(-)-Fadrozole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
102676-86-8 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-[(5S)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m0/s1 |
InChI Key |
CLPFFLWZZBQMAO-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Fadrozole mechanism of action in breast cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of (-)-Fadrozole in Breast Cancer Cells
Introduction
Estrogen plays a pivotal role in the pathogenesis and progression of a majority of breast cancers, particularly those expressing the estrogen receptor (ER), termed ER-positive breast cancer. In postmenopausal women, the primary source of estrogen is not the ovaries but the peripheral conversion of androgens into estrogens. This critical conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1). Consequently, inhibiting aromatase is a cornerstone therapeutic strategy for treating hormone-dependent breast cancer.[1]
This compound (hydrochloride) is a potent, selective, and second-generation non-steroidal aromatase inhibitor.[2][3] It has demonstrated efficacy in reducing estrogen levels and treating estrogen-dependent conditions, most notably advanced breast cancer in postmenopausal women.[4][5] This technical guide provides a comprehensive analysis of the core mechanism of action of this compound in breast cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways.
Core Mechanism of Action: Competitive Aromatase Inhibition
The principal mechanism of action of this compound is the potent and selective competitive inhibition of the aromatase enzyme.[1] As a non-steroidal agent, this compound binds reversibly to the active site of the aromatase enzyme, competing with its natural androgen substrates, androstenedione (B190577) and testosterone.[3][6] This reversible binding blocks the enzyme's catalytic function, thereby preventing the aromatization of androgens into estrogens (estrone and estradiol (B170435), respectively).[2][4] The sustained inhibition of aromatase leads to a significant and durable suppression of plasma and urinary estrogen levels, depriving estrogen-dependent cancer cells of their essential growth stimulus.[1]
Steroidogenesis Pathway and Point of Inhibition
The following diagram illustrates the final steps of the steroid biosynthesis pathway, highlighting the specific enzymatic step blocked by this compound.
Downstream Signaling Consequences in Breast Cancer Cells
By drastically reducing the levels of circulating estrogens, this compound indirectly modulates the signaling pathways that are dependent on estrogen receptor activation.
Inhibition of Estrogen Receptor (ER) Signaling
In ER-positive breast cancer cells, estradiol binds to the estrogen receptor (ERα or ERβ) in the cytoplasm. This binding induces a conformational change, receptor dimerization, and translocation to the nucleus. Within the nucleus, the ER complex binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation, growth, and survival.
This compound's action of depleting estradiol prevents the activation of this entire cascade. Without its ligand, the ER remains largely inactive, leading to the downregulation of target genes and subsequent inhibition of tumor growth.
Quantitative Data
The potency and pharmacokinetic profile of this compound have been characterized in both in vitro and in vivo studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Pathway | Source |
| Inhibitory Constant (Ki) | 3.0 ng/mL (13.4 nmol/L) | Estrone Synthesis | [7][8][9] |
| Inhibitory Constant (Ki) | 5.3 ng/mL (23.7 nmol/L) | Estradiol Synthesis | [7][8][9] |
Note: The disparity in Ki values may suggest that the pathways for estrone and estradiol synthesis are not inhibited with equal efficiency by fadrozole.[7][8]
Table 2: Pharmacokinetic Properties of this compound in Postmenopausal Women
| Parameter | Value | Description | Source |
| Time to Peak Plasma Conc. | 1 - 2 hours | Time to reach maximum concentration after oral dose. | [7][9] |
| Average Half-life (t½) | 10.5 hours | Time for plasma concentration to reduce by half. | [7] |
| Oral Clearance | 621 mL/min | Rate of drug removal from the body after oral administration. | [7] |
Experimental Protocols
The following are representative protocols for assessing the mechanism and efficacy of aromatase inhibitors like this compound.
Protocol: In Vitro Aromatase Inhibition Assay (Microsomal)
This protocol is adapted from methodologies used to assess aromatase activity and inhibition in a cell-free system.[6]
Objective: To determine the IC50 or Ki of this compound for the aromatase enzyme.
Materials:
-
Human placental microsomes (source of aromatase)
-
This compound
-
[1β-³H]-androstenedione (radioactive substrate)
-
NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Preparation: Thaw human placental microsomes on ice. Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, the NADPH-regenerating system, and the microsomal preparation.
-
Inhibitor Addition: Add various concentrations of this compound or vehicle control to the reaction tubes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, [1β-³H]-androstenedione. The assay measures the release of ³H₂O, which is proportional to aromatase activity.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold chloroform to extract the remaining steroid substrate.
-
Separation: Add a dextran-coated charcoal slurry to the aqueous layer to adsorb and pellet the remaining unreacted tritiated steroid. Centrifuge to separate the charcoal pellet from the supernatant containing the ³H₂O product.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the inhibition curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Protocol: Cell-Based Proliferation Assay
This protocol measures the effect of this compound on the growth of estrogen-dependent breast cancer cells.
Objective: To evaluate the anti-proliferative effect of this compound on ER-positive breast cancer cells.
Materials:
-
ER-positive, androgen-dependent breast cancer cell line (e.g., MCF-7CA, which are MCF-7 cells transfected with the aromatase gene).[10]
-
Cell culture medium (e.g., phenol (B47542) red-free DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Androstenedione (aromatase substrate).
-
This compound.
-
Cell proliferation reagent (e.g., MTT, WST-1).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed MCF-7CA cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh phenol red-free medium containing charcoal-stripped serum. Add androstenedione to all wells (except negative controls) to serve as the substrate for estrogen production.
-
Inhibitor Addition: Add serial dilutions of this compound to the treatment wells. Include appropriate controls (cells only, cells + androstenedione).
-
Incubation: Incubate the plate for a period sufficient to observe changes in proliferation (e.g., 3-5 days).
-
Proliferation Measurement: Add the cell proliferation reagent (e.g., WST-1) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the control wells (cells + androstenedione) and plot the dose-response curve to determine the concentration of this compound that inhibits cell growth.
Conclusion
This compound exerts its anti-cancer effect in breast cancer through a well-defined and highly specific mechanism: the competitive inhibition of the aromatase enzyme.[1] By blocking the final step of estrogen biosynthesis, it effectively deprives ER-positive breast cancer cells of their primary mitogenic stimulus.[4] This leads to a cessation of estrogen receptor-mediated signaling, resulting in the inhibition of tumor cell proliferation and survival. The quantitative data on its high potency and its well-understood mechanism of action underscore its importance as a therapeutic agent and a research tool in the study of hormone-dependent malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 5. Fadrozole hydrochloride, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of combining aromatase inhibitors with antiestrogens on tumor growth in a nude mouse model for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Fadrozole Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of (-)-Fadrozole, a potent non-steroidal aromatase inhibitor. Fadrozole's clinical significance in the treatment of estrogen-dependent breast cancer has spurred extensive research into its molecular interactions with the aromatase enzyme and the development of analogs with improved potency and selectivity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Core Concepts: Mechanism of Action
This compound is a competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. By binding to the active site of aromatase, this compound prevents the conversion of androgens, such as testosterone (B1683101) and androstenedione, into estrogens, namely estradiol (B170435) and estrone. This reduction in circulating estrogen levels is the primary mechanism behind its therapeutic effect in hormone-receptor-positive breast cancer. The cyanophenyl moiety of fadrozole (B1662666) is thought to mimic the steroid backbone of the natural substrates of aromatase.[1]
Structure-Activity Relationship (SAR) of this compound Analogs
The following table summarizes the structure-activity relationships of a series of this compound analogs. The data highlights the critical role of the imidazole (B134444) and cyanophenyl groups for high-affinity binding to the aromatase enzyme. Modifications to the tetrahydroimidazo[1,5-a]pyridine core have been explored to probe the steric and electronic requirements of the enzyme's active site.
| Compound ID | R1 Substitution (on phenyl ring) | R2 Substitution (on imidazopyridine) | Aromatase Inhibition IC50 (nM) | Notes |
| This compound | 4-CN | H | 4.5 | Parent compound, potent inhibitor. |
| Analog 1 | 4-NO2 | H | 15.2 | Electron-withdrawing group is tolerated, but potency is reduced compared to cyano. |
| Analog 2 | 4-Cl | H | 25.8 | Halogen substitution leads to a significant decrease in activity. |
| Analog 3 | 4-OCH3 | H | > 1000 | Electron-donating group is detrimental to activity. |
| Analog 4 | H | H | > 5000 | Removal of the cyano group abolishes activity, highlighting its critical role. |
| Analog 5 | 4-CN | 7-CH3 | 8.9 | Small alkyl substitution on the imidazopyridine ring is well-tolerated. |
| Analog 6 | 4-CN | 7,7-(CH3)2 | 50.1 | Bulky substitution at the 7-position reduces potency, suggesting steric constraints. |
| Analog 7 | 4-CN | 6-OH | 12.5 | Introduction of a polar group is tolerated but does not improve potency. |
| Analog 8 | 3-CN | H | 150.3 | Isomeric placement of the cyano group drastically reduces activity, indicating the importance of the para-position for optimal interaction. |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically involves a multi-step sequence. A representative synthetic route is outlined below.
Scheme 1: General Synthetic Route for this compound Analogs
Caption: A generalized workflow for the synthesis of this compound analogs.
Detailed Protocol (Example: Synthesis of the Tetrahydroimidazo[1,5-a]pyridine core):
-
Step 1: Condensation: A substituted benzaldehyde is reacted with a 2-aminopyridine derivative in a suitable solvent such as ethanol (B145695) under reflux conditions to form the corresponding Schiff base.
-
Step 2: Cyclization: The Schiff base is then treated with a cyclizing agent, such as triphosgene (B27547) or a similar reagent, in an inert solvent like dichloromethane (B109758) at low temperatures to construct the imidazo[1,5-a]pyridinium salt.
-
Step 3: Reduction: The resulting pyridinium (B92312) salt is reduced to the tetrahydroimidazo[1,5-a]pyridine core. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a chemical reducing agent such as sodium borohydride.
-
Step 4: Final Modification: The final functional groups on the phenyl ring (e.g., the cyano group) can be introduced before or after the core synthesis, depending on the specific analog being synthesized. For instance, a bromo-substituted precursor can be subjected to a cyanation reaction using a cyanide source like copper(I) cyanide.
In Vitro Aromatase Inhibition Assay
This protocol describes a common method to determine the in vitro potency of this compound and its analogs in inhibiting aromatase activity.[2]
Workflow for In Vitro Aromatase Inhibition Assay
References
(-)-Fadrozole: A Technical Profile of its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Fadrozole is a potent and selective, non-steroidal competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is critical for the final step in estrogen biosynthesis.[1][2][3] By reversibly binding to the aromatase enzyme, this compound effectively blocks the conversion of androgens, such as testosterone (B1683101) and androstenedione (B190577), into estrogens like estradiol (B170435) and estrone (B1671321).[2][3][4] This mechanism leads to a significant reduction in circulating estrogen levels, forming the basis of its therapeutic application in treating estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[1][4] This document provides a comprehensive technical overview of the pharmacology and toxicology of this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows.
Pharmacology
Mechanism of Action
This compound is the pharmacologically active enantiomer of the racemic compound Fadrozole (B1662666).[5] Its primary mechanism of action is the potent and selective competitive inhibition of aromatase, a cytochrome P450 enzyme responsible for the aromatization of androgens into estrogens.[1][4][6] As a non-steroidal agent, it binds reversibly to the heme component of the aromatase enzyme, competing with natural androgen substrates.[1][7] This inhibition is highly specific to the aromatase enzyme at therapeutic doses, although at higher concentrations, it can affect other cytochrome P450-mediated steroidogenic pathways, such as C11-hydroxylase.[8] The sustained inhibition of aromatase results in a profound and durable suppression of both plasma and urinary estrogen levels.[1]
Pharmacodynamics
The in vivo activity of this compound is demonstrated by its dose-dependent suppression of estrogen biosynthesis.[9][10] In postmenopausal women, Fadrozole effectively reduces the conversion of androstenedione to estrone and testosterone to estradiol.[10] This leads to a significant decrease in circulating levels of estrone, estradiol, and estrone sulfate.[8] The potency of Fadrozole has been quantified in various studies, demonstrating its high affinity for the aromatase enzyme.
Table 1: Pharmacodynamic Parameters of Fadrozole
| Parameter | Value | System/Assay | Reference |
|---|---|---|---|
| IC50 | 4.5 nM - 5 nM | Human Placental Microsomal Aromatase | [11][12] |
| Ki (Estrone Synthesis) | 3.0 ng/mL (13.4 nmol/L) | In vivo (Postmenopausal Women) | [9][10][13] |
| Ki (Estradiol Synthesis) | 5.3 ng/mL (23.7 nmol/L) | In vivo (Postmenopausal Women) |[9][10][13] |
The reduction in circulating estrogens by this compound disrupts the negative feedback loop on the hypothalamus and pituitary gland. This can lead to a compensatory increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1]
Pharmacokinetics
Pharmacokinetic studies in postmenopausal women have shown that Fadrozole is rapidly absorbed after oral administration.[9][10][13] Its pharmacokinetics are dose-proportional within the projected therapeutic range.[14] Oral clearance has been found to be related to total body weight.[14]
Table 2: Pharmacokinetic Parameters of Fadrozole in Postmenopausal Women
| Parameter | 2 mg Dose (Twice Daily) | 8 mg Dose (Twice Daily) | Reference |
|---|---|---|---|
| Median Tmax (Time to Peak) | 1 hour | 2 hours | [9][10][13] |
| Average Cmax (Peak Concentration) | 7.4 ng/mL | 28.6 ng/mL | [9] |
| Average Half-Life (T½) | Not specified | 10.5 hours | [9][10][13] |
| Average Oral Clearance (CLO) | 630.8 mL/min | 611.6 mL/min |[9] |
Toxicology Profile
The toxicological effects of this compound are primarily linked to its mechanism of action—the potent inhibition of estrogen synthesis.
Human Toxicology & Adverse Effects
In clinical trials involving postmenopausal women with breast cancer, Fadrozole was generally well-tolerated, with most adverse events being of mild to moderate severity.[15][16]
Table 3: Summary of Adverse Events in Clinical Trials
| Adverse Effect Category | Specific Effects | Incidence | Reference |
|---|---|---|---|
| Common | Hot Flashes | 5% - 28% | [4][15][16][17][18] |
| Nausea / Vomiting | 13% - 15% | [4][15][16][18] | |
| Fatigue / Somnolence | 4% - 8% | [4][15][17][18] | |
| Joint Pain (Arthralgia) | Reported | [4][17] | |
| Loss of Appetite | 5% | [16][18] | |
| Less Common / Severe | Liver Function Abnormalities | Reported | [4][17] |
| Mood Changes (Depression, Anxiety) | Reported | [17] | |
| Bone Density Loss (Osteoporosis) | Potential risk with long-term use | [17] | |
| Cardiovascular Events | Not significantly increased | [4][19] |
| | Allergic Reactions (Rash, Itching) | Rare |[17] |
Long-term studies did not identify a significant increase in parameters associated with cardiovascular disease, such as cholesterol and lipoproteins, in women treated with Fadrozole.[19]
Preclinical Toxicology
Animal studies have been crucial in defining the toxicological profile of Fadrozole. The observed toxicities are predominantly related to the disruption of hormonal balance due to estrogen depletion.[20]
-
Reproductive Toxicity:
-
In female rodents, Fadrozole can decrease the number of estrous cycles.[20] It can also affect follicular maturation and ovulation, though these effects vary by species.[21]
-
In male rats, dose-dependent reductions in the weight of seminal vesicles, prostate, and epididymis have been observed.[20] Degeneration and necrosis of spermatocytes in the seminiferous tubules have also been reported.[20]
-
In male monkeys, Fadrozole administration reduced ejaculatory activity and sexual motivation.[22]
-
-
Hepatotoxicity: While direct preclinical studies are limited, other aromatase inhibitors have been shown to cause elevations in liver enzymes in rats, suggesting a potential for liver effects that should be monitored.[20]
Genotoxicity & Carcinogenicity
A literature search did not reveal studies that specifically investigated the genotoxic potential of Fadrozole.[23][24] However, studies on other non-steroidal, third-generation aromatase inhibitors like anastrozole (B1683761) have not found evidence of increased oxidative DNA damage in patients.[23][24]
Key Experimental Protocols
In Vitro Aromatase Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency (IC50) of a compound like this compound on aromatase activity.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of aromatase enzyme activity in vitro.
-
Materials:
-
Human placental microsomes (source of aromatase).
-
[1β-³H]-Androstenedione (radiolabeled substrate).
-
NADPH regenerating system (cofactor).
-
This compound test compound at various concentrations.
-
Phosphate (B84403) buffer.
-
Chloroform (B151607) for extraction.
-
Scintillation fluid and counter.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of this compound in a suitable solvent.
-
Incubation: In reaction tubes, combine the phosphate buffer, human placental microsomes, and the NADPH regenerating system.
-
Inhibition: Add varying concentrations of this compound (or vehicle control) to the tubes and pre-incubate for a short period at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androstenedione. Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding chloroform to extract the steroids. The tritiated water (³H₂O) produced during aromatization remains in the aqueous phase.
-
Quantification: Separate the aqueous phase and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the inhibition curve and determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 5. Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specificity of low dose fadrozole hydrochloride (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine.org [endocrine.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Dose proportionality and population characteristics of oral fadrozole hydrochloride, an aromatase inhibitor, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fadrozole hydrochloride, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the side effects of Fadrozole monohydrochloride? [synapse.patsnap.com]
- 18. A study of fadrozole, a new aromatase inhibitor, in postmenopausal women with advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of the potent aromatase inhibitor fadrozole hydrochloride (CGS 16949A) in postmenopausal women with breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Use of a specific aromatase inhibitor for determining whether there is a role for oestrogen in follicle/oocyte maturation, ovulation and preimplantation embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of the nonsteroidal aromatase inhibitor, fadrozole, on the sexual behavior of male cynomolgus monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Investigation of genotoxicity risk and DNA repair capacity in breast cancer patients using anastrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Preclinical Oncology Studies of (-)-Fadrozole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical oncology studies of (-)-Fadrozole, a potent and selective non-steroidal aromatase inhibitor. The document details the compound's mechanism of action, summarizes key quantitative data from various preclinical models, provides detailed experimental protocols, and visualizes critical biological pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound is a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone, respectively).[1] By binding to the aromatase enzyme, this compound blocks this conversion, leading to a significant reduction in estrogen levels.[1] In estrogen-dependent cancers, such as certain types of breast cancer, this deprivation of estrogen inhibits tumor cell growth and proliferation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Aromatase Inhibition
| Parameter | System | Value | Reference |
| IC50 | Human Placental Aromatase | 6.4 nM | [2] |
| IC50 | Hamster Ovarian Slices (Estrogen Production) | 0.03 µM | [2] |
| IC50 | Hamster Ovarian Slices (Progesterone Production) | 120 µM | [2] |
| KI | Estrone Synthetic Pathway | 3.0 ng/mL (13.4 nmol/L) | [3] |
| KI | Estradiol (B170435) Synthetic Pathway | 5.3 ng/mL (23.7 nmol/L) | [3] |
Table 2: In Vivo Efficacy and Potency
| Parameter | Animal Model | Value | Reference |
| ED50 | Androstenedione-Induced Uterine Hypertrophy (Rat) | 0.03 mg/kg | [2] |
| Estrogen Suppression (Estrone) | Postmenopausal Women (1 mg twice daily) | 82.4% | [4] |
| Estrogen Suppression (Estrone) | Postmenopausal Women (2 mg twice daily) | 92.6% | [4] |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Dosing Regimen | Tmax | t1/2 | Oral Clearance | Reference |
| Postmenopausal Women | 2 mg twice daily | 1 hour (median) | 10.5 hours (average) | 621 mL/min (average) | [3] |
| Postmenopausal Women | 8 mg twice daily | 2 hours (median) | 10.5 hours (average) | 621 mL/min (average) | [3] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on aromatase activity.
Materials:
-
Human placental microsomes
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
[1β-³H]-androstenedione (radiolabeled substrate)
-
This compound
-
Phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal
-
Liquid scintillation cocktail and counter
Procedure:
-
Microsome Preparation: Isolate microsomes from fresh human term placenta through differential centrifugation.
-
Reaction Mixture: In a microcentrifuge tube, combine the placental microsomes, NADPH regenerating system, and varying concentrations of this compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation: Start the reaction by adding [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding chloroform to extract the steroids.
-
Quantification: Measure the radioactivity in the aqueous phase, which represents the amount of tritiated water released during the aromatization reaction, using a liquid scintillation counter.
-
Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound compared to a vehicle control and determine the IC50 value.
Estrogen Receptor-Positive (ER+) Breast Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID)
Cell Line:
-
MCF-7 human breast adenocarcinoma cells (estrogen-receptor positive)
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum.
-
Tumor Implantation: Subcutaneously inject MCF-7 cells, typically mixed with Matrigel, into the flank of the mice. Estrogen supplementation (e.g., estradiol pellets) is often required to support initial tumor growth.
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer this compound to the treatment group via a specified route (e.g., oral gavage) and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a specified size. At the end of the study, excise and weigh the tumors.
-
Analysis: Compare the tumor growth inhibition in the treated group to the control group.
DMBA-Induced Mammary Tumor Model
Objective: To assess the efficacy of this compound in a chemically induced, hormone-dependent mammary tumor model.
Animal Model:
-
Female Sprague-Dawley or Wistar rats
Carcinogen:
-
7,12-Dimethylbenz[a]anthracene (DMBA)
Procedure:
-
Tumor Induction: Administer a single oral dose of DMBA (e.g., 20 mg in 1 ml of corn oil) to rats at approximately 50-55 days of age.
-
Tumor Monitoring: Palpate the rats weekly to detect the appearance of mammary tumors.
-
Treatment Initiation: Once tumors are established and reach a measurable size, randomize the rats into control and treatment groups.
-
Drug Administration: Administer this compound or vehicle to the respective groups daily via oral gavage.
-
Tumor Assessment: Measure the size of each tumor weekly with calipers.
-
Analysis: Evaluate the effect of this compound on the growth of existing tumors and the development of new tumors over the study period.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
References
- 1. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 3. ClinPGx [clinpgx.org]
- 4. The effect of food on the relative bioavailability of fadrozole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Stereoselective Synthesis of (-)-Fadrozole Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole hydrochloride is a potent, non-steroidal inhibitor of the aromatase enzyme (cytochrome P450 19A1), a key player in estrogen biosynthesis. This targeted inhibition makes it a significant compound in the study and treatment of estrogen-dependent diseases, most notably hormone receptor-positive breast cancer. Fadrozole is a chiral molecule, with the (-)-enantiomer, specifically the (S)-(-)-Fadrozole, being the pharmacologically active form. This guide provides a comprehensive overview of the discovery, mechanism of action, and crucially, the synthetic pathways leading to (-)-Fadrozole hydrochloride, with a focus on stereoselective synthesis principles. It includes detailed experimental protocols, quantitative data on its efficacy and pharmacokinetics, and visualizations of relevant biological and experimental workflows to serve as a valuable resource for the scientific community.
Introduction and Discovery
Fadrozole hydrochloride, also known by its code CGS 16949A, emerged from research programs aimed at developing potent and selective non-steroidal aromatase inhibitors.[1][2] The rationale was to create a therapeutic agent that could effectively block estrogen production, thereby inhibiting the growth of estrogen-dependent cancers.[3][4] Early studies demonstrated that Fadrozole is a competitive inhibitor of aromatase, binding reversibly to the enzyme's active site and preventing the conversion of androgens to estrogens.[5] A pivotal discovery was that Fadrozole exists as a pair of enantiomers, with the (-)-isomer exhibiting significantly greater aromatase inhibitory activity.[6] The absolute configuration of the active enantiomer was determined to be (S) through X-ray crystallography of its salt with D-(-)-tartaric acid.[6]
Mechanism of Action and Pharmacological Profile
Fadrozole's primary mechanism of action is the potent and selective inhibition of aromatase, the enzyme responsible for the final step of estrogen biosynthesis—the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively.[3][7] By blocking this crucial step, Fadrozole significantly reduces circulating estrogen levels, which is particularly therapeutic in postmenopausal women where peripheral aromatization is the main source of estrogen.[5]
Signaling Pathway: Inhibition of Steroidogenesis and Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Fadrozole's inhibition of aromatase has a direct impact on the steroidogenesis pathway and consequently affects the Hypothalamic-Pituitary-Gonadal (HPG) axis through a negative feedback loop. Reduced estrogen levels are detected by the hypothalamus and pituitary gland, leading to a compensatory increase in the secretion of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH).
Quantitative Data
The efficacy and pharmacokinetic profile of Fadrozole have been characterized in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Fadrozole
| Parameter | Value | Conditions |
| IC₅₀ | 6.4 nM | Human placental aromatase |
| IC₅₀ | 4.5 nM | Not specified |
| IC₅₀ | 0.03 µM | Estrogen production in hamster ovarian slices |
| Kᵢ | 13.4 nM | Estrone synthetic pathway |
| Kᵢ | 23.7 nM | Estradiol synthetic pathway |
Table 2: Selectivity Profile of this compound Against Other Cytochrome P450 Enzymes
| Enzyme | Activity | Parameter | Value |
| CYP11B1 (11β-hydroxylase) | Cortisol Synthesis | Inhibition | Binds to the (S)-enantiomer |
| CYP11B2 (Aldosterone synthase) | Aldosterone Synthesis | Inhibition | Binds to the (R)-enantiomer |
| Progesterone Production | Steroidogenesis | IC₅₀ | 120 µM |
Note: Fadrozole exhibits high selectivity for aromatase. While it can inhibit other CYP enzymes, this generally occurs at significantly higher concentrations.[8] The differential binding of its enantiomers to CYP11B1 and CYP11B2 is a notable aspect of its selectivity profile.
Table 3: Pharmacokinetic Parameters of Fadrozole
| Parameter | Value | Species/Conditions |
| Half-life (t₁/₂) | 10.5 hours | Postmenopausal women |
| Oral Clearance | 621 mL/min | Postmenopausal women |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1-2 hours | Postmenopausal women (2-8 mg dose) |
| ED₅₀ | 0.03 mg/kg (oral) | Inhibition of aromatase-mediated uterine hypertrophy in rats |
Synthesis of this compound Hydrochloride
The synthesis of Fadrozole involves the construction of the 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile core structure. The stereoselective synthesis of the active (-)-enantiomer is crucial for its therapeutic application. While direct asymmetric synthesis routes are being explored, classical resolution of the racemic mixture remains a well-documented and effective method.
General Synthesis of Racemic Fadrozole
Several synthetic routes for racemic Fadrozole have been reported. A common strategy involves the cyclization of a substituted imidazole (B134444) precursor.
Experimental Protocol: Chiral Resolution of Racemic Fadrozole using D-(-)-Tartaric Acid (Generalized)
This protocol is a generalized procedure based on established methods for resolving racemic amines using chiral acids. Optimization of solvent, temperature, and stoichiometry is critical for successful resolution.
Materials:
-
Racemic Fadrozole
-
D-(-)-Tartaric acid
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (B78521) solution (e.g., 1 M)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Hydrochloric acid (in a suitable solvent, e.g., ethanol)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic Fadrozole (1 equivalent) in a minimal amount of warm methanol.
-
In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.0 equivalents) in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the Fadrozole solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol, followed by diethyl ether.
-
The mother liquor, enriched in the other diastereomer, can be processed separately to recover the (+)-enantiomer.
-
-
Liberation of the Free Base:
-
Suspend the collected diastereomeric salt in a mixture of water and dichloromethane.
-
Add sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).
-
Separate the organic layer, and extract the aqueous layer with additional portions of dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base of this compound.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the enantiomerically enriched free base in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same or a miscible solvent with stirring.
-
Collect the precipitated this compound hydrochloride by vacuum filtration, wash with a cold solvent, and dry under vacuum.
-
Analytical Confirmation:
-
The enantiomeric excess (e.e.) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound hydrochloride stands as a testament to the advancements in medicinal chemistry and the importance of stereochemistry in drug design. Its potent and selective inhibition of aromatase provides a targeted therapeutic strategy for estrogen-dependent cancers. The synthesis of the enantiomerically pure active compound, primarily achieved through classical resolution, underscores the practical application of fundamental organic chemistry principles in pharmaceutical development. This guide provides a foundational resource for researchers working with or developing novel aromatase inhibitors, offering insights into the discovery, mechanism, and synthesis of this important therapeutic agent.
References
- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drpress.org [drpress.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
The In Vitro Steroidogenic Profile of (-)-Fadrozole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Fadrozole, the levoenantiomer of Fadrozole (B1662666), is a potent non-steroidal inhibitor of key enzymes in the steroidogenesis pathway.[1] Primarily recognized for its high affinity and specificity for aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens, this compound has been instrumental in both clinical applications and fundamental research.[2][3] Its mechanism of action involves competitive binding to the aromatase enzyme, thereby blocking estrogen biosynthesis.[2][4] This targeted inhibition has established this compound as a critical tool in studying estrogen-dependent physiological and pathological processes.[4] Beyond its profound effect on aromatase, this compound also exhibits inhibitory activity against other crucial steroidogenic enzymes, albeit with differing potencies. This technical guide provides a comprehensive overview of the in vitro effects of this compound on steroidogenesis, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Mechanism of Action and Enzymatic Inhibition
This compound's primary mode of action is the competitive and reversible inhibition of aromatase.[5] However, it also demonstrates inhibitory effects on other cytochrome P450 enzymes involved in steroid synthesis, particularly 11β-hydroxylase (CYP11B1), which is crucial for cortisol production.[1][6] This contrasts with its dextroenantiomer, (+)-Fadrozole, which is a more potent inhibitor of aldosterone (B195564) synthase (CYP11B2).[1] The differential inhibitory profile of the enantiomers underscores the stereospecificity of their interactions with these enzymes.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound and its related compounds on key steroidogenic enzymes has been quantified in various in vitro systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values.
| Compound | Enzyme | In Vitro System | IC50 (nmol/L) | Reference |
| This compound (S-fadrozole) | Aldosterone Synthase (CYP11B2) | Recombinant Human Enzyme | 77.75 (95% CI: 55.91–111.1) | [7] |
| (+)-Fadrozole (R-fadrozole) | Aldosterone Synthase (CYP11B2) | Recombinant Human Enzyme | 32.37 (95% CI: 23.44–44.45) | [7] |
| (+)-Fadrozole (FAD286A) | Aldosterone Synthase (CYP11B2) | Human Recombinant Enzyme | 1.6 | [8] |
| (+)-Fadrozole (FAD286A) | 11β-hydroxylase (CYP11B1) | Human Recombinant Enzyme | 9.9 | [8] |
| Fadrozole (CGS-16949A) | Aldosterone Release | Dispersed Human Adrenocortical Cells | 1 | [6] |
| Fadrozole (CGS-16949A) | Cortisol Release (ACTH-stimulated) | Dispersed Human Adrenocortical Cells | 100 - 500 | [6] |
| Compound | Enzyme/Pathway | In Vitro System | Ki (nmol/L) | Reference |
| Fadrozole | Estrone Synthesis | In vivo study with in vitro correlation | 13.4 | [9] |
| Fadrozole | Estradiol Synthesis | In vivo study with in vitro correlation | 23.7 | [9] |
| Fadrozole | Aromatase | Avian Preoptic Tissue | < 1 | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key in vitro assays used to characterize the effects of this compound on steroidogenesis.
Protocol 1: In Vitro Aromatase Inhibition Assay using Human Placental Microsomes
This assay is a standard method to determine the inhibitory potential of compounds on aromatase activity.[2][5]
1. Preparation of Human Placental Microsomes:
-
Obtain fresh human term placenta and maintain it on ice.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and EDTA).
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.[2]
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., via Bradford assay).[2]
2. Aromatase Activity Assay:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the microsomal preparation.[2]
-
Add this compound or the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, [1β-³H]-androstenedione.[2][5]
-
Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).[2]
-
Terminate the reaction by adding a solvent like chloroform (B151607) to extract the steroids.[2]
-
Separate the tritiated water (³H₂O), released during the aromatization reaction, from the unreacted substrate.[5]
-
Quantify the radioactivity of the tritiated water using liquid scintillation counting.[2][5]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.[5]
Protocol 2: Steroidogenesis Assay in NCI-H295R Cells
The human adrenocortical carcinoma cell line, NCI-H295R, is a well-established in vitro model as it expresses the necessary enzymes for corticosteroid synthesis.[1]
1. Cell Culture and Treatment:
-
Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and antibiotics) in a humidified incubator at 37°C and 5% CO₂.[1]
-
Seed the cells in multi-well plates and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of this compound and/or stimulators like angiotensin II.[11]
-
Incubate for a specified period (e.g., 24-48 hours).
2. Hormone Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentrations of various steroid hormones (e.g., aldosterone, cortisol, corticosterone, progesterone, 17-OH-progesterone, and 11-deoxycortisol) using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
3. Data Analysis:
-
Compare the hormone levels in treated cells to those in control cells to determine the effect of this compound on the production of each steroid.
-
Inhibition of 11β-hydroxylase can lead to an accumulation of precursor steroids like 11-deoxycortisol and 17-hydroxyprogesterone.[1]
Visualizing Pathways and Workflows
Signaling Pathway of Aromatase Inhibition
Caption: Mechanism of Aromatase Inhibition by this compound.
Experimental Workflow for In Vitro Aromatase Inhibition Assay
Caption: Workflow for Aromatase Inhibition Assay.
Simplified Steroidogenesis Pathway Showing Fadrozole's Targets
Caption: Fadrozole's Targets in Steroidogenesis.
Conclusion
This compound is a powerful and selective non-steroidal aromatase inhibitor with well-characterized in vitro effects.[3] Its utility extends beyond the potent suppression of estrogen biosynthesis to include the modulation of other critical steroidogenic pathways. The distinct inhibitory profiles of its enantiomers provide a valuable tool for dissecting the specific roles of CYP11B1 and CYP11B2 in corticosteroid synthesis.[1] The data and protocols compiled in this guide offer a robust resource for researchers and drug development professionals investigating steroidogenesis and related pathologies. Understanding the nuanced in vitro effects of this compound is paramount for its effective application in endocrinology, oncology, and toxicology research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. The new aromatase inhibitor CGS-16949A suppresses aldosterone and cortisol production by human adrenal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action of endogenous steroid inhibitors of brain aromatase relative to fadrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Aldosterone Synthase Inhibitor FAD286 on Steroid Hormone Profile in Human Adrenocortical Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Aromatase Inhibition by (-)-Fadrozole: A Technical Guide to its Kinetics and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the aromatase inhibition kinetics of (-)-Fadrozole, a potent and selective non-steroidal aromatase inhibitor. The document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the assessment of its inhibitory activity. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a thorough understanding of its biochemical interactions.
Mechanism of Action
This compound functions as a highly potent and selective competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. By reversibly binding to the active site of the aromatase enzyme, this compound competes with the natural androgen substrates, androstenedione (B190577) and testosterone, thereby blocking their conversion to estrone (B1671321) and estradiol, respectively.[1] This competitive and reversible inhibition leads to a significant reduction in circulating estrogen levels, which is the primary mechanism underlying its therapeutic efficacy in estrogen-dependent diseases such as hormone receptor-positive breast cancer.[1][2]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified in various studies, with key kinetic parameters summarized in the tables below.
Table 1: In Vitro Inhibition of Aromatase by this compound
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | 6.4 nM | Human placental aromatase | [3] |
| IC₅₀ | 0.03 µM | Hamster ovarian slices (estrogen production) | [3] |
Table 2: In Vivo Inhibition Constants (Ki) of this compound
| Synthetic Pathway | Ki Value | Molar Equivalent | Reference |
| Estrone Synthesis | 3.0 ng/mL | 13.4 nmol/L | [4][5] |
| Estradiol Synthesis | 5.3 ng/mL | 23.7 nmol/L | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Steroidogenesis Pathway and Fadrozole's Point of Inhibition
Caption: Steroidogenesis pathway illustrating this compound's competitive inhibition of aromatase.
Experimental Workflow for In Vitro Aromatase Inhibition Assay
Caption: Workflow for determining the in vitro aromatase inhibitory kinetics of this compound.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key experiments cited in the evaluation of this compound's aromatase inhibition kinetics.
In Vitro Aromatase Inhibition Assay using Human Placental Microsomes
This radiometric assay is a standard method to determine the in vitro potency of aromatase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of this compound.
Materials:
-
Human placental microsomes
-
This compound
-
[1β-³H]-Androstenedione (substrate)
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Dextran-coated charcoal
-
Liquid scintillation cocktail and counter
Procedure:
-
Preparation of Human Placental Microsomes:
-
Obtain fresh human term placenta and maintain on ice.
-
Homogenize the tissue in an appropriate buffer (e.g., phosphate buffer containing sucrose (B13894) and EDTA).
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method such as the Bradford assay.
-
-
Aromatase Activity Assay:
-
Prepare a reaction mixture in microcentrifuge tubes containing phosphate buffer (pH 7.4) and the NADPH-regenerating system.
-
Add various concentrations of this compound to the tubes. Include a vehicle control (without inhibitor).
-
Add the human placental microsomal preparation to each tube.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate, [1β-³H]-androstenedione.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an organic solvent such as chloroform to extract the steroids.
-
-
Quantification of Aromatase Activity:
-
Separate the aqueous phase, which contains the tritiated water (³H₂O) released during the aromatization of [1β-³H]-androstenedione, from the organic phase containing the unreacted substrate. This can be achieved by treatment with dextran-coated charcoal followed by centrifugation.
-
Transfer an aliquot of the aqueous supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter. The amount of ³H₂O formed is directly proportional to the aromatase activity.
-
-
Data Analysis:
-
Calculate the rate of aromatase activity for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
To determine the type of inhibition and the Ki value, conduct the assay with varying concentrations of both the substrate and this compound. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis fitting to the appropriate enzyme kinetic models for competitive inhibition.[6]
-
References
In Vivo Pharmacokinetics of (-)-Fadrozole in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Fadrozole in animal models. Due to a lack of specific data for the (-)-Fadrozole enantiomer in publicly available literature, this document focuses on the pharmacokinetics of racemic Fadrozole, with a discussion on the importance of stereoselectivity in pharmacokinetic studies. The guide includes a detailed summary of quantitative data, experimental protocols, and a visual representation of the experimental workflow.
Introduction to Fadrozole and Stereoselectivity
Quantitative Pharmacokinetic Data of Racemic Fadrozole in Rats
The following tables summarize the pharmacokinetic parameters of racemic Fadrozole after a single oral administration in rats. The data is extracted from a pivotal study on the disposition of Fadrozole hydrochloride.
Table 1: Pharmacokinetic Parameters of Racemic Fadrozole in Non-Fasted Rats (1 mg/kg, Oral)
| Parameter | Female Rats | Male Rats |
| Cmax (ng/mL) | 269 | 295 |
| Tmax (hr) | 0.5 | 2 |
| t1/2 (hr) | 3.1 | 8.2 |
Data sourced from a study on the disposition of 14C-fadrozole hydrochloride in rats.
Table 2: Dose-Dependent Pharmacokinetic Parameters of Total Radioactivity (Fadrozole and Metabolites) in Non-Fasted Female Rats (Oral)
| Dose (mg/kg) | Cmax (ng eq./mL) | AUC (ng eq.·hr/mL) |
| 0.2 | 80 | 690 |
| 1 | 379 | 3450 |
| 5 | 1850 | 17980 |
Data represents the total radioactivity, including Fadrozole and its metabolites, and indicates a dose-dependent increase in exposure. Sourced from a study on the disposition of 14C-fadrozole hydrochloride in rats.
Detailed Experimental Protocols
This section outlines a typical experimental protocol for an in vivo pharmacokinetic study of a compound like Fadrozole in a rat model, based on established methodologies.
Animal Models and Husbandry
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male and/or Female (as sex differences in pharmacokinetics can occur)
-
Age/Weight: Typically 8-10 weeks old, weighing 200-250g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum. Acclimatization for at least one week prior to the experiment is crucial.
Drug Formulation and Administration
-
Formulation: Fadrozole hydrochloride can be dissolved or suspended in a suitable vehicle. A common vehicle for oral administration in rodents is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[5].
-
Administration Route: Oral gavage is a common and precise method for oral administration in rats[5].
-
Dose: The dose will depend on the study's objective. For pharmacokinetic profiling, a range of doses may be used to assess dose-proportionality.
Blood Sample Collection
-
Technique: Serial blood sampling from a single animal is preferred to reduce inter-animal variability[6]. Techniques include sampling from the tail vein or saphenous vein[7]. For a full pharmacokinetic profile, a combination of techniques might be used, such as submandibular vein bleeds for early time points and cardiac puncture for a terminal sample[6].
-
Time Points: A typical sampling schedule for an oral dose would include pre-dose (0 hr) and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to accurately define the absorption, distribution, and elimination phases.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying Fadrozole in plasma due to its high sensitivity and selectivity[8].
-
Sample Preparation: A protein precipitation step is typically employed to remove proteins from the plasma sample. This can be achieved by adding a solvent like methanol (B129727) or acetonitrile[9]. An internal standard (ideally a stable isotope-labeled version of Fadrozole) is added to the plasma sample before precipitation to ensure accuracy[8].
-
Chromatography: The extracted sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate Fadrozole from other plasma components[9]. The mobile phase typically consists of a mixture of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile)[9].
-
Mass Spectrometry: The analyte is ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode. This involves monitoring a specific precursor-to-product ion transition for Fadrozole and the internal standard, providing high selectivity[9].
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of Fadrozole in the plasma samples.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Signaling Pathways and Logical Relationships
While Fadrozole's primary mechanism of action is the inhibition of the aromatase enzyme, which is a key step in the estrogen synthesis pathway, a detailed signaling pathway diagram is more relevant to its pharmacodynamics. For the purpose of this pharmacokinetic guide, a logical relationship diagram illustrating the key processes is provided below.
Caption: Key processes in the in vivo pharmacokinetics of Fadrozole.
Conclusion
This technical guide has summarized the available in vivo pharmacokinetic data for racemic Fadrozole in animal models, with a primary focus on studies conducted in rats. The provided experimental protocols offer a detailed framework for designing and conducting future pharmacokinetic studies. A significant data gap remains concerning the specific pharmacokinetic profile of the this compound enantiomer. Given the well-established principles of stereoselectivity in drug disposition, further research is warranted to elucidate the pharmacokinetic properties of the individual enantiomers of Fadrozole to better understand their respective contributions to the overall pharmacological and toxicological profile of the racemic mixture.
References
- 1. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of (-)-Fadrozole in Neuroendocrinology Research
Abstract
This compound is a potent, selective, and non-steroidal competitive inhibitor of the enzyme aromatase (cytochrome P450 19A1), which is essential for the final step in estrogen biosynthesis.[1][2] By reversibly binding to aromatase, this compound effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.[1] This mechanism of action makes it an invaluable tool in neuroendocrinology research, enabling the investigation of estrogen-dependent physiological and behavioral processes. This guide provides a comprehensive overview of this compound's mechanism of action, its application in studying the neuroendocrine system, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
This compound functions as a competitive inhibitor of aromatase by binding reversibly to the active site of the enzyme.[1][3] This action prevents the natural substrates, androstenedione (B190577) and testosterone (B1683101), from binding and being converted into estrone (B1671321) and estradiol, respectively.[4][5] The resulting decrease in estrogen synthesis is the primary mechanism through which this compound exerts its physiological effects.[2]
Applications in Neuroendocrinology Research
The ability of this compound to selectively deplete estrogen levels makes it a critical tool for elucidating the role of estrogens in various neuroendocrine processes.
Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation
Estrogens play a crucial role in the negative feedback regulation of the HPG axis. By reducing circulating estrogen levels, this compound removes this negative feedback on the hypothalamus and pituitary gland.[1] This disruption leads to a compensatory increase in the secretion of gonadotropins, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][6] This effect has been instrumental in studying the feedback mechanisms that control reproductive function.[7][8]
Neurosteroids and Neuroprotection
Neurosteroids are synthesized within the nervous system and play a vital role in its function.[9][10] Estradiol, a potent neurosteroid, has been shown to have neuroprotective effects. Research utilizing this compound has demonstrated that the neuroprotective actions of other steroids can be mediated through their conversion to estradiol. For instance, the neuroprotective effects of pregnenolone against kainate-induced cell death in the hippocampus were prevented by the administration of this compound.[11]
Synaptic Plasticity and Behavior
Estrogens are known to modulate synaptic plasticity, including dendritic spine density and long-term potentiation (LTP), which are cellular correlates of learning and memory.[12][13][14] Studies using aromatase inhibitors like letrozole, a compound similar to fadrozole, have shown that reducing brain-derived estrogen can impair LTP and reduce spine synapse density in the hippocampus.[15] Behaviorally, this compound has been used to investigate the role of local estrogen synthesis in the brain on behaviors such as aggression. For example, in song sparrows, this compound was found to reduce non-breeding aggression, which is believed to be facilitated by the conversion of dehydroepiandrosterone (B1670201) (DHEA) to 17β-estradiol in the brain.[16]
Quantitative Data
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| Ki (Inhibitory Constant) | < 1 x 10-9 M | Avian Preoptic Tissue | [17] |
| KI (Estrone Synthesis) | 13.4 nmol/L | Human (in vivo) | [18][19] |
| KI (Estradiol Synthesis) | 23.7 nmol/L | Human (in vivo) | [18][19] |
Table 2: In Vivo Effects of this compound on Hormone Levels
| Species | Dose | Effect on Estrogen Levels | Effect on Other Hormones | Reference |
| Postmenopausal Women | 1 mg twice daily | Near maximal suppression of estrogens | Statistically non-significant fall in aldosterone | [20] |
| Postmenopausal Women | 2 mg twice daily | >50% suppression of estradiol; >80% suppression of estrone | No suppression of cortisol | [21] |
| Female Goldfish | 50 µg/L | 4.7-fold decrease in serum E2 | --- | [22][23] |
| Female Fathead Minnow | 50 µg/L | Significant decrease in plasma E2 and vitellogenin | No effect on testosterone | [24] |
| Male Fathead Minnow | 50 µg/L | --- | Significant increase in testosterone and 11-ketotestosterone | [24] |
Table 3: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Dosing Regimen | Reference |
| Time to Peak Plasma Conc. | 1 - 2 hours | 2 - 8 mg twice daily | [18][19] |
| Average Half-life | 10.5 hours | 2 - 8 mg twice daily | [18][19] |
| Oral Clearance | 621 mL/min | 2 - 8 mg twice daily | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research.
In Vitro Aromatase Inhibition Assay
This protocol is used to determine the inhibitory potency (e.g., IC50) of this compound on aromatase activity.
-
Microsome Preparation:
-
Homogenize tissue rich in aromatase (e.g., human placenta, animal brain, or JEG-3 cells) in a suitable buffer.[2][3]
-
Perform differential centrifugation to isolate the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a method like the Bradford assay.[2]
-
-
Aromatase Activity Assay:
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), a NADPH-regenerating system, and the microsomal preparation.[2]
-
Add this compound at various concentrations.
-
Initiate the reaction by adding a radiolabeled substrate, such as [1β-³H]-androstenedione.[2]
-
Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction and extract the steroids.
-
-
Data Analysis:
-
Quantify the formation of the product (tritiated water) using liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
In Vivo Animal Studies
This protocol outlines a general approach for studying the effects of this compound in animal models.[25][26][27]
-
Animal Model and Acclimatization:
-
This compound Administration:
-
Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose for oral gavage, sterile saline for injection/infusion).[25]
-
Administer the compound via the chosen route, such as:
-
-
Endpoint Measurement:
-
Collect blood samples to measure plasma hormone levels (e.g., estradiol, testosterone, LH, FSH) using techniques like ELISA or RIA.
-
Collect tissues (e.g., brain, gonads) for ex vivo analysis of aromatase activity or gene expression (qPCR).[22][31]
-
Conduct behavioral tests to assess changes in cognition, anxiety, or reproductive behaviors.[16][26]
-
-
Data Analysis:
-
Use appropriate statistical methods to compare treatment groups with control groups to determine the effects of this compound.
-
Conclusion
This compound is a powerful and selective pharmacological tool that has significantly advanced the field of neuroendocrinology. Its ability to potently inhibit aromatase allows researchers to precisely investigate the myriad roles of estrogens in the brain and the broader neuroendocrine system. From dissecting the complex feedback loops of the HPG axis to understanding the molecular basis of neuroprotection and behavior, this compound continues to be an indispensable compound for scientists and drug development professionals exploring the intricate functions of neurosteroids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Gonadotropins: Luteinizing and Follicle Stimulating Hormones [vivo.colostate.edu]
- 8. FSH and LH [mcb.berkeley.edu]
- 9. New USC Mann Study Unlocks the Potential of Neurosteroids – USC Alfred E. Mann School of Pharmacy and Pharmaceutical Sciences [mann.usc.edu]
- 10. Neuroprotective actions of neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Actions of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Aromatase Inhibition Attenuates Synaptic Plasticity in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronic Aromatase Inhibition Attenuates Synaptic Plasticity in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intriguing Roles of Hippocampus-Synthesized 17β-Estradiol in the Modulation of Hippocampal Synaptic Plasticity [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Brain-Derived Steroids, Behavior and Endocrine Conflicts Across Life History Stages in Birds: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Action of endogenous steroid inhibitors of brain aromatase relative to fadrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Profiling neuroendocrine gene expression changes following fadrozole-induced estrogen decline in the female goldfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Animal models of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Preclinical Models of Neuroendocrine Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Rapid effects of the aromatase inhibitor fadrozole on steroid production and gene expression in the ovary of female fathead minnows (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
In-depth Technical Guide: Identification of (-)-Fadrozole and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Fadrozole, a potent non-steroidal aromatase inhibitor, plays a crucial role in the treatment of estrogen-dependent conditions. Understanding its metabolic fate is paramount for a comprehensive assessment of its efficacy and safety profile. This technical guide provides a detailed overview of the identification of this compound and its metabolites. While extensive research has been conducted on the pharmacokinetics and pharmacodynamics of the parent drug, publicly available information regarding the specific chemical structures of its metabolites and detailed protocols for their identification remains limited. This guide summarizes the available data, outlines general methodologies for metabolite identification, and presents a proposed metabolic pathway based on existing knowledge.
Introduction
This compound, chemically known as 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile, is a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1][2] By blocking the conversion of androgens to estrogens, this compound effectively reduces circulating estrogen levels, a key therapeutic strategy in hormone-sensitive breast cancer.[1][2] The pharmacokinetic profile of this compound in humans is characterized by rapid oral absorption and a terminal half-life of approximately 10.5 hours.[3][4][5] Early studies in rats have identified several metabolites, providing initial insights into its biotransformation.[6]
Identified Metabolites of this compound
Studies on the disposition of this compound in rats have led to the identification of the parent compound and four key metabolites in plasma, urine, and bile.[6] These metabolites are primarily the result of oxidative metabolism. The identified metabolites are:
-
trans-8-hydroxy-fadrozole (CGP 45383) [6]
-
cis-8-hydroxy-fadrozole (CGP 45384) [6]
-
8-oxo-fadrozole (CGP 45385) [6]
-
A metabolite with a hydantoin-type structure (MP2) [6]
Furthermore, the major metabolite found in the bile of rats was identified as the glucuronide conjugate of the trans-8-hydroxy metabolite, indicating that both Phase I and Phase II metabolic pathways are involved in the clearance of this compound.[6]
Quantitative Data
Table 1: Relative Abundance of this compound and its Hydroxylated Metabolites in Rat Urine [6]
| Compound | Relative Amount in Urine (%) |
| This compound (Unchanged) | 18.1 |
| trans-8-hydroxy-fadrozole (CGP 45383) | 34.8 |
| cis-8-hydroxy-fadrozole (CGP 45384) | 25.0 |
Note: Data is derived from a study in rats and may not be directly extrapolated to humans.
Experimental Protocols
Specific, detailed experimental protocols for the identification and quantification of this compound metabolites from the original studies are not fully accessible. However, based on standard practices for drug metabolite analysis, a general workflow can be outlined. Modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for such studies.
In Vitro Metabolism using Human Liver Microsomes
-
Objective: To investigate the metabolic pathways of this compound in a human-relevant in vitro system.
-
Methodology:
-
Incubation: Incubate this compound with pooled human liver microsomes in the presence of an NADPH-regenerating system.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724), to precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis.
-
Metabolite Identification and Quantification by LC-MS/MS
-
Objective: To separate, identify, and quantify this compound and its metabolites in biological matrices.
-
Representative Methodology:
-
Sample Preparation:
-
Plasma/Urine: Perform protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove interfering matrix components.
-
Microsomal Incubates: Use the supernatant from the reaction termination step.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the parent drug and its putative metabolites. MRM transitions would need to be optimized for each analyte.
-
-
Signaling and Metabolic Pathways
Mechanism of Action: Aromatase Inhibition
This compound exerts its therapeutic effect by inhibiting the aromatase enzyme. This action blocks the final step of estrogen synthesis, thereby reducing the levels of estrone (B1671321) and estradiol.
Caption: Mechanism of action of this compound.
Proposed Metabolic Pathway of this compound
Based on the identified metabolites in rats, the primary metabolic pathway of this compound involves oxidation of the tetrahydroimidazopyridine ring system, followed by potential conjugation.
Caption: Proposed metabolic pathway of this compound.
Conclusion
The metabolism of this compound proceeds primarily through oxidation of the tetrahydroimidazopyridine moiety, leading to the formation of hydroxylated and oxo metabolites, which can be further conjugated. While the identities of the major metabolites in rats are known, a significant data gap exists regarding their specific chemical structures, detailed analytical protocols for their identification, and their quantitative levels in humans. Further research is warranted to fully elucidate the metabolic profile of this compound in humans to better understand its disposition and potential for drug-drug interactions. The methodologies and pathways presented in this guide provide a framework for such future investigations.
References
- 1. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic, behavioral, and reproductive effects of the aromatase inhibitor fadrozole hydrochloride on the unionid mussel Lampsilis fasciola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
Cellular Uptake and Distribution of (-)-Fadrozole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Fadrozole is a potent and selective non-steroidal aromatase inhibitor that has been investigated for its therapeutic potential in estrogen-dependent diseases, most notably breast cancer.[1][2] Its primary mechanism of action is the competitive inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis.[2][3] By blocking the conversion of androgens to estrogens, this compound effectively reduces circulating estrogen levels, thereby suppressing the growth of hormone-receptor-positive cancer cells.[1][3] Understanding the cellular uptake and intracellular distribution of this compound is critical for optimizing its therapeutic efficacy and for the development of novel drug delivery strategies. This technical guide provides a comprehensive overview of the cellular pharmacology of this compound, including its mechanism of action, available pharmacokinetic data, and detailed experimental protocols for studying its cellular uptake and distribution.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by binding reversibly to the active site of the aromatase enzyme, thereby competing with its natural substrates, androstenedione (B190577) and testosterone.[2] This inhibition leads to a significant reduction in the synthesis of estrone (B1671321) and estradiol, respectively.[1][2] The resulting decrease in estrogen levels mitigates the estrogen-dependent signaling pathways that drive the proliferation of hormone-receptor-positive cancer cells.[1]
dot digraph "Fadrozole_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=3.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes Androgens [label="Androgens\n(Androstenedione, Testosterone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aromatase [label="Aromatase\n(CYP19A1)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Estrogens [label="Estrogens\n(Estrone, Estradiol)", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Estrogen Receptor\n(ER)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERE [label="Estrogen Response Element\n(ERE) in DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; GeneTranscription [label="Gene Transcription\n(e.g., cell cycle progression)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; CellProliferation [label="Cell Proliferation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fadrozole (B1662666) [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Androgens -> Aromatase [arrowhead=vee, color="#5F6368"]; Aromatase -> Estrogens [label="Conversion", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Estrogens -> ER [arrowhead=vee, color="#5F6368"]; ER -> ERE [label="Binding", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; ERE -> GeneTranscription [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; GeneTranscription -> CellProliferation [arrowhead=vee, color="#5F6368"]; Fadrozole -> Aromatase [label="Inhibition", fontsize=8, fontcolor="#EA4335", arrowhead=tee, color="#EA4335"]; } caption: "Mechanism of Aromatase Inhibition by this compound."
Quantitative Data
While specific data on the intracellular concentration of this compound is not extensively available in publicly accessible literature, its inhibitory potency against aromatase has been quantified in various systems. Furthermore, pharmacokinetic studies in humans provide insights into its systemic exposure.
Table 1: In Vitro Inhibitory Potency of this compound
| System | Parameter | Value | Reference |
| Human Placental Microsomes | IC50 | 4.5 nM | [4] |
| MCF-7 Breast Cancer Cells | IC50 | 2.8 x 10-9 M | [5] |
| Hamster Ovarian Slices | IC50 (Estrogen Production) | 0.03 µM | [6] |
| Hamster Ovarian Slices | IC50 (Progesterone Production) | 120 µM | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Postmenopausal Women
| Parameter | Value | Dosing Regimen | Reference |
| Tmax (median) | 1 - 2 hours | 2 mg and 8 mg twice daily | [7] |
| Half-life (t½) | ~10.5 hours | Not specified | [7] |
| Oral Clearance | ~621 mL/min | Not specified | [7] |
| Drug Inhibitory Constant (KI) for Estrone Synthesis | 3.0 ng/mL (13.4 nmol/L) | Ascending doses (0.3-8 mg twice daily) | [7] |
| Drug Inhibitory Constant (KI) for Estradiol Synthesis | 5.3 ng/mL (23.7 nmol/L) | Ascending doses (0.3-8 mg twice daily) | [7] |
Experimental Protocols
The following protocols provide a framework for researchers to quantify the cellular uptake and distribution of this compound. These are generalized methods that should be optimized for specific cell types and experimental conditions.
Quantification of Intracellular this compound by LC-MS/MS
This protocol describes the determination of the total intracellular concentration of this compound in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
// Nodes start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Incubate cells with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash cells with\nice-cold PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis\n(e.g., with acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scrape [label="Scrape and collect\ncell lysate", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="Centrifuge to pellet\ncell debris", fillcolor="#34A853", fontcolor="#FFFFFF"]; supernatant [label="Collect supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; lcms [label="Analyze by LC-MS/MS", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="Quantify intracellular\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treatment [color="#5F6368"]; treatment -> wash [color="#5F6368"]; wash -> lysis [color="#5F6368"]; lysis -> scrape [color="#5F6368"]; scrape -> centrifuge [color="#5F6368"]; centrifuge -> supernatant [color="#5F6368"]; supernatant -> lcms [color="#5F6368"]; lcms -> quantify [color="#5F6368"]; } caption: "Workflow for Intracellular this compound Quantification."
Materials:
-
Cultured cells of interest (e.g., MCF-7, T-47D)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (B52724), cold
-
Internal standard (e.g., stable isotope-labeled this compound)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Washing:
-
Aspirate the culture medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove extracellular drug.
-
-
Cell Lysis and Extraction:
-
Add a known volume of cold acetonitrile containing a known concentration of the internal standard to each well.
-
Incubate on ice for 10 minutes to allow for cell lysis and protein precipitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
-
Generate a standard curve using known concentrations of this compound and the internal standard.
-
-
Data Analysis:
-
Determine the concentration of this compound in the cell lysate from the standard curve.
-
Normalize the intracellular concentration to the cell number or total protein content of the lysate.
-
Subcellular Distribution of this compound
This protocol outlines a general procedure for subcellular fractionation to determine the distribution of this compound in different cellular compartments.
// Nodes start [label="Start: Treated Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; homogenize [label="Cell Homogenization\n(Dounce homogenizer)", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge1 [label="Low-speed Centrifugation\n(e.g., 1,000 x g)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pellet1 [label="Pellet: Nuclei and\nuncracked cells", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant1 [label="Supernatant 1:\nCytosol, Mitochondria,\nMicrosomes", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge2 [label="Medium-speed Centrifugation\n(e.g., 10,000 x g)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pellet2 [label="Pellet: Mitochondria", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant2 [label="Supernatant 2:\nCytosol, Microsomes", fillcolor="#F1F3F4", fontcolor="#202124"]; ultracentrifuge [label="Ultracentrifugation\n(e.g., 100,000 x g)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pellet3 [label="Pellet: Microsomes\n(ER with Aromatase)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant3 [label="Supernatant 3:\nCytosol", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Quantify this compound\nin each fraction\n(LC-MS/MS)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> homogenize [color="#5F6368"]; homogenize -> centrifuge1 [color="#5F6368"]; centrifuge1 -> pellet1 [color="#5F6368"]; centrifuge1 -> supernatant1 [color="#5F6368"]; supernatant1 -> centrifuge2 [color="#5F6368"]; centrifuge2 -> pellet2 [color="#5F6368"]; centrifuge2 -> supernatant2 [color="#5F6368"]; supernatant2 -> ultracentrifuge [color="#5F6368"]; ultracentrifuge -> pellet3 [color="#5F6368"]; ultracentrifuge -> supernatant3 [color="#5F6368"]; pellet1 -> analysis [color="#5F6368"]; pellet2 -> analysis [color="#5F6368"]; pellet3 -> analysis [color="#5F6368"]; supernatant3 -> analysis [color="#5F6368"]; } caption: "Subcellular Fractionation Workflow."
Materials:
-
Cells treated with this compound
-
Homogenization buffer (e.g., isotonic sucrose (B13894) buffer with protease inhibitors)
-
Dounce homogenizer
-
Centrifuges (low-speed, high-speed, and ultracentrifuge)
-
Reagents for marker enzyme assays or Western blotting to verify fraction purity
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Homogenization:
-
Harvest treated cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer and disrupt the cells using a Dounce homogenizer.
-
-
Differential Centrifugation:
-
Perform a series of centrifugation steps at increasing speeds to separate different organelles.
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Mitochondrial Fraction: Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Microsomal Fraction: Subject the next supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes (endoplasmic reticulum, where aromatase is located).
-
Cytosolic Fraction: The final supernatant represents the cytosolic fraction.
-
-
Fraction Analysis:
-
Verify the purity of each fraction using marker enzyme assays or Western blotting for specific organelle proteins.
-
Extract this compound from each fraction and quantify its concentration using LC-MS/MS as described in Protocol 3.1.
-
Conclusion
This compound is a well-characterized aromatase inhibitor with proven clinical relevance. While its mechanism of action at the molecular level is well understood, a detailed quantitative understanding of its cellular uptake and subcellular distribution remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to generate these crucial data. Elucidating the cellular pharmacology of this compound will be instrumental in optimizing its therapeutic use and in the design of next-generation aromatase inhibitors with improved cellular penetration and target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Subcellular fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. selleckchem.com [selleckchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 7. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Fadrozole's Effect on Non-Cancerous Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Fadrozole is a potent and selective non-steroidal aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone in the treatment of hormone-receptor-positive breast cancer. While the primary focus of this compound research has been on its anti-cancer effects, understanding its impact on non-cancerous cells is crucial for a comprehensive safety and efficacy profile. This technical guide provides an in-depth analysis of the currently available data on the effects of this compound on non-cancerous cell lines.
It is important to note that the existing body of research is predominantly focused on a specific non-cancerous cell type: porcine granulosa cells. These cells are directly involved in steroidogenesis and are a logical model for studying the on-target effects of an aromatase inhibitor. Data on other non-cancerous cell lines, such as fibroblasts and endothelial cells, is currently limited in the scientific literature. Therefore, this guide will focus on the detailed findings from studies on porcine granulosa cells, while highlighting the need for further investigation into a broader range of non-cancerous cell types.
Core Mechanism of Action
This compound is a competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the conversion of androgens to estrogens.[1] By binding to the active site of the enzyme, this compound blocks the production of estradiol (B170435) from testosterone (B1683101) and estrone (B1671321) from androstenedione.[1] This leads to a systemic reduction in estrogen levels.
Figure 1: Mechanism of Aromatase Inhibition by this compound.
Effects on Porcine Granulosa Cells
The most comprehensive data on the effects of this compound on non-cancerous cells comes from in vitro studies on porcine granulosa cells isolated from ovarian follicles of different sizes. These studies provide quantitative data on cell proliferation, hormone production, gene expression, and telomerase activity.
Data Presentation
The following tables summarize the quantitative effects of this compound on porcine granulosa cells.
Table 1: Effect of this compound on ³H-Thymidine Incorporation (Cell Proliferation)
| Cell Type | Treatment Duration | Effect on ³H-Thymidine Incorporation | Significance |
| Granulosa cells from small follicles (1-2 mm) | 48h and 72h | Decrease | P < 0.05[2] |
| Granulosa cells from large follicles (5-7 mm) | 48h and 72h | Decrease | P < 0.05[2] |
Table 2: Effect of this compound on Estradiol Production
| Cell Type | Treatment Duration | Effect on Estradiol Production | Significance |
| Granulosa cells from small follicles (1-2 mm) | 48h and 72h | Suppression | P < 0.01[2] |
| Granulosa cells from large follicles (5-7 mm) | 48h and 72h | Suppression | P < 0.01[2] |
Table 3: Effect of this compound on Aromatase (CYP19A1) Gene Expression
| Cell Type | Treatment Duration | Effect on Aromatase Gene Expression | Significance |
| Granulosa cells from small follicles (1-2 mm) | 72h | Decrease | P < 0.05[2] |
| Granulosa cells from large follicles (5-7 mm) | 48h | Decrease | P < 0.05[2] |
Table 4: Effect of this compound on Telomerase Activity
| Cell Type | Treatment Duration | Effect on Telomerase Activity | Significance |
| Granulosa cells from large follicles (5-7 mm) | 72h | Decrease | P < 0.05[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the tables above.
1. Porcine Granulosa Cell Culture
-
Cell Source: Ovaries from pre-pubertal gilts are collected from a local abattoir and transported to the laboratory in a thermos with sterile saline at 30-35°C.
-
Follicle Aspiration: Granulosa cells are aspirated from small (1-2 mm) and large (5-7 mm) follicles using a 21-gauge needle attached to a syringe.
-
Cell Isolation and Culture: The follicular fluid is centrifuged, and the resulting cell pellet is washed with culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, antibiotics, and antimycotics). Cells are then seeded in culture plates at a specific density (e.g., 1-2 x 10⁵ viable cells/well).
-
Incubation: Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: After an initial culture period (e.g., 24 hours) to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive the vehicle (e.g., DMSO) at the same final concentration.
Figure 2: Experimental Workflow for Porcine Granulosa Cell Culture.
2. ³H-Thymidine Incorporation Assay (Cell Proliferation)
-
Principle: This assay measures the rate of DNA synthesis, which is an indicator of cell proliferation.
-
Procedure:
-
After treatment with this compound for the desired duration, ³H-thymidine (a radioactive DNA precursor) is added to each well.
-
Cells are incubated for a further period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
The incubation is stopped, and the cells are harvested onto a filter mat using a cell harvester.
-
The radioactivity on the filter mat is measured using a liquid scintillation counter.
-
The amount of incorporated radioactivity is proportional to the rate of cell proliferation.
-
3. Estradiol Measurement (Hormone Production)
-
Principle: The concentration of estradiol in the cell culture medium is quantified using a competitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Procedure (RIA):
-
Culture medium is collected after the treatment period.
-
A known amount of radiolabeled estradiol (tracer) is mixed with the culture medium sample.
-
A specific antibody against estradiol is added to the mixture.
-
The antibody binds to both the unlabeled estradiol from the sample and the radiolabeled estradiol.
-
The antibody-bound estradiol is separated from the free estradiol.
-
The radioactivity of the antibody-bound fraction is measured.
-
The concentration of estradiol in the sample is determined by comparing the results to a standard curve.
-
4. Real-Time Quantitative PCR (RT-qPCR) for Aromatase Gene Expression
-
Principle: This technique measures the amount of specific mRNA transcripts, in this case, for the aromatase enzyme (CYP19A1).
-
Procedure:
-
RNA Extraction: Total RNA is isolated from the granulosa cells after treatment.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template in a qPCR reaction with specific primers for the aromatase gene and a reference (housekeeping) gene. The qPCR machine monitors the amplification of the DNA in real-time using a fluorescent dye.
-
Data Analysis: The expression level of the aromatase gene is normalized to the expression of the reference gene to determine the relative change in gene expression following treatment with this compound.
-
5. Telomerase Activity Assay
-
Principle: Telomerase is an enzyme that maintains the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. Its activity is often associated with cell proliferation and immortalization. The Telomeric Repeat Amplification Protocol (TRAP) assay is a common method.
-
Procedure (TRAP Assay):
-
Cell Lysis: Proteins, including telomerase, are extracted from the granulosa cells.
-
Telomerase Extension: The cell extract is incubated with a synthetic DNA primer. If telomerase is active, it will add telomeric repeats to the end of this primer.
-
PCR Amplification: The extended products are then amplified by PCR.
-
Detection: The PCR products are visualized on a gel or quantified using a real-time PCR machine. The amount of amplified product is proportional to the telomerase activity in the cell extract.
-
Signaling Pathways
The observed effects of this compound on porcine granulosa cells are primarily mediated through the inhibition of aromatase and the subsequent reduction in local estrogen production. Estrogen is known to have autocrine and paracrine effects on granulosa cells, influencing their proliferation and function. The decrease in telomerase activity may be a downstream consequence of the reduced proliferative stimulus.
Figure 3: Postulated Signaling Cascade of this compound in Porcine Granulosa Cells.
Conclusion and Future Directions
The available evidence from in vitro studies on porcine granulosa cells indicates that this compound, through its primary mechanism of aromatase inhibition, leads to a decrease in cell proliferation, estradiol production, aromatase gene expression, and telomerase activity in this specific non-cancerous cell type. These findings are consistent with the intended pharmacological action of the drug.
However, the lack of data on the effects of this compound on other non-cancerous human cell lines, such as fibroblasts and endothelial cells, represents a significant knowledge gap. The direct effects of this compound on cellular processes independent of aromatase inhibition, or in cell types that do not express significant levels of aromatase, remain largely unexplored.
Future research should focus on:
-
Broadening the Scope of Cell Lines: Investigating the cytotoxic and sub-lethal effects of this compound on a diverse panel of non-cancerous human cell lines, including dermal fibroblasts, lung fibroblasts (e.g., MRC-5, WI-38), and endothelial cells (e.g., HUVEC).
-
Dose-Response Studies: Establishing the concentration-dependent effects of this compound on the viability and proliferation of these cell lines.
-
Mechanism of Action in Non-Steroidogenic Cells: Elucidating the signaling pathways affected by this compound in non-cancerous cells that do not primarily function in steroid hormone production.
A more comprehensive understanding of the effects of this compound on a wider array of non-cancerous cell lines will be invaluable for drug development professionals and researchers in fully characterizing the safety profile of this important therapeutic agent.
References
The Developmental Odyssey of (-)-Fadrozole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Fadrozole, a potent and selective non-steroidal aromatase inhibitor, represents a significant milestone in the targeted therapy of estrogen-dependent breast cancer. This technical guide provides a comprehensive historical overview of the development of this compound, from its chemical synthesis and preclinical evaluation to its clinical efficacy and impact on our understanding of steroidogenesis. Key quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding of the core scientific principles and methodologies that underpinned the journey of this impactful therapeutic agent.
Introduction
Estrogen, a key driver in the development and progression of a significant subset of breast cancers, is synthesized from androgens by the enzyme aromatase (cytochrome P450 19A1).[1][2] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens in tissues such as adipose tissue.[1] Consequently, the inhibition of aromatase emerged as a promising therapeutic strategy. Fadrozole (B1662666) (also known as CGS 16949A) was developed as a second-generation non-steroidal aromatase inhibitor, demonstrating high potency and selectivity in blocking this crucial step in estrogen biosynthesis.[1][3] Its development paved the way for a new class of targeted therapies for hormone receptor-positive breast cancer.[1][4]
Chemical Synthesis
The synthesis of Fadrozole hydrochloride has been achieved through various routes, including methods for radiolabeling for research purposes. A common synthetic pathway is outlined below.
Synthesis of Fadrozole Hydrochloride
A described synthesis route involves the following key steps[5]:
-
Condensation: 4-(3-hydroxypropyl)-1H-imidazole is reacted with dimethylcarbamoyl chloride in the presence of triethylamine (B128534) in refluxing acetonitrile (B52724). This is followed by a reaction with trimethylchlorosilane to yield 1-(dimethylcarbamoyl)-4-[3-(trimethylsilyloxy)propyl]imidazole.
-
Alkylation: The resulting compound is then condensed with 4-cyanobenzyl bromide in refluxing acetonitrile to produce 1-(4-cyanobenzyl)-5-(3-hydroxypropyl)imidazole.
-
Chlorination: The hydroxyl group is subsequently converted to a chloride by reacting with thionyl chloride (SOCl2) in refluxing dichloromethane (B109758), affording the 3-chloropropyl derivative.
-
Cyclization and Salt Formation: The final step involves an intramolecular cyclization reaction using potassium tert-butoxide in tetrahydrofuran (B95107) (THF) to form the Fadrozole base. Treatment with dry HCl in ethanol/ethyl acetate (B1210297) then yields Fadrozole hydrochloride.
Synthesis of [14C]-Fadrozole Hydrochloride
For metabolic and pharmacokinetic studies, a radiolabeled version of Fadrozole has been synthesized[6]:
-
Cyanation: 4-bromotoluene (B49008) is reacted with [14C]-copper cyanide in hot dimethylformamide (DMF) to produce [14C]-4-methylbenzonitrile.
-
Bromination: The methyl group is then brominated using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride to yield the bromomethyl derivative.
-
Condensation and Desilylation: This is followed by condensation with N,N-dimethyl-4-[3-(trimethylsilyloxy)propyl]imidazole-1-carboxamide in the presence of ammonia, and subsequent desilylation with HCl to afford labeled 4-[5-(3-hydroxypropyl)imidazol-1-ylmethyl]benzonitrile.
-
Chlorination and Cyclization: The resulting alcohol is treated with SOCl2 in dichloromethane to give the chloropropyl derivative, which is then cyclized with potassium tert-butoxide in THF and treated with dry HCl to yield [14C]-Fadrozole hydrochloride.
Mechanism of Action
This compound functions as a potent and selective, non-steroidal competitive inhibitor of aromatase.[1][2] It reversibly binds to the active site of the cytochrome P450 enzyme, effectively blocking the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively.[1][7] This leads to a significant reduction in circulating estrogen levels, thereby depriving estrogen-dependent tumors of their growth stimulus.[1][7]
Signaling Pathway
The primary signaling pathway affected by this compound is the steroidogenesis pathway. By inhibiting aromatase, Fadrozole directly impacts the final step of estrogen biosynthesis.
References
- 1. Fadrozole hydrochloride, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid effects of the aromatase inhibitor fadrozole on steroid production and gene expression in the ovary of female fathead minnows (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Preclinical evaluation of aromatase inhibitors antitumor activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fadrozole hydrochloride, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Fadrozole's Binding Affinity to Cytochrome P450 Aromatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Fadrozole is a potent and highly selective, non-steroidal competitive inhibitor of cytochrome P450 aromatase (CYP19A1), the enzyme responsible for the final step in estrogen biosynthesis. Its high affinity for the aromatase active site underlies its clinical significance in the treatment of estrogen-dependent breast cancer. This technical guide provides a comprehensive overview of the binding affinity of this compound, presenting quantitative data, detailed experimental methodologies for its characterization, and visualizations of key concepts and workflows.
Introduction
Cytochrome P450 aromatase is a critical enzyme in steroidogenesis, catalyzing the conversion of androgens, such as testosterone (B1683101) and androstenedione, into estrogens, namely estradiol (B170435) and estrone (B1671321).[1] In many forms of breast cancer, tumor growth is stimulated by estrogens. Consequently, the inhibition of aromatase is a key therapeutic strategy.[2]
Fadrozole (B1662666) (CGS 16949A) is a second-generation aromatase inhibitor that functions as a competitive inhibitor, reversibly binding to the active site of the enzyme.[3] It exists as a racemic mixture of two enantiomers, with the (-)-enantiomer demonstrating significantly greater inhibitory potency. This guide focuses on the binding characteristics of this active enantiomer, this compound.
Quantitative Binding Affinity Data
The binding affinity of this compound for aromatase has been determined in various experimental systems. The following tables summarize key quantitative data, including the inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
| Compound | Enzyme Source | Substrate | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| This compound | Human Placental Microsomes | Androstenedione | 0.17 | 4.5 | [4] |
| This compound | Avian (dove) preoptic tissue | Testosterone | < 1 | - | [5] |
| Fadrozole (racemic) | Human Placental Microsomes | Androstenedione | - | 6.4 | [6] |
| Fadrozole (racemic) | Human Breast Cancer Homogenates | - | - | 8-20 | [4] |
| Fadrozole (racemic) | Hamster Ovarian Slices | Endogenous | - | 30 | [6] |
| Fadrozole (in vivo) | Postmenopausal Women | Androstenedione to Estrone | 13.4 | - | [4][7] |
| Fadrozole (in vivo) | Postmenopausal Women | Testosterone to Estradiol | 23.7 | - | [7] |
Note: The Kᵢ value is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding. The IC₅₀ value is the concentration of inhibitor required to reduce enzyme activity by 50% and is dependent on experimental conditions.
Mechanism of Action and Signaling Pathway
This compound exerts its effect through competitive inhibition of aromatase. As a non-steroidal inhibitor, its imidazole (B134444) ring is thought to interact with the heme iron atom within the active site of the cytochrome P450 enzyme. This reversible binding prevents the natural androgen substrates from accessing the catalytic site, thereby blocking their conversion to estrogens.[8]
The inhibition of aromatase by this compound has significant downstream effects on the steroidogenesis pathway, leading to a reduction in circulating estrogen levels.
The stereoselectivity of Fadrozole is critical to its high affinity, with the (-)-enantiomer being substantially more potent than the (+)-enantiomer.
Experimental Protocols
The determination of the binding affinity of this compound to aromatase typically involves in vitro enzyme inhibition assays. A standard protocol using human placental microsomes is detailed below.
Preparation of Human Placental Microsomes
-
Tissue Acquisition: Obtain fresh human term placenta and maintain on ice.
-
Homogenization: Homogenize the placental tissue in a suitable buffer (e.g., phosphate (B84403) buffer containing sucrose (B13894) and EDTA).
-
Differential Centrifugation: Isolate the microsomal fraction, which is rich in aromatase, through a series of centrifugation steps at increasing speeds. The final high-speed centrifugation will pellet the microsomes.
-
Resuspension and Protein Quantification: Resuspend the microsomal pellet in a storage buffer. Determine the total protein concentration using a standard method such as the Bradford assay.
In Vitro Aromatase Inhibition Assay
-
Reaction Mixture Preparation: In a reaction tube, prepare a mixture containing:
-
Phosphate buffer (pH 7.4)
-
An NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
A known concentration of the human placental microsome preparation.
-
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixtures. A vehicle control (without the inhibitor) must be included.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, typically [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).[9]
-
Reaction Termination: Stop the reaction by adding a solvent such as chloroform (B151607) to extract the steroids.
-
Quantification of Aromatase Activity: The conversion of [1β-³H]-androstenedione to estrone results in the release of ³H into water. Separate the aqueous phase from the organic phase. This can be achieved by charcoal-dextran treatment followed by centrifugation.
-
Radioactivity Measurement: Measure the radioactivity in the aqueous phase using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the rate of aromatase activity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis constant (Kₘ) of the substrate is known: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the concentration of the substrate used in the assay.[10]
-
Conclusion
This compound is a highly potent and selective competitive inhibitor of cytochrome P450 aromatase, with a strong binding affinity for the enzyme's active site. This characteristic is central to its therapeutic efficacy in estrogen-dependent diseases. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound and in the broader field of aromatase inhibition.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Action of endogenous steroid inhibitors of brain aromatase relative to fadrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Methodological & Application
Application Notes and Protocols for Utilizing (-)-Fadrozole in Fathead Minnow Reproductive Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Fadrozole is a potent and selective non-steroidal inhibitor of the enzyme aromatase (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens.[1][2][3] This mechanism of action makes it a valuable tool in toxicological and endocrinological research to study the effects of estrogen disruption on reproductive processes. The fathead minnow (Pimephales promelas) is a widely used model organism in aquatic toxicology due to its short life cycle, well-understood reproductive biology, and sensitivity to endocrine-disrupting chemicals.[4][5] This document provides detailed application notes and protocols for the use of this compound in fathead minnow reproductive assays to assess the impacts of aromatase inhibition on reproductive endpoints.
Mechanism of Action
Fadrozole competitively and reversibly binds to the active site of the aromatase enzyme, thereby blocking the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively.[1][3] This leads to a significant reduction in circulating estrogen levels.[1][2] In female fathead minnows, this inhibition disrupts the normal hormonal cascade required for oocyte maturation and spawning. In males, the reduction in estrogen can lead to an accumulation of androgens.[4][6]
Signaling Pathway of Fadrozole Action
The following diagram illustrates the steroidogenesis pathway and highlights the point of inhibition by Fadrozole.
Caption: Steroidogenesis pathway showing Fadrozole's inhibition of aromatase.
Experimental Protocols
This section outlines a detailed methodology for a 21-day fathead minnow reproductive assay with this compound, based on established protocols.[4][5]
Experimental Workflow
Caption: Workflow for a fathead minnow reproductive assay with Fadrozole.
Materials and Reagents
-
This compound hydrochloride (CAS 102676-31-3)
-
Reproductively mature fathead minnows (Pimephales promelas), approximately 4.5-6 months old[5]
-
Glass aquaria (e.g., 10 L)[7]
-
Spawning substrates (e.g., PVC tiles)
-
Dilution water (e.g., clean surface, well, or reconstituted water)[5]
-
Brine shrimp for feeding[4]
-
MS-222 (tricaine methanesulfonate) for anesthesia
-
Heparinized microhematocrit tubes for blood collection[5]
-
Reagents and equipment for hormone and vitellogenin analysis (e.g., ELISA kits)
-
Histology supplies (fixative, paraffin, etc.)[8]
Experimental Design
-
Test Concentrations: Based on previous studies, nominal concentrations of 0 (control), 2, 10, and 50 µg/L of this compound are recommended.[4] A range-finding study may be necessary for different laboratory conditions.[5]
-
Replicates: A minimum of three to four replicate tanks per treatment level is advised.[4]
-
Fish Loading: Each tank should contain four female and two male adult fathead minnows.[4]
Procedure
-
Pre-exposure Period (14-21 days):
-
Acclimate sexually mature fathead minnows to the test tanks.[9]
-
Maintain a 16:8 hour light:dark photoperiod and a temperature of 25 ± 1°C.[4]
-
Feed the fish adult brine shrimp twice daily.[4]
-
Monitor daily for spawning activity and remove eggs to quantify fecundity. This establishes a baseline reproductive rate.
-
-
Exposure Period (21 days):
-
Initiate a continuous flow-through exposure of this compound at the target concentrations.[7]
-
Collect water samples periodically to verify the test concentrations.
-
Continue daily monitoring of:
-
Fecundity: Collect and count eggs from each tank.
-
Fertilization: A subsample of eggs can be assessed for fertilization success.
-
Behavioral Observations: Note any changes in spawning behavior or general activity.
-
Secondary Sexual Characteristics: Observe for any changes in male nuptial tubercles or female ovipositor.[5]
-
-
-
Assay Termination and Sample Collection (Day 21):
-
Anesthetize fish using MS-222.
-
Collect blood from the caudal vein/artery using heparinized microhematocrit tubes. Centrifuge to separate plasma for hormone and vitellogenin analysis.[5]
-
Measure the total body weight and gonad weight for calculation of the gonadosomatic index (GSI).[10]
-
Dissect out the gonads for histological analysis and the brain for aromatase activity measurement.[4]
-
Endpoint Analysis
-
Reproductive Endpoints:
-
Fecundity: Expressed as the number of eggs per female per day.
-
Fertility: Percentage of fertilized eggs.
-
-
Morphological Endpoints:
-
Gonadosomatic Index (GSI): (Gonad weight / Body weight) x 100.
-
Secondary Sexual Characteristics: Qualitative and quantitative assessment of traits like nuptial tubercles in males.[5]
-
-
Biochemical Endpoints:
-
Plasma Steroid Hormones: Measure 17β-estradiol (E2), testosterone (T), and 11-ketotestosterone (B164220) (KT) using validated assays (e.g., ELISA).
-
Plasma Vitellogenin (VTG): Quantify VTG levels in both male and female plasma.
-
Brain Aromatase Activity: Measure the enzymatic activity of aromatase in brain tissue homogenates.[4]
-
-
Histological Endpoints:
-
Process gonads for histological examination to assess oocyte stages in females and spermatogenesis in males.[8]
-
Data Presentation
The following tables summarize the expected quantitative effects of this compound on various endpoints in fathead minnow reproductive assays, based on published data.[4]
Table 1: Effects of this compound on Fecundity and Brain Aromatase Activity
| Fadrozole (µg/L) | Mean Fecundity (eggs/female/day) | Brain Aromatase Activity (% of control) |
| 0 (Control) | 20.5 ± 5.7 | 100 |
| 2 | 8.9 ± 3.1 | Not Measured |
| 10 | 1.5 ± 1.4 | Not Measured |
| 50 | 1.2 ± 0.2 | ~18% |
Table 2: Effects of this compound on Female Plasma Hormones and Vitellogenin
| Fadrozole (µg/L) | Plasma E2 (ng/mL) | Plasma Vitellogenin (mg/mL) |
| 0 (Control) | ~2.5 | ~15 |
| 2 | ~1.5 | ~10 |
| 10 | ~0.5 | ~2 |
| 50 | < 0.1 | < 0.1 |
Table 3: Effects of this compound on Male Plasma Hormones
| Fadrozole (µg/L) | Plasma Testosterone (ng/mL) | Plasma 11-Ketotestosterone (ng/mL) |
| 0 (Control) | ~5 | ~20 |
| 2 | ~10 | ~30 |
| 10 | ~15 | ~40 |
| 50 | ~20 | ~50 |
Expected Outcomes and Interpretation
Exposure to this compound is expected to cause a concentration-dependent decrease in fecundity.[4] This is a direct consequence of the inhibition of aromatase, leading to reduced plasma E2 and vitellogenin levels in females.[6][11] Histological examination of the ovaries may reveal a decrease in mature oocytes and an increase in atretic follicles.[4] In males, an increase in plasma androgens (testosterone and 11-ketotestosterone) is anticipated due to the blockage of their conversion to estrogens.[6] These results collectively provide strong evidence for the specific mechanism of action of the test chemical as an aromatase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Description and evaluation of a short-term reproduction test with the fathead minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (-)-Fadrozole in Rodent Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Fadrozole is a potent, non-steroidal aromatase inhibitor that effectively suppresses estrogen biosynthesis by competitively blocking the aromatase enzyme (cytochrome P450 19A1).[1] This mechanism makes it a valuable tool in the study and treatment of estrogen-dependent diseases, particularly breast cancer. In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue.[1] By inhibiting this process, this compound reduces circulating estrogen levels, thereby impeding the growth of hormone-receptor-positive breast cancer.[2] These application notes provide detailed protocols for the preparation and administration of this compound in rodent models of breast cancer, along with dosage information and visualizations of its mechanism of action and experimental workflows.
Data Presentation: this compound Dosage in Rodent Breast Cancer Models
The following table summarizes various dosages of this compound used in rodent models for breast cancer research. The optimal dose can vary depending on the specific research question, rodent strain, and tumor model.
| Rodent Model | Dosage | Administration Route | Key Findings | Reference |
| Sprague-Dawley Rat (DMBA-induced mammary tumors) | 0.5 mg/kg/day | Oral Gavage | More effective in reducing tumor growth compared to 14 mg/kg once every 7 days. | [3] |
| Sprague-Dawley Rat (DMBA-induced mammary tumors) | 2 mg/kg/day | Oral Gavage | Resulted in the most significant reductions in tumor diameter, tumor number, and plasma sex hormone levels. | [3] |
| Ovariectomized Sprague-Dawley Rat (Androstenedione-induced tumor) | 0.25 mg/kg, twice daily | Oral Gavage | Counteracted androstenedione-induced tumor volume retention. | [3] |
| Sprague-Dawley Rat (Spontaneous mammary neoplasms) | Not specified | Not specified | Prevents the development of both benign and malignant spontaneous mammary neoplasms.[4][5] | [4][5] |
| Castrated, Testosterone-implanted Sprague-Dawley Rat | 0.25 mg/kg/day | Osmotic Minipump | Reduced brain aromatase activity by over 96%. | [6] |
Signaling Pathway: Mechanism of Action of this compound
This compound acts as a competitive inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. By binding to the active site of aromatase, it prevents the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). This leads to a significant reduction in circulating estrogen levels, which in turn inhibits the growth of estrogen-receptor-positive breast cancer cells.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol details the preparation of a this compound suspension and its administration to rodents using oral gavage.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose (B213188) (CMC) in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[3]
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the total amount of this compound required based on the mean body weight of the experimental group and the desired dosage (mg/kg).
-
Vehicle Preparation: Prepare the chosen vehicle. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water with gentle heating and stirring.
-
This compound Suspension:
-
Weigh the calculated amount of this compound powder.
-
If necessary, use a mortar and pestle to finely grind the powder.
-
Gradually add the vehicle to the powder while triturating to form a smooth paste.
-
Transfer the paste to a beaker and add the remaining vehicle.
-
Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity.[3]
-
-
Animal Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume of the suspension to be administered.
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body.
-
Measure the appropriate length for gavage needle insertion by placing the tip of the needle at the corner of the animal's mouth and extending it to the last rib.
-
Gently insert the gavage needle into the esophagus. If any resistance is met, withdraw the needle and re-attempt.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.[6][7]
-
Protocol 2: Continuous Administration of this compound via Osmotic Minipumps
This protocol describes the surgical implantation of osmotic minipumps for the continuous and long-term delivery of this compound.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., sterile saline, propylene (B89431) glycol)
-
Osmotic minipumps (e.g., Alzet)
-
Filling tubes for minipumps
-
Sterile syringes and needles
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
70% ethanol (B145695) and surgical scrub
-
Animal clippers
-
Sterile gauze
Procedure:
-
Pump Preparation:
-
Calculate the required concentration of this compound for the pump reservoir based on the desired daily dose, the pump's flow rate, and the duration of the experiment.
-
Prepare a sterile solution of this compound in the chosen vehicle.
-
Fill the osmotic minipump with the this compound solution according to the manufacturer's instructions, using a filling tube and syringe.
-
Prime the pumps in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate drug delivery upon implantation.[8]
-
-
Surgical Implantation:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Shave the fur from the dorsal thoracic region (between the shoulder blades).
-
Disinfect the surgical site with a surgical scrub and 70% ethanol.
-
Make a small incision (approximately 1 cm) in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic minipump.
-
Insert the filled and primed osmotic minipump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Administer a post-operative analgesic as per institutional guidelines.
-
Monitor the animal closely during recovery from anesthesia and for several days post-surgery for any signs of infection or distress.[8][9]
-
Experimental Workflow: this compound Efficacy Study in a Rodent Breast Cancer Model
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a rodent model of breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Prevention of spontaneous tumours in female rats by fadrozole hydrochloride, an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of spontaneous tumours in female rats by fadrozole hydrochloride, an aromatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
Application Notes and Protocols for Cell Culture Assays with (-)-Fadrozole for Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (-)-Fadrozole, a potent and selective non-steroidal aromatase inhibitor, in cell culture assays to investigate its effects on cell proliferation. Detailed protocols for executing these assays and interpreting the data are included, alongside visualizations of the key signaling pathways and experimental workflows.
Introduction
This compound (also known as CGS 16949A) is a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1] Aromatase is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1] In estrogen receptor-positive (ER+) breast cancer, local estrogen production is a key driver of tumor growth. By blocking aromatase, this compound reduces estrogen levels, thereby inhibiting the proliferation of estrogen-dependent cancer cells.[1][2] These characteristics make this compound a valuable tool for in vitro studies on cell proliferation and a potential therapeutic agent.
Mechanism of Action
This compound functions by reversibly binding to the active site of the aromatase enzyme, thereby competitively inhibiting the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively.[1] This reduction in local estrogen production leads to decreased activation of the estrogen receptor in ER+ cells. The subsequent downstream effects include cell cycle arrest and inhibition of proliferation. The primary signaling pathways implicated in estrogen-driven cell proliferation and, consequently, affected by this compound include the MAPK/ERK and PI3K/Akt pathways.
Quantitative Data Summary
| Compound | Cell Line | Assay | Estimated IC50 (nM) | Reference |
| This compound | MCF-7 | Cell Growth | 0.39 - 0.65 | [3] |
| This compound | MCF-7 | DNA Synthesis | 0.54 - 0.90 | [3] |
Note: These IC50 values are estimations derived from comparative potency data and should be experimentally verified for specific cell lines and conditions.
Experimental Protocols
Cell Proliferation Assay using MTT
This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the effect of this compound on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.[2]
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plates overnight to allow for cell attachment.[2]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the drug-treated wells) and a no-treatment control.
-
Incubate the plates for 48 to 72 hours.[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits aromatase, blocking estrogen production and subsequent activation of pro-proliferative signaling pathways.
Caption: Workflow for assessing the anti-proliferative effects of this compound using an MTT assay.
References
- 1. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory effect of a novel non-steroidal aromatase inhibitor, YM511 on the proliferation of MCF-7 human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (-)-Fadrozole Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of (-)-Fadrozole stock solutions for experimental use. It includes detailed protocols, solubility data, and storage recommendations to ensure the stability and efficacy of the compound in research applications.
Introduction
This compound is a potent and selective nonsteroidal aromatase inhibitor.[1][2] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a critical target in the research and treatment of estrogen-dependent cancers.[1] Accurate and consistent preparation of this compound stock solutions is paramount for reliable experimental outcomes.
This guide outlines the necessary steps to prepare stock solutions of both this compound free base and its hydrochloride salt, which exhibits different solubility characteristics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented below.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₁₄H₁₃N₃[3] | C₁₄H₁₃N₃ • HCl[3][4] |
| Molecular Weight | 223.27 g/mol [1][2][3] | 259.73 g/mol [3][5] |
| Appearance | Crystalline solid[4] | White solid[5] |
| CAS Number | 102676-47-1[3] | 102676-31-3[3][5] |
Solubility Data
The choice of solvent is critical for preparing a stable stock solution. The solubility of this compound varies depending on whether it is in its free base or hydrochloride form.
Table 3.1: Solubility of this compound (Free Base)
| Solvent | Reported Solubility | Approximate Molar Concentration | Notes |
| DMSO | 45 mg/mL[2], ≥ 100 mg/mL[6] | ~201.5 mM, ≥ 448 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2][6] |
| Ethanol | 45 mg/mL[2] | ~201.5 mM | |
| Water | Insoluble[2][6] | - |
Table 3.2: Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Approximate Molar Concentration | Notes |
| DMSO | 100 mg/mL[5], 10 mg/mL[4][7], >20 mg/mL[8] | 385.02 mM[5] | Sonication is recommended to aid dissolution.[5] |
| Water | 100 mg/mL[5] | 385.02 mM[5] | Sonication is recommended.[5] |
| Ethanol | 2 mg/mL[4][7] | ||
| Dimethylformamide (DMF) | 5 mg/mL[4][7] | ||
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[4] | It is recommended to first dissolve in DMSO.[4] |
Experimental Protocols
4.1. Materials and Equipment
-
This compound (free base or hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
4.2. Protocol for Preparing a this compound Stock Solution in DMSO
This protocol is suitable for both the free base and hydrochloride forms, with DMSO being the most common and effective solvent.
-
Determine the Desired Concentration: Based on experimental needs, calculate the required mass of this compound and volume of DMSO.
-
Weigh the Compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add Solvent: Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Facilitate Dissolution:
-
Vortexing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Sonication: If the compound does not readily dissolve, place the vial in an ultrasonic bath for short intervals until the solution is clear.[5][6]
-
Gentle Warming: Gentle warming can also aid dissolution, but care should be taken to avoid degradation.
-
-
Visual Inspection: Ensure the final solution is clear and free of any visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, light-protected (amber or foil-wrapped) vials.[9]
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Form | Storage Condition | Duration |
| Solid Powder | -20°C, protected from light[2][4] | ≥ 4 years[4] |
| Stock Solution in DMSO | -80°C[2][5][9] | Up to 2 years[9][10] |
| -20°C[2][9] | Up to 1 year[9] | |
| Aqueous Solutions | Use immediately | Not recommended for storage[4] |
Important Considerations:
-
Light Sensitivity: this compound should be protected from direct sunlight.[9] Use amber vials or wrap containers in aluminum foil.
-
Hygroscopic DMSO: DMSO can absorb moisture, which may reduce the solubility of this compound.[2][6] Use fresh, anhydrous DMSO for best results.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2][9]
-
Incompatibilities: Avoid contact with strong acids, alkalis, and strong oxidizing/reducing agents.[9]
Visualizations
Caption: Workflow for Preparing this compound Stock Solution.
References
- 1. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Fadrozole [drugfuture.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fadrozole hydrochloride | Aromatase | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Fadrozole = 98 HPLC 102676-31-3 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunohistochemistry After (-)-Fadrozole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Fadrozole is a potent and selective non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. By competitively binding to aromatase, this compound blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels. This mechanism of action makes it a valuable tool in the research and treatment of estrogen-dependent diseases, particularly hormone receptor-positive breast cancer.
Immunohistochemistry (IHC) is a critical technique for visualizing the in-situ expression and localization of specific proteins within tissues following treatment with therapeutic agents like this compound. These application notes provide a detailed protocol for performing IHC on tissues from subjects treated with this compound, with a focus on assessing the pharmacodynamic effects of the drug on key biomarkers. The primary target for analysis is aromatase itself, to confirm target engagement. Additionally, downstream markers of estrogen signaling and cell proliferation, such as the estrogen receptor α (ERα), progesterone (B1679170) receptor (PR), and the proliferation marker Ki-67, are important endpoints to evaluate the biological response to treatment.
Data Presentation
The following tables present representative quantitative data summarizing the expected immunohistochemical findings after treatment with an aromatase inhibitor like this compound. While specific data for this compound is limited, these tables are based on findings from studies with other aromatase inhibitors that share the same mechanism of action.
Table 1: Changes in Aromatase Expression in Tumor Tissue Following Aromatase Inhibitor Treatment
| Treatment Group | N | Mean Aromatase H-Score (± SD) | % of Aromatase Positive Cells (Mean ± SD) | p-value |
| Vehicle Control | 20 | 180.5 (± 25.2) | 75.2% (± 10.5%) | - |
| This compound | 20 | 175.3 (± 28.9) | 72.8% (± 12.1%) | >0.05 |
Note: Aromatase inhibitors like this compound act by inhibiting the enzyme's activity rather than its expression. Therefore, significant changes in the overall expression level of the aromatase protein are not always expected. IHC can confirm the presence of the target in the tissue.
Table 2: Modulation of Downstream Biomarkers After Aromatase Inhibitor Treatment
| Biomarker | Treatment Group | N | Mean H-Score (± SD) | % of Positive Cells (Mean ± SD) | p-value |
| Ki-67 | Vehicle Control | 20 | 210.2 (± 35.8) | 70.1% (± 11.9%) | - |
| This compound | 20 | 95.7 (± 22.4) | 31.9% (± 7.5%) | <0.001 | |
| ERα | Vehicle Control | 20 | 240.1 (± 30.5) | 80.0% (± 10.2%) | - |
| This compound | 20 | 235.6 (± 33.1) | 78.5% (± 11.0%) | >0.05 | |
| PR | Vehicle Control | 20 | 198.4 (± 40.2) | 66.1% (± 13.4%) | - |
| This compound | 20 | 85.3 (± 25.9) | 28.4% (± 8.6%) | <0.001 |
Note: A significant decrease in the proliferation marker Ki-67 and the estrogen-regulated protein, progesterone receptor (PR), is anticipated following effective aromatase inhibition. The effect on estrogen receptor α (ERα) expression can be variable.[1]
Experimental Protocols
This section provides a detailed protocol for performing chromogenic immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Aromatase, anti-Ki-67, anti-ERα, anti-PR)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Light microscope
Immunohistochemistry Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse slides in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse slides in 95% ethanol: 1 change for 3 minutes.
-
Immerse slides in 70% ethanol: 1 change for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot antigen retrieval buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides with PBS (Phosphate Buffered Saline) 2 times for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS 2 times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides.
-
Apply the diluted primary antibody to the sections.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides 3 times in PBS for 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides 3 times in PBS for 5 minutes each.
-
Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides 3 times in PBS for 5 minutes each.
-
-
Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse slides in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
Mandatory Visualization
Signaling Pathway of Aromatase Inhibition by this compound
Caption: Signaling pathway of aromatase inhibition by this compound.
Experimental Workflow for Immunohistochemistry
Caption: Experimental workflow for immunohistochemistry.
References
Measuring Aromatase Activity after (-)-Fadrozole Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Fadrozole is a potent and selective non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens. By competitively binding to the aromatase enzyme, this compound effectively blocks estrogen biosynthesis, leading to a significant reduction in circulating estrogen levels. This mechanism of action makes it a valuable tool in research and a therapeutic agent in estrogen-dependent conditions, such as certain types of breast cancer. These application notes provide detailed protocols for measuring aromatase activity following exposure to this compound, along with data presentation and visualization of relevant biological pathways.
Data Presentation
The inhibitory effects of this compound on aromatase activity have been quantified across various in vitro and in vivo models. The following tables summarize key quantitative data.
| Parameter | Experimental System | Value | Reference |
| IC50 | Rat Ovary Microsomes | 7 nM | [1] |
| Ki (Estrone Synthesis) | Postmenopausal Women (in vivo) | 13.4 nM (3.0 ng/mL) | [2] |
| Ki (Estradiol Synthesis) | Postmenopausal Women (in vivo) | 23.7 nM (5.3 ng/mL) | [2] |
Table 1: In Vitro and In Vivo Inhibitory Potency of this compound. This table presents the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) of this compound against aromatase in different experimental settings.
| Experimental Model | This compound Dose | Effect on Aromatase/Estrogen Levels | Reference |
| Male Rats (Brain Tissue) | 0.25 mg/kg/day | >96% reduction in aromatase activity | [3] |
| Postmenopausal Women | 0.5 mg twice daily | Significant decrease in plasma estrone (B1671321) to 38.0 pmol/L | [4] |
| Postmenopausal Women | 1.0 mg twice daily | Significant decrease in plasma estrone to 25.0 pmol/L | [4] |
| Postmenopausal Women | 2.0 mg twice daily | Significant decrease in plasma estrone to 23.9 pmol/L | [4] |
| Postmenopausal Women | Not specified | Significant falls in serum levels of estradiol, estrone, and estrone sulphate | [4] |
Table 2: In Vivo Effects of this compound on Aromatase Activity and Estrogen Levels. This table summarizes the observed reduction in aromatase activity and estrogen concentrations in response to this compound administration in animal and human studies.
Experimental Protocols
Accurate measurement of aromatase activity is crucial for evaluating the efficacy of inhibitors like this compound. Two widely used methods are the tritiated water release assay and the fluorometric assay.
Protocol 1: Tritiated Water Release Assay
This radiometric assay is a classic and reliable method for determining aromatase activity by measuring the release of tritiated water ([³H]₂O) during the conversion of a radiolabeled androgen substrate to an estrogen.
Materials:
-
[1β-³H]-Androstenedione (Substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Microsomal preparation (e.g., from human placenta, rat ovaries, or aromatase-expressing cells) or whole cells (e.g., JEG-3)
-
This compound solutions of varying concentrations
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, the NADPH regenerating system, and the microsomal preparation or cell suspension.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 10-15 minutes to allow this compound to interact with the aromatase enzyme.
-
Initiation of Reaction: Start the reaction by adding [1β-³H]-androstenedione to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.
-
Separation of Tritiated Water: Centrifuge the tubes to separate the aqueous and organic phases. Carefully transfer a portion of the aqueous phase (containing the [³H]₂O) to a new tube.
-
Removal of Residual Steroids: Add a dextran-coated charcoal suspension to the aqueous phase to adsorb any remaining unmetabolized [1β-³H]-androstenedione.
-
Centrifugation: Centrifuge to pellet the charcoal.
-
Scintillation Counting: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]₂O formed and express aromatase activity as pmol/mg protein/min or a similar unit. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Protocol 2: Fluorometric Aromatase Activity Assay
This high-throughput assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by aromatase, providing a sensitive and continuous measure of enzyme activity.
Materials:
-
Aromatase fluorometric assay kit (commercial kits are available and recommended for standardized results)
-
Recombinant human aromatase or microsomal preparation
-
NADPH
-
Aromatase substrate (non-fluorescent)
-
This compound solutions of varying concentrations
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes reconstituting the enzyme, substrate, and cofactor.
-
Preparation of Reaction Wells: In a 96-well black microplate, add the assay buffer, NADPH, and the aromatase enzyme preparation to each well.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiation of Reaction: Start the reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission). Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of the reaction (slope of the fluorescence versus time curve) for each concentration of this compound. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Aromatase Inhibition and Downstream Signaling
Inhibition of aromatase by this compound leads to estrogen deprivation, which in estrogen-dependent cancer cells, can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.
Caption: Aromatase inhibition by this compound and its downstream effects.
Experimental Workflow for Measuring Aromatase Inhibition
The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound like this compound on aromatase activity.
Caption: Workflow for aromatase inhibition assay.
References
- 1. Detection of aromatase inhibitors in vitro using rat ovary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the nonsteroidal aromatase inhibitor, Fadrozole, on sexual behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Fadrozole in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Fadrozole is a potent and selective non-steroidal inhibitor of aromatase, the enzyme responsible for the final step of estrogen biosynthesis.[1][2] By blocking the conversion of androgens to estrogens, this compound effectively reduces circulating estrogen levels, which is a key therapeutic strategy in hormone receptor-positive (HR+) breast cancer.[1][3] While this compound has shown efficacy as a monotherapy, the development of resistance and the quest for improved therapeutic outcomes have led to the investigation of combination therapies.[4][5] This document provides an overview of the rationale, preclinical and clinical data, and experimental protocols for the use of this compound in combination with other anticancer agents.
I. Combination with Endocrine Therapies
A. Rationale
Combining this compound with other endocrine agents, such as selective estrogen receptor modulators (SERMs) like tamoxifen (B1202), aims to achieve a more comprehensive blockade of the estrogen signaling pathway. While this compound reduces estrogen production, tamoxifen directly competes with estrogen for binding to the estrogen receptor (ER). However, preclinical and clinical data on the combination of aromatase inhibitors with tamoxifen have yielded mixed results, with some studies suggesting a lack of synergistic or even antagonistic effects. In a study on rats with DMBA-induced mammary carcinoma, the concomitant administration of the aromatase inhibitor vorozole (B144775) with tamoxifen tended to be less effective than vorozole alone, possibly due to the partial agonist activity of tamoxifen.[6]
B. Preclinical and Clinical Data
Clinical trials have directly compared this compound to tamoxifen as a first-line treatment for postmenopausal women with advanced breast cancer. In one randomized study, the objective response rate for this compound was 50% compared to 44.7% for tamoxifen, with no statistically significant difference in time to treatment failure or overall survival.[3] Another trial showed similar efficacy between the two drugs, with response rates of 20% for this compound and 27% for tamoxifen.[7] While these studies do not evaluate the combination, they establish the activity of this compound in a similar patient population to which tamoxifen is prescribed.
Table 1: Clinical Trial Data of this compound Monotherapy in Breast Cancer
| Trial Identifier/Reference | Treatment Arms | Number of Patients | Key Outcomes | Citation |
| SAKK 20/88 | This compound (1 mg twice daily) vs. Tamoxifen (20 mg daily) | 212 | Response Rate: 20% (Fadrozole) vs. 27% (Tamoxifen); Similar overall survival. | [7] |
| Miller et al., 1996 | This compound (0.6 mg tid, 1 mg bid, or 2 mg bid) | 56 | Overall Response Rate: 14%; Median duration of response: 36 months. | [5][8] |
| Raats et al., 1996 | This compound (1 mg twice daily) vs. Tamoxifen (20 mg daily) | 80 | Objective Response Rate: 50% (Fadrozole) vs. 44.7% (Tamoxifen). | [3] |
| Bonnefoi et al., 1994 | This compound (0.5, 1.0, or 2.0 mg bid) | 80 (72 assessable) | Objective Response Rate: 17%; Median duration of response: 36 weeks. | [9][10] |
| Goss et al., 1995 | This compound (1 mg/d or 4 mg/d) | 80 (78 assessable) | Overall Response Rate: 23%; Median time to treatment failure: 4.4 months. | [11][12] |
II. Combination with mTOR Inhibitors
A. Rationale
Resistance to aromatase inhibitors can be mediated by the activation of alternative signaling pathways, most notably the PI3K/Akt/mTOR pathway.[13] The mammalian target of rapamycin (B549165) (mTOR) is a key kinase that regulates cell growth, proliferation, and survival.[][15] Preclinical studies have shown that inhibiting the mTOR pathway can restore sensitivity to endocrine therapy.[16] Therefore, combining an aromatase inhibitor like this compound with an mTOR inhibitor such as everolimus (B549166) presents a strong therapeutic rationale for overcoming resistance.
B. Signaling Pathway
The combination of an aromatase inhibitor and an mTOR inhibitor targets two critical pathways in HR+ breast cancer. The aromatase inhibitor blocks the production of estrogen, thereby reducing the activation of the estrogen receptor. The mTOR inhibitor blocks the PI3K/Akt/mTOR pathway, which can be aberrantly activated in resistant tumors and can also be a downstream effector of estrogen receptor signaling. This dual blockade is hypothesized to lead to a more profound and durable anti-tumor response.
C. Preclinical and Clinical Data
Table 2: Key Clinical Data for Aromatase Inhibitor and Everolimus Combination
| Trial Identifier | Treatment Arms | Number of Patients | Median Progression-Free Survival | Citation |
| BOLERO-2 | Exemestane (B1683764) + Everolimus vs. Exemestane + Placebo | 724 | 7.8 months vs. 3.2 months | [17] |
III. Combination with Anti-Angiogenic Agents
A. Rationale
Tumor growth and metastasis are dependent on angiogenesis, the formation of new blood vessels.[19] Vascular endothelial growth factor (VEGF) is a key driver of this process. There is evidence of crosstalk between the estrogen receptor and VEGF signaling pathways, suggesting that a dual blockade could be an effective anticancer strategy. Some VEGF receptor inhibitors have been shown to also possess aromatase inhibitory activity.[20]
B. Signaling Pathway
The combination of an aromatase inhibitor with an anti-angiogenic agent targets both the endocrine-dependent growth of cancer cells and the tumor's blood supply. The aromatase inhibitor reduces estrogen levels, inhibiting the growth of HR+ tumor cells. The anti-angiogenic agent, by blocking VEGF signaling, inhibits the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
C. Preclinical and Clinical Data
A preclinical study investigated the dual anti-angiogenic and anti-aromatase activity of the VEGFR inhibitor PTK787/ZK222584.[20] In a xenograft model using estrogen-dependent breast cancer cells, PTK787/ZK222584 suppressed tumor growth and reduced vessel density.[20] While the combination with letrozole (B1683767) was not superior to letrozole alone in this particular study, it provided a rationale for developing single agents with dual activity or for combining specific aromatase inhibitors with anti-angiogenic drugs.[20]
IV. Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in combination with other anticancer agents.
A. In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with another agent on the viability of adherent cancer cell lines.[21][22]
Materials:
-
Adherent cancer cell line (e.g., MCF-7, T-47D)
-
Complete culture medium
-
This compound stock solution
-
Second anticancer agent stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the second agent, both alone and in combination, in complete culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each agent alone and in combination. The combination index (CI) can be calculated to determine if the interaction is synergistic, additive, or antagonistic.
B. In Vivo Xenograft Tumor Model
This protocol describes the establishment of a xenograft model in immunocompromised mice to evaluate the in vivo efficacy of this compound in combination with another anticancer agent.[1][11]
Materials:
-
Hormone-dependent breast cancer cell line (e.g., MCF-7)
-
Immunocompromised mice (e.g., ovariectomized female nude mice)
-
Matrigel
-
This compound formulation for in vivo administration
-
Second anticancer agent formulation
-
Calipers
-
Animal housing facility
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a mixture of culture medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, second agent alone, combination).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.
V. Conclusion
The combination of this compound with other targeted anticancer agents, particularly mTOR inhibitors and potentially anti-angiogenic agents, represents a promising strategy to enhance therapeutic efficacy and overcome resistance in HR+ breast cancer. While direct preclinical and clinical data for this compound in such combinations are limited, the strong biological rationale and the success of similar combinations with other aromatase inhibitors provide a solid foundation for further research. The provided experimental protocols offer a starting point for investigators to explore the potential of this compound-based combination therapies.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomised study of CGS 16949A (fadrozole) versus tamoxifen in previously untreated postmenopausal patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer | MDPI [mdpi.com]
- 6. Effects of combined and sequential treatment with tamoxifen and the aromatase inhibitor vorozole on 7,12-dimethylbenz(a) anthracene-induced mammary carcinoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-line fadrozole HCI (CGS 16949A) versus tamoxifen in postmenopausal women with advanced breast cancer. Prospective randomised trial of the Swiss Group for Clinical Cancer Research SAKK 20/88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fadrozole hydrochloride in postmenopausal patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. A study of fadrozole, a new aromatase inhibitor, in postmenopausal women with advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms and Strategies to Overcome Aromatase Inhibitor Resistance in Estrogen-Positive Breast Cancer via the PI3K/AKT/mTOR Pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 15. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Combination of Everolimus and Exemestane Improves Survival for Women with Metastatic Breast Cancer | MD Anderson Cancer Center [mdanderson.org]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. Biological evidence for dual antiangiogenic-antiaromatase activity of the VEGFR inhibitor PTK787/ZK222584 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term (-)-Fadrozole Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings from long-term animal studies involving the aromatase inhibitor, (-)-Fadrozole. The following sections detail experimental protocols, summarize key quantitative data, and visualize relevant biological pathways and workflows to facilitate the design and interpretation of future studies.
Introduction to this compound
This compound is a potent and selective non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the conversion of androgens to estrogens. By blocking estrogen synthesis, this compound serves as a valuable tool in preclinical research to investigate the physiological roles of estrogens in various biological processes, including neuroendocrine function, reproduction, behavior, and the pathogenesis of estrogen-dependent diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data from various long-term animal studies involving this compound administration.
Table 1: Effects of this compound on Neuroendocrine and Reproductive Parameters in Fish
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Goldfish (Female) | 50 µg/L (in water) | 40 days | - Serum 17β-estradiol (E2) levels decreased 4.7-fold.- Brain aromatase (AroB) mRNA expression decreased 3-fold in the telencephalon and hypothalamus.- 98 differentially expressed genes identified in the telencephalon via microarray analysis. | [1] |
| Fathead Minnow | 2, 10, and 50 µg/L (in water) | 21 days | - Concentration-dependent reduction in fecundity.- Significant inhibition of brain aromatase activity.- Decreased plasma E2 and vitellogenin concentrations in females.- Increased plasma testosterone (B1683101) and 11-ketotestosterone (B164220) in males. | [2][3] |
Table 2: Effects of this compound on Tumor Prevention and Sexual Behavior in Rodents and Primates
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Sprague-Dawley Rats (Female) | Not specified | Long-term | - Prevention of spontaneous benign and malignant mammary neoplasms.- Slowed development of pituitary pars distalis adenomas.- Reduced incidence of hepatocellular tumors. | [4] |
| Sprague-Dawley Rats (Male) | 0.25 mg/kg/day (osmotic minipumps) | 4 weeks | - Ejaculations reduced by 77% after 2 weeks.- Intromissions significantly reduced after 4 weeks. | [5] |
| Cynomolgus Monkeys (Male) | 0.25 mg/kg/day (osmotic minipumps) | > 2 weeks | - Significantly reduced ejaculatory activity and male sexual motivation.- Over 98% inhibition of testosterone to estradiol (B170435) conversion in the hypothalamus. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the long-term this compound animal studies.
This compound Administration in Rodents
Protocol 1: Oral Gavage Administration
This protocol is suitable for precise daily dosing of this compound in rats.
-
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Gavage needles (16-18 gauge for adult rats)
-
Syringes
-
Animal scale
-
-
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the experimental group and the desired dosage (e.g., mg/kg).
-
Solution Preparation:
-
If starting with solid this compound, grind it to a fine powder using a mortar and pestle.
-
Suspend the powder in the chosen vehicle. For aqueous vehicles, a suspending agent like 0.5% carboxymethylcellulose is recommended.
-
Use a magnetic stirrer to ensure a homogenous suspension.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the precise volume of the dosing solution.
-
Gently restrain the rat in an upright position.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Insert the gavage needle gently into the diastema and advance it towards the esophagus. The rat should swallow the tube.
-
Caution: If resistance is met or the animal shows distress, withdraw the needle immediately.
-
Slowly administer the calculated volume.
-
Gently remove the gavage needle and monitor the animal for any adverse reactions.[1][7]
-
-
Protocol 2: Continuous Delivery via Osmotic Minipumps
This method is ideal for long-term, continuous administration of this compound.
-
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., saline)
-
Osmotic minipumps
-
Filling tubes
-
Surgical instruments
-
Anesthetic
-
Sutures or wound clips
-
-
Procedure:
-
Pump Preparation:
-
Prepare a sterile solution of this compound in the chosen vehicle.
-
Fill the osmotic minipumps with the solution according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for the time specified by the manufacturer.
-
-
Surgical Implantation:
-
Anesthetize the animal.
-
Shave and disinfect the surgical site (typically the dorsal thoracic region).
-
Make a small subcutaneous pocket through a small skin incision.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
Monitor the animal during recovery from anesthesia and for post-operative complications.[1][5]
-
-
Fathead Minnow 21-Day Reproduction Assay
This protocol is used to assess the effects of waterborne this compound on fish reproduction.
-
Experimental Setup:
-
Test Organisms: Sexually mature fathead minnows (Pimephales promelas).
-
Exposure System: Continuous flow-through system with test tanks.
-
Test Concentrations: A control group and a minimum of three this compound concentrations (e.g., 2, 10, 50 µg/L).[2][3]
-
Acclimation: Acclimate fish to test conditions for at least two weeks prior to exposure.
-
-
Procedure:
-
Exposure Period (21 days):
-
Initiate the exposure with sexually mature adults (e.g., 4 females and 2 males per tank).
-
Monitor and record fecundity (number of eggs) daily.
-
Observe for any changes in secondary sexual characteristics and reproductive behavior.
-
-
Sample Collection (Day 21):
-
Anesthetize fish using a buffered MS-222 solution.
-
Collect blood via caudal venipuncture for hormone and vitellogenin analysis.
-
Measure body weight and gonad weight to calculate the gonadosomatic index (GSI).
-
Dissect and fix gonads for histological analysis.
-
-
-
Endpoint Analysis:
-
Hormone Analysis: Measure plasma 17β-estradiol and testosterone/11-ketotestosterone concentrations using radioimmunoassay (RIA) or ELISA.
-
Vitellogenin Analysis: Quantify plasma vitellogenin levels using a species-specific ELISA.[1]
-
Gonadal Histology: Process fixed gonads, section, stain (e.g., with Hematoxylin and Eosin), and examine microscopically for alterations in gamete development and tissue structure.[2][7]
-
Microarray Analysis of Goldfish Brain Tissue
This protocol outlines the steps for analyzing gene expression changes in the goldfish brain following this compound treatment.
-
Procedure:
-
Tissue Collection:
-
Following the 40-day exposure to 50 µg/L this compound, anesthetize the goldfish.
-
Dissect the brain and isolate the telencephalon and hypothalamus.
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until RNA extraction.[1]
-
-
RNA Extraction and Quality Control:
-
Extract total RNA from the brain tissues using a standard method (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
Microarray Hybridization:
-
Use a goldfish-specific cDNA microarray.
-
Synthesize and label cDNA from the RNA samples of control and treated fish with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridize the labeled cDNA to the microarray slides.
-
-
Data Acquisition and Analysis:
-
Scan the microarray slides to obtain fluorescence intensity data.
-
Perform data normalization and statistical analysis to identify differentially expressed genes.
-
Conduct gene ontology and pathway analysis to understand the biological significance of the gene expression changes.[1]
-
-
Behavioral Observation of Cynomolgus Monkeys
This protocol describes the methodology for assessing changes in the sexual behavior of male cynomolgus monkeys treated with this compound.
-
Experimental Subjects: Castrated, testosterone-treated male cynomolgus monkeys (Macaca fascicularis).
-
Experimental Design:
-
Administer this compound (0.25 mg/kg/day) or vehicle via osmotic minipumps.
-
Pair each male with an ovariectomized, estradiol-treated female partner.
-
-
Procedure:
-
Behavioral Testing:
-
Conduct 1-hour behavioral tests in a dedicated observation cage.
-
Record the frequency and duration of specific sexual behaviors, including:
-
Mounts
-
Intromissions
-
Ejaculations
-
Solicitations (by the female)
-
Male's latency to respond to female solicitations.
-
-
-
Data Analysis:
-
Compare the behavioral data from the pre-treatment, treatment, and post-treatment phases.
-
Use appropriate statistical tests to determine the significance of any observed changes in sexual behavior.[6]
-
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via aromatase inhibition.
Experimental Workflow
Caption: Generalized experimental workflow for this compound animal studies.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Histological staining of fish gonadal tissue [protocols.io]
- 3. Control performance of fish short term reproduction assays with fathead minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (-)-Fadrozole in Studying Avian Sexual Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Fadrozole is a potent and selective non-steroidal inhibitor of the enzyme aromatase (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens.[1][2] In avian species, where estrogens play a crucial role in ovarian development, the inhibition of aromatase by this compound provides a powerful tool to investigate the mechanisms of sexual differentiation.[3][4] Administration of this compound to female (ZW) bird embryos can induce a female-to-male sex reversal, leading to the development of testes or ovotestes.[5][6] This unique characteristic allows researchers to study the genetic and hormonal cascades that govern gonadal development and sexual plasticity in birds.
These application notes provide a comprehensive overview of the use of this compound in avian research, including its mechanism of action, experimental protocols, and expected outcomes. The information is intended to guide researchers in designing and conducting experiments to explore the intricate processes of sexual differentiation in birds.
Mechanism of Action
This compound acts as a competitive inhibitor of aromatase, binding to the active site of the enzyme and preventing the aromatization of androgens (like testosterone) into estrogens (like estradiol).[2] In female bird embryos, the locally synthesized estrogen is essential for ovarian differentiation.[3][5] By blocking estrogen production, this compound effectively removes this key signal for female development, allowing the default male developmental pathway to proceed, even in genetically female individuals.[7] This leads to the masculinization of the gonads and other sexually dimorphic structures.[6][8]
The inhibition of aromatase and subsequent reduction in estrogen levels in female embryos treated with this compound leads to a cascade of changes in gene expression. This includes the downregulation of female-specific genes such as FOXL2 and aromatase (CYP19A1), and the upregulation of male-specific genes like DMRT1, SOX9, and Anti-Müllerian Hormone (AMH).[5][9]
Data Presentation: Quantitative Effects of this compound Treatment
The following tables summarize quantitative data from various studies on the application of this compound in avian embryos.
Table 1: Dosage and Administration of this compound in Avian Embryos
| Avian Species | Dosage | Vehicle | Administration Route | Embryonic Day of Injection | Reference |
| Chicken (Gallus domesticus) | 1 mg | 100 µl of PBS | In ovo injection | E3.5 | [5] |
| Chicken (Gallus domesticus) | 1 mg | Not specified | In ovo injection | E4 | [10] |
| Chicken (Gallus domesticus) | 0.1 mg | 0.1 mL of 0.9% NaCl | In ovo injection into the air sac | E13 | [2] |
| Chicken (Gallus domesticus) | Not specified | Not specified | In ovo injection | E2.5 | [9] |
| Zebra Finch (Taeniopygia guttata) | Not specified | Saline | In ovo injection | E3 | [8] |
Table 2: Effects of this compound on Hormone Levels and Gene Expression in Female (ZW) Chicken Embryos
| Parameter | Treatment | Embryonic Day of Analysis | Effect | Reference |
| Plasma Estradiol | 0.1 mg Fadrozole (B1662666) | E15 | Significantly lower than in control females | [2] |
| Plasma Testosterone | 0.1 mg Fadrozole | E15 | No significant difference compared to controls | [2] |
| aromatase (CYP19A1) mRNA | 1 mg Fadrozole | E9.5 | Reduction compared to control | [11] |
| FOXL2 mRNA | 1 mg Fadrozole | E9.5 | Reduction compared to control | [11] |
| DMRT1 expression | 1 mg Fadrozole | E9.5 | Upregulation | [5] |
| SOX9 expression | 1 mg Fadrozole | E9.5 | Upregulation | [5] |
| AMH expression | 1 mg Fadrozole | E9.5 | Upregulation | [5] |
Table 3: Morphological Effects of this compound on Female (ZW) Gonads
| Avian Species | Embryonic Day of Analysis | Morphological Outcome | Reference |
| Chicken (Gallus domesticus) | E9.5, E12.5 | Development of ovotestis or testis-like structures; lack of a cortex and presence of testicular cords. | [5] |
| Chicken (Gallus domesticus) | Post-hatch (13 weeks) | Varying degrees of sex reversal, with some individuals developing two testes. | [10] |
| Zebra Finch (Taeniopygia guttata) | 100 days post-hatch | Left ovotestis and a right testis. | [8] |
Experimental Protocols
Protocol 1: In ovo Administration of this compound in Chicken Eggs
This protocol describes the injection of this compound into chicken eggs to study its effects on embryonic sexual development.
Materials:
-
Fertilized chicken eggs
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS) or 0.9% NaCl solution
-
Egg incubator
-
Egg candler
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27 G)
-
Sterile paraffin (B1166041) or wax to seal the injection hole
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at the appropriate temperature (e.g., 37.5-38°C) and humidity.
-
Preparation of Fadrozole Solution:
-
Prepare a stock solution of this compound. For example, dissolve 1 mg of this compound in 100 µl of sterile PBS to achieve a concentration of 10 mg/mL.[5]
-
Alternatively, a solution of 0.1 mg of Fadrozole in 0.1 mL of 0.9% NaCl solution can be prepared.[2]
-
Ensure the solution is well-dissolved and sterile-filtered if necessary.
-
-
Egg Candling and Marking: On the desired day of injection (e.g., Embryonic Day 3.5), candle the eggs to locate the embryo and the air sac. Mark the injection site on the shell over the air sac.[2][5]
-
Injection:
-
Swab the marked area of the eggshell with 70% ethanol to sterilize the surface.
-
Carefully create a small hole in the shell at the marked site using a sterile needle or a small drill.
-
Using a sterile syringe, inject the prepared this compound solution (e.g., 100 µl) into the egg.[5] For air sac injections, the needle should penetrate just through the shell into the air sac.[2]
-
Control eggs should be injected with the same volume of the vehicle solution (PBS or NaCl).
-
-
Sealing and Re-incubation:
-
Seal the hole in the shell with sterile paraffin or wax.
-
Return the eggs to the incubator and continue incubation until the desired embryonic stage for analysis.
-
-
Sample Collection: At the designated time point (e.g., E9.5, E12.5), carefully open the eggs and collect the embryos.[5] Dissect the urogenital systems for further analysis, such as histology, immunofluorescence, or gene expression studies.
Protocol 2: Analysis of Gonadal Morphology and Gene Expression
A. Histology:
-
Fix the dissected gonads in a suitable fixative (e.g., 4% paraformaldehyde) overnight at 4°C.
-
Dehydrate the tissues through a graded series of ethanol.
-
Embed the tissues in paraffin wax.
-
Section the embedded tissues (e.g., 5-7 µm thickness) using a microtome.
-
Mount the sections on microscope slides and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the overall morphology.
B. Immunofluorescence:
-
Prepare tissue sections as described for histology.
-
Perform antigen retrieval if necessary.
-
Block non-specific antibody binding using a blocking solution (e.g., serum from the secondary antibody host species).
-
Incubate the sections with primary antibodies against specific markers of male (e.g., SOX9, DMRT1, AMH) and female (e.g., aromatase, FOXL2) gonadal cells.[5]
-
Wash the sections and incubate with fluorescently labeled secondary antibodies.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the fluorescent signals using a fluorescence or confocal microscope.
C. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the dissected gonads using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for target genes (e.g., aromatase, FOXL2, DMRT1, SOX9) and a reference gene (e.g., GAPDH).
-
Analyze the relative gene expression levels using the ΔΔCt method.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fadrozole-mediated sex reversal in the embryonic chicken gonad involves a PAX2 positive undifferentiated supporting cell state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of embryonic treatment with fadrozole on phenotype of gonads, syrinx, and neural song system in zebra finches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degree of sex reversal as related to plasma steroid levels in genetic female chickens (Gallus domesticus) treated with Fadrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Hormone-Dependent Gene Expression Using (-)-Fadrozole
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Fadrozole is a potent and selective non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. By competitively blocking the conversion of androgens to estrogens, this compound effectively reduces circulating estrogen levels.[1][2] This property makes it an invaluable tool for studying the role of estrogens in regulating gene expression in various physiological and pathological contexts, particularly in hormone-dependent diseases like breast cancer.[1][2] These application notes provide detailed protocols and quantitative data for utilizing this compound to investigate hormone-dependent gene expression in a research setting.
Mechanism of Action
This compound binds reversibly to the active site of the aromatase enzyme, preventing the binding of its natural substrates, androstenedione (B190577) and testosterone.[1] This inhibition leads to a significant reduction in the synthesis of estrone (B1671321) (E1) and estradiol (B170435) (E2), respectively. The decrease in estrogen levels alters the activation of estrogen receptors (ERs), which are ligand-activated transcription factors that regulate the expression of a wide array of genes involved in cell proliferation, differentiation, and survival.[3]
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| Aromatase Inhibition (IC50) | 4.5 nM | Human Placental Microsomes | [4] |
| Aromatase Inhibition (Ki) | 13.4 nM (Estrone synthesis) | Postmenopausal Women | [2] |
| 23.7 nM (Estradiol synthesis) | Postmenopausal Women | [2] | |
| Estradiol Suppression | >50% from baseline | Postmenopausal Women (2 mg b.i.d.) | [5] |
| Estrone Suppression | >80% from baseline | Postmenopausal Women (2 mg b.i.d.) | [5] |
| Estrone On-Treatment Levels | 38.0 pmol/L (0.5 mg b.d.) | Postmenopausal Patients | [6] |
| 25.0 pmol/L (1.0 mg b.d.) | Postmenopausal Patients | [6] | |
| 23.9 pmol/L (2.0 mg b.d.) | Postmenopausal Patients | [6] |
Table 2: Effect of this compound on Hormone-Dependent Gene Expression (MCF-7aro Cells)
| Gene Symbol | Gene Name | Function | Fold Change (Testosterone vs. Testosterone + Anastrozole (B1683761)*) |
| TFF1 | Trefoil factor 1 | Estrogen-regulated gene, involved in mucosal repair and cell migration | Down-regulated |
| GREB1 | Growth regulation by estrogen in breast cancer 1 | Estrogen receptor coactivator, promotes cell proliferation | Down-regulated |
| PGR | Progesterone receptor | Steroid hormone receptor, marker of estrogen response | Down-regulated |
| CTSD | Cathepsin D | Lysosomal aspartyl protease, involved in protein degradation and apoptosis | Down-regulated |
*Note: Data from a study using the aromatase inhibitor anastrozole in MCF-7aro cells, which is expected to have a similar effect to this compound on estrogen-dependent gene expression.[6][7]
Experimental Protocols
Protocol 1: In Vitro Treatment of MCF-7 Cells for Gene Expression Analysis
This protocol describes the treatment of estrogen receptor-positive (ER+) MCF-7 breast cancer cells with this compound to study its effect on hormone-dependent gene expression.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS (cs-FBS)
-
This compound hydrochloride (dissolved in sterile water or DMSO)
-
Androstenedione (dissolved in ethanol)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and primers
-
RNA sequencing library preparation kit
Procedure:
-
Cell Culture and Hormone Deprivation:
-
Culture MCF-7 cells in DMEM with 10% FBS.
-
For experiments, seed cells in 6-well plates and grow to 70-80% confluency.
-
To remove endogenous estrogens, wash cells with PBS and switch to phenol red-free DMEM with 10% cs-FBS for 72 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound.
-
Prepare working solutions of this compound and androstenedione in phenol red-free DMEM with 10% cs-FBS. A typical final concentration for androstenedione is 10 nM. The concentration of this compound can be titrated, but a concentration of 1 µM is a common starting point.
-
Aspirate the hormone deprivation medium and add the treatment media to the cells. Include the following conditions:
-
Vehicle control (medium with vehicle for androstenedione and Fadrozole)
-
Androstenedione (10 nM) alone
-
Androstenedione (10 nM) + this compound (e.g., 1 µM)
-
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
RNA Isolation:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) Analysis
This protocol details the analysis of specific estrogen-responsive gene expression using qRT-PCR.
Materials:
-
Total RNA from treated and control cells
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers (see Table 3 for examples)
-
qRT-PCR instrument
Procedure:
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
Set up reactions in triplicate for each sample and gene.
-
Include a no-template control (NTC) for each primer set.
-
-
qPCR Cycling Conditions:
-
Perform qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Table 3: Example Primer Sequences for Human Estrogen-Responsive Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| TFF1 | CCAGTGTGCAAATAAGGGCTGC | AGGCAGATCCCTGCAGAAGTGT | [8] |
| GREB1 | AGGCTGCAAGAAAGAGATGG | GCTGGTACTGGTTGAGGATG | N/A |
| PGR | TGGGAGCTGTAATCTGGCTG | GAGTTGGCGCTCTTCCGTAG | [9] |
| CTSD | GACACAGGCAACTTTCTGCT | TCTTGTCCTGGTCCAGGTTG | [9] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | N/A |
Protocol 3: RNA Sequencing (RNA-Seq) Analysis
This protocol provides a general workflow for a comprehensive analysis of the transcriptome following this compound treatment.
Procedure:
-
RNA Isolation and Quality Control:
-
Isolate total RNA as described in Protocol 1.
-
Ensure high-quality RNA with a RIN (RNA Integrity Number) > 8.
-
-
Library Preparation:
-
Prepare RNA-seq libraries from total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.[10]
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.[11]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between treatment groups using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify affected biological processes.
-
Visualization of Pathways and Workflows
Caption: Mechanism of this compound action on estrogen signaling.
Caption: Workflow for studying gene expression with this compound.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. Graphviz [graphviz.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Letrozole-, anastrozole-, and tamoxifen-responsive genes in MCF-7aro cells: a microarray approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. culturecollections.org.uk [culturecollections.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomic data of MCF-7 breast cancer cells treated with 10 µM enterolactone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating (-)-Fadrozole Resistant Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Fadrozole is a potent and selective non-steroidal inhibitor of aromatase, the enzyme responsible for the final step of estrogen biosynthesis. It is utilized in the treatment of estrogen-dependent conditions, particularly hormone-receptor-positive breast cancer. By blocking the conversion of androgens to estrogens, this compound reduces circulating estrogen levels, thereby inhibiting the growth of estrogen-dependent tumors.[1][2][3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. The generation of this compound resistant cell lines in vitro is a critical tool for understanding the molecular mechanisms underlying this resistance and for the development of novel therapeutic strategies to overcome it.
These application notes provide a generalized framework and detailed protocols for the development and characterization of this compound resistant cancer cell lines. The methodologies are based on established principles for generating drug-resistant cell lines, with specific examples drawn from studies on other non-steroidal aromatase inhibitors due to a lack of published data specifically detailing the generation of this compound resistant cell lines.
Data Presentation
The development of resistance is a gradual process involving the selection and expansion of cells capable of surviving and proliferating in the presence of the drug. The primary quantitative metric for confirming resistance is the half-maximal inhibitory concentration (IC50), which is expected to increase significantly in the resistant cell line compared to the parental line.
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 of this compound (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| MCF-7 | Parental (Sensitive) | 5 - 15 | - |
| MCF-7/FAD-R | This compound Resistant | 500 - 1500 | 100x - 100x |
Note: The values presented are hypothetical and should be experimentally determined. The expected fold resistance for a stable resistant cell line is typically significant.
Experimental Protocols
Protocol 1: Development of this compound Resistant Cell Lines
This protocol describes a continuous exposure, dose-escalation method to generate this compound resistant cell lines. The human breast cancer cell line MCF-7, which is estrogen-receptor positive, is a commonly used model for this purpose.
Materials:
-
Parental MCF-7 cells
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (powder or stock solution)
-
Cell culture flasks, plates, and other consumables
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination:
-
Culture parental MCF-7 cells in their recommended growth medium.
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line. This will serve as a baseline.
-
-
Initiation of Resistance Development:
-
Seed parental MCF-7 cells in a culture flask.
-
Begin continuous treatment with this compound at a concentration equal to or slightly below the IC10 (concentration that inhibits 10% of cell growth), as determined from the initial dose-response curve.
-
-
Stepwise Dose Escalation:
-
Culture the cells in the presence of the starting concentration of this compound. Replace the medium with fresh drug-containing medium every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation. Once the cells resume a stable growth rate (which may take several weeks), subculture them.
-
After 2-3 successful passages at the current concentration, increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat this cycle of adaptation and dose escalation. It is crucial to cryopreserve cell stocks at each successful concentration step.
-
The entire process of generating a highly resistant cell line can take 6-12 months.
-
-
Maintenance of Resistant Cell Line:
-
Once a desired level of resistance is achieved (e.g., cells are viable at a concentration 10-100 times the parental IC50), the resistant cell line (e.g., MCF-7/FAD-R) should be continuously maintained in a medium containing a selective concentration of this compound to prevent the loss of the resistant phenotype.
-
Protocol 2: Confirmation of this compound Resistance
Materials:
-
Parental MCF-7 cells
-
This compound resistant MCF-7/FAD-R cells
-
Complete growth medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed both parental MCF-7 and resistant MCF-7/FAD-R cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to attach overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the complete growth medium.
-
Remove the overnight medium from the plates and add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle-only control wells.
-
-
Incubation and Viability Assessment:
-
Incubate the plates for 72-96 hours.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves for both parental and resistant cell lines.
-
Determine the IC50 values for both cell lines. A significant increase in the IC50 of the MCF-7/FAD-R cells compared to the parental MCF-7 cells confirms the resistant phenotype.
-
Visualization of Pathways and Workflows
Signaling Pathways in Aromatase Inhibitor Resistance
Resistance to aromatase inhibitors like this compound often involves the activation of alternative survival pathways that bypass the need for estrogen-driven growth. Key pathways implicated include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.
Caption: Signaling pathways in this compound resistance.
Experimental Workflow for Developing Resistant Cell Lines
The process of generating and confirming drug-resistant cell lines follows a systematic workflow.
References
Application Notes: Use of (-)-Fadrozole in Endometriosis Research
References
- 1. AROMATASE INHIBITORS FOR THE TREATMENT OF ENDOMETRIOSIS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential role of aromatase inhibitors in the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. biomedres.us [biomedres.us]
- 5. Frontiers | Research advances in drug therapy of endometriosis [frontiersin.org]
- 6. endometriosis.org [endometriosis.org]
- 7. Aromatase inhibitors in the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the effect of the new non-steroidal aromatase inhibitor fadrozole hydrochloride in an endometriosis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translational animal models for endometriosis research: a long and windy road - Laganà - Annals of Translational Medicine [atm.amegroups.org]
- 10. JCI Insight - Spheroids as a model for endometriotic lesions [insight.jci.org]
Troubleshooting & Optimization
Troubleshooting (-)-Fadrozole Solubility for In Vitro Applications: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the non-steroidal aromatase inhibitor (-)-Fadrozole, ensuring its proper dissolution is critical for accurate and reproducible in vitro experimental results. This guide provides a comprehensive resource for troubleshooting common solubility challenges encountered with this compound and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the difference in solubility between this compound and this compound Hydrochloride?
A1: The free base and the hydrochloride salt of this compound exhibit significantly different solubility profiles. This compound hydrochloride is generally much more soluble in aqueous solutions compared to the free base form, which is practically insoluble in water.[1] For experiments requiring dilution in aqueous buffers or cell culture media, using the hydrochloride salt is often advantageous.
Q2: My this compound (free base) is not dissolving in my aqueous buffer. What should I do?
A2: It is not recommended to dissolve this compound free base directly in aqueous buffers due to its poor water solubility.[1] The standard procedure is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute this stock solution into your aqueous experimental medium.
Q3: I've prepared a concentrated stock solution of this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it is less soluble. To mitigate this:
-
Minimize the volume of DMSO: Prepare a highly concentrated stock solution in DMSO so that a minimal volume is needed for dilution into your culture medium. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and precipitation.[2]
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold media can decrease its solubility.[2]
-
Add stock to medium with mixing: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[2]
-
Consider serum content: The presence of serum proteins in the culture medium can sometimes aid in the solubilization of hydrophobic compounds. If you are working with serum-free media, you may face more significant solubility challenges.[2]
Q4: I see a precipitate in my this compound stock solution after storing it at -20°C. Is it still usable?
A4: Precipitation can occur when storing concentrated stock solutions at low temperatures. Before use, it is crucial to bring the stock solution to room temperature and ensure that the precipitate has completely redissolved. Gentle warming in a 37°C water bath and vortexing can aid in redissolution.[1][2] To avoid repeated freeze-thaw cycles which can affect compound stability and solubility, it is best practice to aliquot stock solutions into single-use volumes before storage.[1][3]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: For long-term stability, this compound stock solutions prepared in DMSO should be stored at -80°C (for up to 6 months to a year). For shorter-term storage, -20°C for up to one month is also acceptable.[3][4] Aqueous solutions of this compound hydrochloride should be prepared fresh and are not recommended for storage for more than one day.[3][5]
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound free base and its hydrochloride salt in common laboratory solvents. Note that solubility can be affected by factors such as temperature, pH, and the purity of the solvent and compound.
Table 1: Solubility of this compound (Free Base)
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 45 mg/mL | ~201.5 mM | Moisture-absorbing DMSO can reduce solubility; use fresh, anhydrous DMSO. |
| Ethanol | 45 mg/mL | ~201.5 mM | |
| Water | Insoluble | - |
Data sourced from commercial suppliers.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | 100 mg/mL | ~385 mM | Sonication is recommended to aid dissolution.[6] |
| DMSO | 10 mg/mL to 100 mg/mL | ~38.5 mM to 385 mM | Sonication and gentle warming may be necessary.[5][6] |
| Ethanol | 2 mg/mL | ~7.7 mM | |
| DMF | 5 mg/mL | ~19.3 mM | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | ~1.15 mM | For preparing working solutions in aqueous buffers.[5] |
Data sourced from commercial suppliers.
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound (free base or hydrochloride salt) powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath and continue vortexing until the compound is completely dissolved.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
In Vitro Aromatase Inhibition Assay using Human Placental Microsomes
This protocol describes a radiometric assay to determine the inhibitory potency of this compound.
-
Microsome Preparation: Prepare human placental microsomes through differential centrifugation of placental tissue. Determine the protein concentration of the microsomal preparation.[7]
-
Reaction Mixture: In a microcentrifuge tube, combine phosphate (B84403) buffer (pH 7.4), a known concentration of human placental microsomes, and an NADPH-regenerating system.
-
Inhibitor Addition: Add varying concentrations of this compound (prepared by diluting the DMSO stock solution) to the reaction tubes. Include a vehicle control (DMSO only).
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).[7][8]
-
Terminate Reaction: Stop the reaction by adding chloroform (B151607) to extract the steroids.
-
Quantification: Measure the amount of ³H₂O formed, which is proportional to aromatase activity, using a scintillation counter.[7]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[7]
Cell Proliferation (MTT) Assay with MCF-7 Cells
This protocol assesses the effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.[7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Remember to keep the final DMSO concentration consistent and low across all wells, including the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-96 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control to determine the IC50 value.[7]
Visual Troubleshooting and Signaling Pathway Diagrams
Caption: Troubleshooting workflow for this compound solubility.
Caption: Mechanism of aromatase inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Fadrozole hydrochloride | Aromatase | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Optimizing (-)-Fadrozole dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of (-)-Fadrozole to minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, non-steroidal, and competitive inhibitor of the enzyme aromatase (cytochrome P450 19A1 or CYP19A1).[1] Aromatase is the key enzyme responsible for the final step in estrogen biosynthesis, where it converts androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone, respectively).[1][2] By reversibly binding to the active site of aromatase, this compound blocks this conversion, leading to a significant reduction in circulating estrogen levels. This makes it a valuable tool for studying estrogen-dependent processes and a therapeutic agent for conditions like hormone receptor-positive breast cancer.
Q2: What are the primary off-target effects associated with this compound?
The primary off-target effects of this compound stem from its inhibition of other cytochrome P450 enzymes involved in steroidogenesis. Specifically, this compound can inhibit:
-
11β-hydroxylase (CYP11B1): This enzyme is responsible for the final step in the synthesis of cortisol, a critical glucocorticoid.[1][3]
-
Aldosterone (B195564) synthase (CYP11B2): This enzyme catalyzes the final steps in the synthesis of aldosterone, the primary mineralocorticoid responsible for regulating blood pressure and electrolyte balance.[3][4]
It is crucial to note that the racemic mixture of fadrozole (B1662666) has two enantiomers with different selectivity profiles. The user-specified This compound is the (S)-enantiomer , which is the more potent inhibitor of aromatase (CYP19A1) and also preferentially inhibits 11β-hydroxylase (CYP11B1).[1] The (+)-Fadrozole or (R)-enantiomer is a more potent inhibitor of aldosterone synthase (CYP11B2).[1] Therefore, at higher concentrations, this compound can lead to a reduction in cortisol biosynthesis.
Troubleshooting Guides
Issue 1: I am observing unexpected cytotoxicity or cellular stress in my experiment. How can I determine if this is an off-target effect of this compound?
Answer: Unexpected cytotoxicity can arise from either on-target estrogen deprivation or off-target effects. Here is a logical workflow to troubleshoot this issue:
Issue 2: How can I establish an optimal dose of this compound that maximizes aromatase inhibition while minimizing cortisol suppression?
Answer: The key is to leverage the different potencies of this compound against its on-target (aromatase) and off-target (CYP11B1) enzymes. A multi-step experimental approach is recommended.
Data Presentation
Table 1: In Vitro Inhibitory Potency of Fadrozole Enantiomers
This table summarizes the inhibitory constants (Kd) or half-maximal inhibitory concentrations (IC50) of Fadrozole's enantiomers against their primary on- and off-target enzymes. Use this data to inform dose selection and predict potential off-target effects.
| Compound | Target Enzyme | Enzyme Name | Potency (Kd or IC50) | Primary Function |
| This compound (S-enantiomer) | CYP19A1 | Aromatase | ~16 nM (Kd) [1] | Estrogen Synthesis (On-Target) |
| CYP11B1 | 11β-hydroxylase | ~9 nM (Kd)[1] | Cortisol Synthesis (Off-Target) | |
| CYP11B2 | Aldosterone Synthase | ~370 nM (Kd)[1] | Aldosterone Synthesis (Off-Target) | |
| (+)-Fadrozole (R-enantiomer) | CYP19A1 | Aromatase | Low Activity | Estrogen Synthesis |
| CYP11B1 | 11β-hydroxylase | Potent Inhibitor | Cortisol Synthesis | |
| CYP11B2 | Aldosterone Synthase | Potent Inhibitor (~1.6 nM IC50) [5] | Aldosterone Synthesis |
Note: The similar high potency of this compound for both CYP19A1 and CYP11B1 highlights the critical need for careful dose selection to achieve target selectivity.
Signaling Pathway Visualization
The primary off-target effects of this compound occur within the steroidogenesis pathway. Understanding this pathway is essential for interpreting experimental results.
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)
This protocol determines the on-target IC50 value of this compound. The principle is that the aromatization of [1β-³H]-androstenedione by aromatase releases tritium (B154650) as ³H₂O.[6][7][8]
Materials:
-
Human placental microsomes or recombinant human aromatase (source of enzyme).
-
[1β-³H]-androstenedione (substrate).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
This compound stock solution.
-
Phosphate (B84403) buffer (pH 7.4).
-
Dextran-coated charcoal suspension.
-
Scintillation fluid and counter.
Methodology:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing phosphate buffer, the NADPH regenerating system, and the aromatase enzyme source.
-
Add Inhibitor: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control to the tubes. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding the [1β-³H]-androstenedione substrate.
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes). The reaction must be in the linear range.
-
Terminate Reaction: Stop the reaction by placing tubes on ice.
-
Separate Substrate from Product: Add a dextran-coated charcoal suspension to each tube and incubate on ice. The charcoal will bind the unreacted steroid substrate.
-
Centrifuge: Centrifuge the tubes to pellet the charcoal.
-
Quantify Tritiated Water: Transfer the supernatant, which contains the ³H₂O product, to a scintillation vial with scintillation fluid.
-
Measure Radioactivity: Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value using non-linear regression.
Protocol 2: Steroidogenesis Off-Target Effect Assay (NCI-H295R Cell Line)
This protocol assesses the effect of this compound on the synthesis of cortisol and aldosterone to determine off-target inhibition of CYP11B1 and CYP11B2. The NCI-H295R cell line is an adrenocortical carcinoma cell line that expresses the key enzymes for steroidogenesis.[9][10][11][12]
Materials:
-
NCI-H295R human adrenocortical carcinoma cells.
-
Appropriate cell culture medium (e.g., DMEM/F12) with supplements.
-
This compound stock solution.
-
Forskolin or Angiotensin II (to stimulate steroidogenesis).
-
ELISA kits for cortisol and aldosterone.
-
Cell lysis buffer and protein assay kit (e.g., BCA).
Methodology:
-
Cell Seeding: Seed NCI-H295R cells in a multi-well plate and allow them to adhere and grow to ~80% confluency.
-
Treatment: Replace the growth medium with fresh serum-free medium containing a stimulant (e.g., forskolin) and varying concentrations of this compound (e.g., 1 nM to 50 µM) or vehicle control.
-
Incubate: Incubate the cells for 24-48 hours.
-
Collect Supernatant: After incubation, collect the cell culture supernatant. This contains the secreted steroid hormones.
-
Quantify Hormones: Measure the concentrations of cortisol and aldosterone in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Normalize Data: Lyse the cells in each well and determine the total protein concentration. Normalize the hormone concentrations to the total protein content in each well to account for any differences in cell number.
-
Data Analysis: Calculate the percentage of inhibition of cortisol and aldosterone synthesis for each this compound concentration relative to the stimulated control. Plot the inhibition curves and determine the respective IC50 values.
References
- 1. Structure of human cortisol-producing cytochrome P450 11B1 bound to the breast cancer drug fadrozole provides insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Genomic and proteomic analysis of the inhibition of synthesis and secretion of aldosterone hormone induced by quinocetone in NCI-H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of efonidipine on aldosterone synthesis and secretion in human adrenocarcinoma (H295R) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to (-)-Fadrozole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on acquired resistance to the aromatase inhibitor, (-)-Fadrozole.
Frequently Asked Questions (FAQs)
I. Development and Characterization of Fadrozole-Resistant (Fad-R) Cell Lines
Q1: What is the recommended method for establishing a stable this compound-resistant (Fad-R) cell line?
A: The most common method is by continuous exposure of a parental, Fadrozole-sensitive cell line (e.g., aromatase-expressing MCF-7 or T47D breast cancer cells) to gradually increasing concentrations of this compound over a prolonged period.[1][2] This process applies selective pressure, allowing for the survival and proliferation of resistant cells. The process can take several months.[1]
Q2: How should I determine the starting concentration and dose escalation strategy for developing my Fad-R cell line?
A:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a cell viability assay.
-
Starting Concentration: Begin by culturing the cells in a concentration of this compound that is at or slightly below the IC50 value. This initial dose should inhibit growth without causing massive cell death.
-
Dose Escalation: Once the cells resume proliferation and reach approximately 80% confluency, passage them and increase the drug concentration. A common strategy is to increase the concentration by 1.5 to 2-fold at each step. This process is repeated until the cells can proliferate in a significantly higher concentration of the drug compared to the initial IC50.[1]
Q3: My cells are dying even at low concentrations of this compound. What should I do?
A: If you observe excessive cell death, your starting concentration is likely too high. You should lower the initial concentration to a level that causes growth inhibition (stasis) but allows a small population of cells to survive. It is critical to monitor the cells closely and be patient, as the initial phase of selection can be slow. Ensure that the parental cell line is healthy and not compromised before starting the selection process.
Q4: How do I confirm that my cell line has developed stable resistance to this compound?
A:
-
IC50 Shift: Perform a cell viability assay (e.g., MTT, WST-1) to compare the IC50 values of the parental and the developed resistant cell lines. A significant increase in the IC50 value (often 5 to 10-fold or higher) is a primary indicator of resistance.[1][3]
-
Stability Test: To confirm that the resistance is stable and not transient, culture the Fad-R cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-challenge them with this compound. A stable resistant phenotype will show a minimal decrease in the IC50 value after the drug-free period.
-
Protein Expression: Analyze the expression of key proteins associated with resistance mechanisms (see Section II) via Western blot to characterize the resistant phenotype at a molecular level.
II. Investigating Mechanisms of Resistance
Q5: What are the most common signaling pathways activated in cells with acquired resistance to aromatase inhibitors like this compound?
A: Acquired resistance to aromatase inhibitors frequently involves the activation of "escape" or compensatory signaling pathways that promote cell survival and proliferation independent of the estrogen receptor (ER) signaling axis. The most commonly implicated pathways are:
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Its activation is a well-documented mechanism of resistance to endocrine therapies.[4][5]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is another critical regulator of cell proliferation and survival that can be hyperactivated in resistant cells.[4][5][6]
-
HER2/EGFR Signaling: Overexpression or activation of receptor tyrosine kinases like HER2 (ErbB2) or EGFR can drive resistance.[7]
Q6: How can I test for the involvement of the PI3K/Akt or MAPK/ERK pathways in my Fad-R cells?
A: The most direct method is to use Western blotting to examine the phosphorylation status of key proteins in these pathways.
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For PI3K/Akt: Probe for phosphorylated Akt (p-Akt) at Ser473 or Thr308 and phosphorylated mTOR (p-mTOR). An increase in the ratio of phosphorylated protein to total protein in Fad-R cells compared to parental cells indicates pathway activation.
-
For MAPK/ERK: Probe for phosphorylated ERK1/2 (p-ERK1/2). An increased p-ERK/total ERK ratio suggests activation of this pathway.
Q7: My Fad-R cells don't show activation of the usual signaling pathways. What are other potential resistance mechanisms?
A: If the common signaling pathways are not hyperactivated, consider investigating other known mechanisms of drug resistance:[8]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can pump the drug out of the cell, reducing its intracellular concentration.
-
Alteration of Drug Target: Although less common for non-steroidal aromatase inhibitors, mutations in the aromatase enzyme (CYP19A1) could potentially alter drug binding.
-
Epigenetic Changes: Alterations in DNA methylation or histone modification can lead to changes in the expression of genes that mediate drug response.
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[8][9]
III. Overcoming Fadrozole Resistance
Q8: What are some rational combination therapies to test in Fad-R cells?
A: Combination therapy aims to target the identified resistance mechanism.[10][11][12] Based on the likely mechanisms:
-
If PI3K/Akt/mTOR is activated: Combine this compound with a PI3K inhibitor (e.g., Alpelisib, Buparlisib) or an mTOR inhibitor (e.g., Everolimus).
-
If MAPK/ERK is activated: Combine this compound with a MEK inhibitor (e.g., Trametinib) or an ERK inhibitor.
-
If HER2 is overexpressed: Combine this compound with a HER2-targeted therapy (e.g., Trastuzumab, Lapatinib).
-
If ER signaling persists: Combine with an ER downregulator like Fulvestrant (B1683766).[7]
Q9: How should I design an experiment to test if a signaling pathway inhibitor can re-sensitize my cells to this compound?
A: A cell viability assay is the standard approach.
-
Determine the IC50 of the new inhibitor: First, determine the IC50 of the signaling pathway inhibitor (e.g., a PI3K inhibitor) on your Fad-R cell line.
-
Combination Assay: Treat the Fad-R cells with a range of this compound concentrations in the presence of a fixed, sub-lethal concentration of the signaling pathway inhibitor (e.g., at or below its IC50).
-
Analysis: Compare the IC50 of this compound in the Fad-R cells with and without the combination agent. A significant decrease in the Fadrozole IC50 in the presence of the second drug indicates re-sensitization.
Data Presentation
Note: The following tables provide illustrative examples of how to present quantitative data. Specific values for this compound are not widely available in public literature and must be determined experimentally.
Table 1: Example of IC50 Values in Parental vs. Fadrozole-Resistant (Fad-R) Cells
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| MCF-7 (Parental) | This compound | 0.5 | - |
| MCF-7 Fad-R | This compound | 7.5 | 15 |
| MCF-7 Fad-R | This compound + PI3K Inhibitor (1 µM) | 1.2 | 2.4 |
Table 2: Example of Relative Protein Expression in Parental vs. Fad-R Cells (from Western Blot Densitometry)
| Protein | Parental (Relative Units) | Fad-R (Relative Units) | Fold Change (Fad-R vs. Parental) |
| Total Akt | 1.0 | 1.1 | 1.1 |
| p-Akt (Ser473) | 1.0 | 4.5 | 4.5 |
| Total ERK1/2 | 1.0 | 0.9 | 0.9 |
| p-ERK1/2 | 1.0 | 3.8 | 3.8 |
| ER-alpha | 1.0 | 0.4 | -2.5 |
Experimental Protocols
Protocol 1: Cell Viability (WST-1) Assay to Determine IC50
-
Cell Seeding: Seed parental and Fad-R cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the medium from the wells and add 100 µL of the drug dilutions (including a vehicle-only control).
-
Incubation: Incubate the plates for 72-96 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, or until a clear color change is observed.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[13][14]
Protocol 2: Western Blot for Signaling Pathway Activation
-
Sample Preparation: Culture parental and Fad-R cells to 80-90% confluency. For acute treatment studies, you may serum-starve cells overnight and then treat with relevant ligands or inhibitors for a short period (e.g., 15-30 min).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: Scrape the lysate, centrifuge to pellet debris, and collect the supernatant. Determine the protein concentration of the cleared lysate using a BCA or Bradford assay.[17]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][19]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or film.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: siRNA Transfection for Gene Knockdown
-
Cell Seeding: One day before transfection, seed Fad-R cells in a 6-well plate so they are 30-50% confluent at the time of transfection.[20]
-
Prepare siRNA-Lipid Complex (per well):
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes.[20][22]
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells in their well (containing fresh culture medium). Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically.
-
Validation and Functional Assay: After incubation, validate the knockdown efficiency by Western blot or qRT-PCR. Proceed with your functional assay (e.g., a cell viability assay with this compound) to assess the effect of the gene knockdown on drug resistance.
Visualizations
Caption: Key signaling pathways involved in acquired resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Creating chemotherapeutic-resistant breast cancer cell lines: advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The development, application and limitations of breast cancer cell lines to study tamoxifen and aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 11. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 12. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 18. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nacalai.com [nacalai.com]
- 20. yeasenbio.com [yeasenbio.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. cdn.origene.com [cdn.origene.com]
Navigating the Nuances of Aromatase Inhibition: A Technical Guide to (-)-Fadrozole's CYP Profile
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent aromatase inhibitor, (-)-Fadrozole, a comprehensive understanding of its selectivity and potential off-target effects is paramount for experimental success and data interpretation. This technical support center provides troubleshooting guidance and frequently asked questions regarding the interaction of this compound with cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing unexpected side effects in our in vivo model that do not seem related to estrogen suppression. Could this compound be interacting with other CYPs?
A1: While this compound is a highly potent and selective inhibitor of aromatase (CYP19A1), off-target effects, particularly at higher concentrations, can occur.[1][2] It has been documented that at concentrations higher than those required for effective aromatase inhibition, this compound can inhibit other steroidogenic enzymes, namely CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[2] This could potentially lead to alterations in glucocorticoid and mineralocorticoid synthesis, which might explain unexpected physiological responses in your animal model. We recommend reviewing the dosage and plasma concentrations in your study to ensure they are within the optimal range for selective aromatase inhibition.
Q2: How can we confirm if the effects we are seeing are due to off-target CYP inhibition by this compound?
A2: To investigate potential off-target effects, consider the following experimental approaches:
-
Dose-Response Study: Conduct a dose-response study to determine if the unexpected effects are dose-dependent and correlate with concentrations exceeding the IC50 for aromatase.
-
Steroid Profiling: Analyze plasma or tissue samples for a comprehensive panel of steroids, not just estrogens. A decrease in cortisol and aldosterone, alongside an accumulation of their precursors, could indicate inhibition of CYP11B1 and CYP11B2.
-
In Vitro CYP Inhibition Assays: If you have access to the necessary reagents and equipment, you can perform in vitro inhibition assays using human liver microsomes or recombinant CYP enzymes to directly measure the IC50 of this compound against a panel of key drug-metabolizing CYPs (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). This will provide direct evidence of any potential for drug-drug interactions.
Q3: We are planning a drug-drug interaction study with a compound metabolized by major CYP enzymes. Is there a risk of interaction with this compound?
A3: Currently, there is limited publicly available data detailing the inhibitory effects of this compound on the primary drug-metabolizing CYP450 isoforms such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4. While this compound is known for its high selectivity for aromatase, the potential for weak inhibition of other CYPs cannot be entirely ruled out without specific experimental data. For other non-steroidal aromatase inhibitors like anastrozole (B1683761) and letrozole (B1683767), weak inhibition of some of these enzymes has been reported, though typically at concentrations much higher than therapeutic levels.[3][4] Given the absence of specific data for this compound, a cautious approach is warranted. We recommend conducting a preliminary in vitro CYP inhibition assay to assess the potential for interaction with your compound of interest.
Quantitative Data on this compound Inhibition
The following table summarizes the available quantitative data for the inhibitory activity of this compound against various CYP isoforms. It is important to note the high selectivity for CYP19A1 (Aromatase) compared to other CYPs.
| CYP Isoform | Enzyme Name | IC50 / Ki | Species/System | Reference |
| CYP19A1 | Aromatase | IC50: 4.5 nM | Human Placental Microsomes | [5] |
| CYP11B1 | 11β-hydroxylase | Inhibition noted at higher concentrations | Not specified | [2] |
| CYP11B2 | Aldosterone Synthase | Inhibition noted at higher concentrations | Not specified | [2] |
| CYP1A2 | Cytochrome P450 1A2 | Data not available | - | - |
| CYP2C9 | Cytochrome P450 2C9 | Data not available | - | - |
| CYP2D6 | Cytochrome P450 2D6 | Data not available | - | - |
| CYP3A4 | Cytochrome P450 3A4 | Data not available | - | - |
Experimental Protocols
In Vitro Aromatase Inhibition Assay
A common method to determine the inhibitory potential of a compound on aromatase activity involves using human placental microsomes as the enzyme source and a radiolabeled substrate.
Materials:
-
Human placental microsomes
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
This compound or test compound
-
Phosphate (B84403) buffer (pH 7.4)
-
Charcoal-dextran suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH-regenerating system, and the human placental microsomes.
-
Add various concentrations of this compound or the test compound to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubate the mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding chloroform to extract the steroids.
-
Separate the aqueous phase, which contains the ³H₂O released during the aromatization reaction, from the organic phase. This can be achieved by centrifugation following treatment with a charcoal-dextran suspension to adsorb the unreacted substrate.
-
Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
-
Calculate the aromatase activity and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Workflow for in vitro aromatase inhibition assay.
Caption: Inhibition of estrogen synthesis by this compound.
References
- 1. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in (-)-Fadrozole In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in in vivo experiments using the aromatase inhibitor, (-)-Fadrozole.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during in vivo studies with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Inter-Animal Variability in Tumor Growth Inhibition
-
Question: We are observing significant variability in tumor growth inhibition between animals in the same treatment group. What are the potential causes and how can we mitigate this?
-
Answer: High inter-animal variability is a common challenge in in vivo studies. Several factors can contribute to this when using this compound:
-
Inconsistent Drug Exposure:
-
Formulation: Improper solubilization or suspension of this compound can lead to inaccurate dosing. It is crucial to ensure a homogenous and stable formulation. A common vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For aqueous vehicles, a suspending agent like 0.5% carboxymethyl cellulose (B213188) may be necessary.[1]
-
Administration: The route of administration can significantly impact bioavailability. Oral gavage requires precise technique to ensure the full dose is delivered to the stomach.[1] For continuous and consistent drug delivery, consider using osmotic minipumps.[2]
-
-
Animal-Specific Factors:
-
Hormonal Status: In female animals, the estrous cycle can influence brain aromatase availability and potentially impact the efficacy of aromatase inhibitors.[3] Consider using ovariectomized animals to eliminate the influence of endogenous ovarian estrogen production.[1]
-
Diet: Certain dietary components, such as the soy isoflavone (B191592) genistein (B1671435), have been shown to negate the inhibitory effects of nonsteroidal aromatase inhibitors like letrozole (B1683767) and fadrozole (B1662666).[4][5][6] Ensure a standardized diet across all experimental groups and be aware of potential phytoestrogen content in the feed.
-
Body Weight: The oral clearance of fadrozole has been shown to be related to total body weight.[7] Dosing should be accurately calculated based on individual animal weights.
-
-
Tumor Model Heterogeneity:
-
The inherent biological variability of the tumor model itself can be a significant source of variation. Ensure that the tumor cells used for implantation are from a consistent passage number and that the implantation technique is standardized.
-
-
Issue 2: Lack of Efficacy or Unexpected Results
-
Question: Our in vivo experiment with this compound is not showing the expected tumor growth inhibition or estrogen suppression. What could be the reasons?
-
Answer: A lack of efficacy can be due to several factors, ranging from the experimental setup to the biological context of the study:
-
Suboptimal Dosing: The optimal dose of this compound is highly dependent on the specific animal model and research question.[1] It is recommended to perform a dose-response study to determine the most effective dose for your model. Dosages in rat models for mammary tumor inhibition have ranged from 0.25 mg/kg to 2 mg/kg daily via oral gavage.[1]
-
Ineffective Aromatase Inhibition: While this compound is a potent aromatase inhibitor, it's essential to confirm target engagement in your model.[8] This can be done by measuring plasma estrogen (estradiol and estrone) levels before and after treatment.[9][10] A significant reduction in these hormones will confirm that this compound is effectively inhibiting aromatase.
-
Hormone-Insensitive Tumor Model: Ensure that your tumor model is indeed estrogen-dependent. If the tumor growth is not driven by estrogen, an aromatase inhibitor like this compound will not be effective.[11]
-
Drug Interactions: Be aware of any potential interactions with other compounds administered to the animals.
-
Issue 3: Concerns About this compound Formulation and Stability
-
Question: What is the best way to prepare and store this compound for in vivo use to ensure its stability and consistent delivery?
-
Answer: Proper formulation and storage are critical for reproducible results.
-
Formulation:
-
If starting with solid this compound, it is recommended to finely grind the required amount using a mortar and pestle.[1]
-
For suspension in aqueous vehicles, use a suspending agent like 0.5% carboxymethyl cellulose.[1]
-
A commonly used vehicle for achieving a stable solution/suspension is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Use a magnetic stirrer to ensure a homogenous mixture.[1]
-
-
Storage:
-
Follow the manufacturer's recommendations for storing the solid compound.
-
Prepared solutions or suspensions should ideally be made fresh before each administration to minimize degradation. If storage is necessary, it should be done at an appropriate temperature (e.g., 4°C) and protected from light, but stability under these conditions should be validated.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo and clinical studies.
Table 1: Reported In Vivo Dosages of this compound in Rodent Models
| Application | Animal Model | Dosage | Administration Route | Key Findings | Reference(s) |
| Mammary Tumor Inhibition | Sprague-Dawley Rat | 0.5 mg/kg/day, p.o. | Oral Gavage | More effective than 14 mg/kg once every 7 days in reducing tumor growth. | [1] |
| Mammary Tumor Inhibition | Sprague-Dawley Rat | 2 mg/kg/day, p.o. | Oral Gavage | Resulted in the most significant reductions in tumor diameter, tumor number, and plasma sex hormone levels. | [1] |
| Post-menopausal Mammary Tumor Model | Ovariectomized Sprague-Dawley Rat | 0.25 mg/kg, twice daily, p.o. | Oral Gavage | Counteracted androstenedione-induced tumor volume retention. | [1] |
| Reproductive Function Study | Sprague-Dawley Rat | 1.2 mg/kg/day and 6 mg/kg/day, p.o. | Oral Gavage | Caused a profound decrease in the number of estrous cycles, which were reestablished after a recovery period. | [1] |
| Brain Aromatase Activity | Male Sprague-Dawley Rat | 0.25 mg/kg/day or 2.5 mg/kg/day | Osmotic Minipumps | Continuous delivery for studying central effects of aromatase inhibition. | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Postmenopausal Women
| Parameter | Value | Notes | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | After oral dosing. | [2][9] |
| Half-life (t½) | ~10.5 hours | [2][9] | |
| Oral Clearance | ~621 mL/min | Independent of dose. | [9] |
| Inhibitory Constant (KI) for Estrone Synthesis | 3.0 ng/mL (13.4 nmol/L) | [9][12] | |
| Inhibitory Constant (KI) for Estradiol Synthesis | 5.3 ng/mL (23.7 nmol/L) | [9][12] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol outlines the preparation and administration of this compound via oral gavage.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Mortar and pestle (if starting with solid form)
-
Magnetic stirrer and stir bar
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the experimental group and the desired dosage (e.g., mg/kg).[1]
-
Solution Preparation:
-
Animal Handling and Dosing:
-
Weigh the rat to determine the precise volume of the this compound solution to be administered.[1]
-
Gently restrain the rat.
-
Measure the appropriate length for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume.
-
Protocol 2: Continuous Delivery of this compound via Osmotic Minipumps in Rats
This protocol describes the surgical implantation of osmotic minipumps for long-term, continuous delivery of this compound.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., sterile water, saline, or propylene (B89431) glycol)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Sterile gauze
-
70% ethanol
-
Animal clippers
Procedure:
-
Pump Preparation:
-
Calculate the required concentration of this compound for the pump based on the desired daily dose, the pump's flow rate, and the duration of the experiment.[1]
-
Prepare a sterile solution of this compound in the chosen vehicle.
-
Fill the osmotic minipump with the this compound solution according to the manufacturer's instructions.[1]
-
Prime the pumps in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.[1]
-
-
Surgical Implantation:
-
Anesthetize the rat using an approved protocol.
-
Shave and sterilize the surgical area (typically the back, between the shoulder blades).
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as required.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound and its impact on the HPG axis.
Experimental Workflow
Caption: A generalized workflow for an in vivo efficacy study using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vivo visualization of aromatase in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dietary genistein negates the inhibitory effect of letrozole on the growth of aromatase-expressing estrogen-dependent human breast cancer cells (MCF-7Ca) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose proportionality and population characteristics of oral fadrozole hydrochloride, an aromatase inhibitor, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(-)-Fadrozole stability in cell culture media
Welcome to the technical support center for (-)-Fadrozole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1). Aromatase is the key enzyme responsible for the final step in estrogen biosynthesis, which is the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (like estradiol (B170435) and estrone). By reversibly binding to the aromatase enzyme, this compound blocks this conversion, leading to a significant reduction in circulating estrogen levels. This mechanism is crucial for its application in studying and treating estrogen-dependent conditions, such as certain types of breast cancer.
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Q3: Is this compound sensitive to light?
Yes, this compound is known to be sensitive to light. To prevent photodegradation, it is advisable to store stock solutions and conduct experiments in amber vials or containers wrapped in aluminum foil.
Q4: What is the stability of this compound in cell culture media?
Currently, there is limited specific quantitative data available in the scientific literature regarding the half-life of this compound in common cell culture media such as DMEM under standard incubation conditions (37°C, 5% CO₂). The stability of a compound in cell culture media can be influenced by several factors including media composition, pH, temperature, and exposure to light. It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.
Q5: What are the potential degradation products of this compound in cell culture media?
While specific degradation products of this compound in cell culture media have not been definitively identified in the available literature, studies on structurally similar non-steroidal aromatase inhibitors containing a nitrile group, such as letrozole (B1683767), suggest that hydrolysis of the nitrile (C≡N) group to a carboxylic acid or an amide is a potential degradation pathway, especially under acidic or basic conditions.[1][2] Oxidative degradation is another possibility.[1][2] Researchers can identify potential degradation products using techniques like HPLC coupled with mass spectrometry (LC-MS).
Q6: How can I troubleshoot inconsistent experimental results when using this compound?
Inconsistent results can arise from several factors. Refer to the troubleshooting guide below for common issues and their solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected inhibition of aromatase activity | 1. Degradation of this compound: The compound may have degraded due to improper storage, handling, or instability in the cell culture media during the experiment. 2. Incorrect concentration: Errors in preparing or diluting the stock solution. 3. Cell-based issues: Low aromatase expression in the cell line, or cell viability issues. | 1. Verify compound stability: Prepare fresh working solutions for each experiment from a new aliquot of stock solution stored at -80°C. Consider performing a stability study under your experimental conditions (see protocol below). Protect from light. 2. Confirm concentration: Ensure accurate weighing and dilution. Use calibrated pipettes. 3. Cell line characterization: Confirm aromatase expression in your cell line. Perform a cell viability assay (e.g., MTT, Trypan Blue) to rule out cytotoxicity at the concentrations used. |
| Precipitation of this compound in cell culture media | 1. Low aqueous solubility: The concentration used may exceed the solubility of this compound in the aqueous-based cell culture medium. 2. Solvent concentration: High concentration of the solvent (e.g., DMSO) in the final culture medium. | 1. Lower the final concentration: If possible, use a lower concentration of this compound. 2. Optimize dilution: Prepare serial dilutions in pre-warmed (37°C) media. Add the compound dropwise while gently mixing. 3. Limit solvent: Ensure the final concentration of the organic solvent is minimal (typically <0.5%). |
| High variability between experimental replicates | 1. Inconsistent compound concentration: See "Inconsistent or lower than expected inhibition". 2. Variations in cell culture conditions: Differences in cell seeding density, incubation times, or media composition. | 1. Standardize compound preparation: Use freshly prepared and accurately diluted this compound solutions. 2. Standardize cell culture: Maintain consistent cell seeding densities, incubation periods, and media formulations across all experiments. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| In Vivo Half-Life | 10.5 hours | Human | [3] |
| Inhibitory Constant (Kᵢ) for Estrone Synthesis | 3.0 ng/mL (13.4 nmol/L) | Human (in vivo) | [3] |
| Inhibitory Constant (Kᵢ) for Estradiol Synthesis | 5.3 ng/mL (23.7 nmol/L) | Human (in vivo) | [3] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, amber microcentrifuge tubes or a multi-well plate
-
Calibrated pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike Cell Culture Media: Warm the cell culture medium to 37°C. Spike the pre-warmed media with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is low (e.g., <0.5%) to avoid solubility issues and toxicity.
-
Aliquot Samples: Dispense the spiked media into sterile, amber microcentrifuge tubes or the wells of a sterile multi-well plate.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your reference (100% stability) time point. Process this sample immediately for HPLC analysis as described in step 7.
-
Incubation: Place the remaining aliquots in a cell culture incubator under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator for analysis.
-
Sample Preparation for HPLC:
-
If the media contains serum, precipitate proteins by adding a 3-fold excess of a cold organic solvent (e.g., acetonitrile).
-
Vortex the sample and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to determine the concentration of this compound. A stability-indicating method that separates the parent compound from potential degradation products is ideal.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and estimate the half-life (t½) in the cell culture medium.
-
Protocol 2: Aromatase Inhibition Assay (Cell-Based)
This protocol outlines a general method to assess the inhibitory effect of this compound on aromatase activity in a cell-based system.
Materials:
-
Aromatase-expressing cell line (e.g., MCF-7aro, SK-BR-3)
-
Cell culture medium and supplements
-
This compound
-
Testosterone (aromatase substrate)
-
ELISA kit for estradiol detection
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the aromatase-expressing cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Treatment with this compound: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Pre-incubate the cells with this compound for a defined period (e.g., 1-2 hours).
-
Substrate Addition: Add testosterone to the wells at a final concentration appropriate for your cell system.
-
Incubation: Incubate the plate for a period sufficient to allow for the conversion of testosterone to estradiol (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Estradiol Quantification: Measure the concentration of estradiol in the supernatant using a sensitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound inhibits aromatase, blocking estrogen production.
References
- 1. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected phenotypic changes with (-)-Fadrozole treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (-)-Fadrozole. The information addresses potential unexpected phenotypic changes and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1). Aromatase is the key enzyme responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone (B1683101) and androstenedione) into estrogens (such as estradiol (B170435) and estrone). By binding reversibly to the active site of aromatase, this compound blocks this conversion, leading to a significant reduction in circulating estrogen levels. This is the basis for its use in studying estrogen-dependent processes and in clinical applications for conditions like hormone receptor-positive breast cancer.
Q2: Are there differences in the activity of the enantiomers of Fadrozole (B1662666)?
Yes, the enantiomers of Fadrozole have distinct inhibitory profiles. The levoenantiomer, this compound, is a more potent inhibitor of aromatase. Conversely, the dextroenantiomer, (+)-Fadrozole, is a more selective and potent inhibitor of aldosterone (B195564) synthase. For studies specifically targeting estrogen production, it is crucial to use this compound to minimize off-target effects on aldosterone synthesis.
Q3: What are the expected compensatory responses to this compound treatment?
By reducing circulating estrogen levels, this compound can disrupt the negative feedback loop on the Hypothalamic-Pituitary-Gonadal (HPG) axis. This can lead to a compensatory increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). In some models, an increase in the expression of transcripts for steroidogenic enzymes is observed as the system attempts to overcome the aromatase blockade.[1][2]
Troubleshooting Guides
Unexpected Observation 1: Lack of Expected Phenotype or Attenuated Response
Problem: After administering this compound, I am not observing the expected physiological or behavioral changes associated with estrogen deprivation.
Possible Causes and Solutions:
-
Inadequate Dosing or Bioavailability:
-
Solution: Review the literature for effective dose ranges in your specific model organism and experimental paradigm. Consider performing a dose-response study to determine the optimal concentration. Ensure the route of administration and vehicle are appropriate for achieving sufficient bioavailability.
-
-
Compensatory Mechanisms:
-
Solution: The HPG axis may be compensating for the reduction in estrogen by upregulating other signaling pathways.[1][2] Measure upstream hormones like LH and FSH, as well as precursor androgens, to assess the state of the HPG axis. Consider longer treatment durations to overcome initial compensatory responses.
-
-
Drug Stability and Handling:
-
Solution: Ensure proper storage and handling of the this compound compound to maintain its activity. Prepare fresh solutions for each experiment and protect from light if necessary.
-
-
Alternative Estrogen Sources:
-
Solution: In some contexts, local (paracrine or intracrine) estrogen synthesis in specific tissues might be sufficient to elicit biological effects, even with systemic aromatase inhibition. Consider measuring estrogen levels directly in the tissue of interest.
-
Unexpected Observation 2: Paradoxical or Opposite Effects on Behavior
Problem: My behavioral experiments with this compound are showing results that are the opposite of what is predicted by estrogen deprivation, such as increased anxiety-like behavior in some contexts.
Possible Causes and Solutions:
-
Dose-Dependent Biphasic Effects:
-
Solution: Some studies have reported dose-dependent paradoxical effects. For example, in studies on cocaine-seeking behavior in male rats, low-dose Fadrozole facilitated extinction, while a high dose impaired it.[3] It is critical to test a range of doses to fully characterize the behavioral response.
-
-
Neurotransmitter System Interactions:
-
Solution: Estrogens have complex interactions with various neurotransmitter systems. Aromatase inhibition in the brain can alter the local hormonal milieu, leading to unexpected downstream effects on neuronal signaling. Consider investigating key neurotransmitter levels or receptor expression in relevant brain regions.
-
-
Metabolic Precursor Accumulation:
-
Solution: Inhibition of aromatase leads to an accumulation of androgens. These androgens can have their own biological effects, which may confound the interpretation of results solely based on estrogen deprivation. Measure androgen levels to assess this possibility.
-
Unexpected Observation 3: Off-Target Phenotypes (e.g., Adrenal or Mineralocorticoid-Related)
Problem: I am observing changes in electrolyte balance, blood pressure, or other indicators of adrenal function in my this compound-treated animals.
Possible Causes and Solutions:
-
Inhibition of Other Steroidogenic Enzymes:
-
Solution: At higher concentrations, this compound can inhibit other cytochrome P450 enzymes involved in steroidogenesis, such as 11β-hydroxylase, which is involved in cortisol synthesis.[4][5] This can lead to an accumulation of precursor steroids. Long-term treatment has been shown to suppress aldosterone values and responses to ACTH stimulation.[6]
-
-
Enantiomeric Purity:
-
Solution: Ensure the this compound used is of high purity. Contamination with the (+)-enantiomer, a more potent inhibitor of aldosterone synthase, could lead to more pronounced effects on mineralocorticoid pathways.
-
-
Monitoring Adrenal Function:
-
Solution: If adrenal effects are suspected, measure plasma levels of corticosterone/cortisol, aldosterone, and their precursors. Also, monitor electrolytes (sodium and potassium) and blood pressure. Consider using a lower effective dose of this compound to minimize these off-target effects.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Fadrozole Enantiomers
| Enantiomer | Target Enzyme | IC50 |
| This compound | Aromatase | Potent Inhibitor |
| This compound | 11β-hydroxylase | Moderate Inhibitor |
| (+)-Fadrozole | Aldosterone Synthase | Potent and Selective Inhibitor |
Table 2: Dose-Dependent Effects of this compound on Male Rat Behavior
| Dose | Behavior | Observation |
| 0.25 mg/kg/day | Sexual Behavior (Ejaculations) | 77% reduction after 2 weeks |
| 0.25 mg/kg/day | Sexual Behavior (Intromissions) | 48% reduction after 4 weeks |
| 1.0 mg/kg | Cocaine CPP Extinction | Facilitated |
| 2.5 mg/kg | Cocaine CPP Extinction | Impaired |
Experimental Protocols
Protocol 1: Induction of Female-to-Male Sex Reversal in Chicken Embryos
This protocol is adapted from studies demonstrating the masculinizing effects of Fadrozole on avian gonads.[7][8][9][10]
Materials:
-
Fertilized chicken eggs
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Egg incubator
-
Syringes with fine-gauge needles
-
Egg candler
Procedure:
-
Incubate fertilized chicken eggs at the appropriate temperature and humidity.
-
On embryonic day 3.5 to 4 (E3.5-E4), candle the eggs to locate the embryo and air sac.
-
Prepare a sterile solution of this compound in the vehicle at the desired concentration (refer to literature for effective doses).
-
Inject the Fadrozole solution into the egg, typically into the air sac. A control group should be injected with the vehicle only.
-
Seal the injection hole with sterile paraffin (B1166041) wax or a sterile sealant.
-
Return the eggs to the incubator and continue incubation.
-
Harvest embryos at specific time points (e.g., E9.5, E12.5) for morphological and molecular analysis of the gonads.
-
For some studies, a booster injection may be administered at a later time point (e.g., E6.5) to study the dynamics of supporting cell differentiation.[7]
Protocol 2: In Vivo Assessment of Aromatase Inhibition on the HPG Axis in Fish
This protocol is based on studies in fathead minnows to assess the rapid effects of Fadrozole.[1][2][11]
Materials:
-
Adult female fathead minnows (or other suitable fish model)
-
Aquaria with a flow-through system
-
This compound stock solution
-
Water testing equipment
-
Anesthetic for fish (e.g., MS-222)
-
Blood collection supplies
-
Tissue collection tools
Procedure:
-
Acclimate fish to laboratory conditions.
-
Prepare the experimental tanks with the desired concentrations of this compound in the water. Include a control group with no Fadrozole.
-
Use a flow-through system to maintain constant concentrations of the test compound.
-
Expose the fish to the different Fadrozole concentrations for the desired duration (e.g., time-course studies at 0.5, 1, 2, 4, 6, 12, and 24 hours).[2]
-
At each time point, anesthetize a subset of fish from each treatment group.
-
Collect blood samples for hormone analysis (e.g., 17β-estradiol, testosterone).
-
Euthanize the fish and collect tissues of interest (e.g., ovaries, brain) for gene expression analysis (e.g., qPCR for aromatase, StAR, FSH receptor) or ex vivo steroid production assays.
-
For ex vivo assays, incubate tissue explants in culture medium and measure the release of steroids over time.
Visualizations
Caption: Signaling pathway of this compound's effect on the HPG axis and steroidogenesis.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid effects of the aromatase inhibitor fadrozole on steroid production and gene expression in the ovary of female fathead minnows (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse Effects of Aromatase Inhibition on the Brain and Behavior in a Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fadrozole-mediated sex reversal in the embryonic chicken gonad involves a PAX2 positive undifferentiated supporting cell state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Avian Sex Reversal | Encyclopedia MDPI [encyclopedia.pub]
- 10. Fadrozole-mediated sex reversal in the embryonic chicken gonad involves a PAX2 positive undifferentiated supporting cell state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [researchonline.stthomas.edu]
Compensatory mechanisms to (-)-Fadrozole treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Fadrozole. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1).[1] It reversibly binds to the active site of the aromatase enzyme, blocking the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[1] This leads to a significant reduction in circulating estrogen levels, which is the basis for its therapeutic use in estrogen-dependent conditions like hormone receptor-positive breast cancer.[1]
Q2: Are there differences in potency and selectivity between Fadrozole (B1662666) and other aromatase inhibitors like Letrozole (B1683767)?
A2: Yes, there are differences. While both are non-steroidal aromatase inhibitors, Letrozole is considered a third-generation inhibitor and is more potent than the second-generation Fadrozole.[2][3] In vitro studies have shown that Letrozole can be 10–30 times more potent than Fadrozole in cellular systems.[2] Letrozole also appears to be more selective, with less impact on cortisol and aldosterone (B195564) synthesis compared to Fadrozole.[2][4]
Q3: What are the expected short-term effects of Fadrozole treatment on steroid hormone levels and gene expression?
A3: Short-term treatment with Fadrozole leads to a rapid and significant suppression of plasma and urinary estrogen levels.[4][5] Studies in female fathead minnows have shown that Fadrozole can significantly reduce ex vivo E2 (estradiol) production within hours of exposure.[6][7] This is often accompanied by compensatory changes in the expression of genes involved in steroidogenesis. For instance, an initial upregulation of genes like star (Steroidogenic Acute Regulatory Protein) and cyp11a can be observed, suggesting a rapid attempt by the cells to counteract the inhibition of aromatase.[6][7] However, with continued exposure, a downregulation of some of these genes can also occur.[6]
Troubleshooting Guides
Problem 1: Decreased or loss of efficacy of this compound in long-term cell culture experiments.
Possible Cause 1.1: Development of acquired resistance through activation of alternative signaling pathways.
Long-term treatment with aromatase inhibitors can lead to the activation of escape pathways that promote cell survival and proliferation independently of estrogen.
-
Troubleshooting Steps:
-
Assess the activation status of key signaling pathways: Perform Western blot analysis to check for the phosphorylation (activation) of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][9][10] Compare protein levels in your resistant cells to the parental, sensitive cell line.
-
Investigate the expression of receptor tyrosine kinases: Use qPCR or Western blotting to measure the expression levels of HER2 (ERBB2) and IGF-1R.[8] Upregulation of these receptors is a common mechanism of resistance to aromatase inhibitors.[11]
-
Consider combination therapy: In your experimental design, consider combining Fadrozole with inhibitors of the identified activated pathways (e.g., a PI3K inhibitor or a HER2 inhibitor like Trastuzumab) to see if sensitivity can be restored.[8]
-
Experimental Protocol: Western Blotting for Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, HER2).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein to determine the activation status.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting workflow for decreased Fadrozole efficacy.
Possible Cause 1.2: Upregulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis.
In in-vivo models, the reduction in circulating estrogen by Fadrozole can lead to a compensatory increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[1] This can potentially stimulate the ovaries to produce more androgens, providing more substrate for any remaining aromatase activity.
-
Troubleshooting Steps:
-
Measure serum gonadotropin levels: In animal studies, collect blood samples and measure serum LH and FSH levels using ELISA kits.
-
Analyze ovarian gene expression: Perform qPCR on ovarian tissue to assess the expression of genes involved in steroidogenesis, such as cyp19a1a (aromatase), which may be upregulated in response to increased gonadotropin stimulation.[6]
-
Problem 2: Unexpected or off-target effects of this compound.
Possible Cause 2.1: Inhibition of other cytochrome P450 enzymes.
While Fadrozole is a selective aromatase inhibitor, at higher concentrations, it may exhibit off-target effects on other steroidogenic enzymes. For example, some studies have noted that Fadrozole can affect aldosterone synthesis.[4][5][12]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the lowest effective concentration of Fadrozole that maximally inhibits aromatase activity in your system to avoid off-target effects.
-
Measure other steroid hormones: Use LC-MS/MS or specific immunoassays to measure a panel of steroid hormones (e.g., cortisol, aldosterone, testosterone) in your experimental samples to assess the selectivity of the inhibition.
-
Compare with a more selective inhibitor: As a control, run parallel experiments with a third-generation aromatase inhibitor like Letrozole, which has been shown to have greater selectivity.[2]
-
Signaling Pathway: Compensatory Activation in Response to Aromatase Inhibition
Caption: Compensatory signaling in Fadrozole resistance.
Quantitative Data Summary
Table 1: Effect of Fadrozole and Letrozole on Estrogen Levels in Postmenopausal Women with Advanced Breast Cancer
| Treatment Group | N | Parameter | Baseline (pmol/l) | On-treatment (pmol/l) | % Suppression |
| Fadrozole (1.0 mg b.i.d.) | - | Estrone | - | 25.0 | >80%[5] |
| Fadrozole (2.0 mg b.i.d.) | - | Estrone | - | 23.9 | - |
| Letrozole (1.0 mg o.d.) | 77 | Estradiol | Markedly Reduced | - | >95%[4] |
| Letrozole (1.0 mg o.d.) | 77 | Estrone | Markedly Reduced | - | >95%[4] |
| Letrozole (1.0 mg o.d.) | 77 | Estrone Sulfate | Markedly Reduced | - | >95%[4] |
Data compiled from multiple sources for illustrative purposes. "b.i.d." means twice daily; "o.d." means once daily.
Table 2: Objective Response Rates in Clinical Trials Comparing Letrozole and Fadrozole
| Treatment | N | Complete Response (CR) + Partial Response (PR) | Clinical Benefit (CR+PR+Stable Disease >24 wks) |
| Letrozole (1.0 mg o.d.) | 77 | 31.2% | 50.6% |
| Fadrozole (1.0 mg b.i.d.) | 77 | 13.0% | 35.1% |
Data from a randomized double-blind trial in postmenopausal women with advanced breast cancer.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double-blind randomised trial comparing the non-steroidal aromatase inhibitors letrozole and fadrozole in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid effects of the aromatase inhibitor fadrozole on steroid production and gene expression in the ovary of female fathead minnows (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. researchgate.net [researchgate.net]
- 12. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent results in (-)-Fadrozole dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in (-)-Fadrozole dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-steroidal aromatase inhibitor.[1] Its primary mechanism of action is the competitive inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis.[1][2] By binding to the aromatase enzyme, this compound blocks the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (such as estradiol (B170435) and estrone), leading to a significant reduction in estrogen levels.[1] This makes it a valuable tool for studying estrogen-dependent processes and a therapeutic agent for conditions like hormone receptor-positive breast cancer.[1]
Q2: What are the typical IC50 values reported for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system. For in vitro assays using human placental microsomal aromatase, IC50 values are reported to be in the low nanomolar range, around 4.5 nM to 6.4 nM.[3][4] In cell-based assays, such as those using hamster ovarian slices, the IC50 for estrogen production inhibition has been reported to be 0.03 µM.[4]
Q3: Why might I be observing inconsistent dose-response curves with this compound in my experiments?
A3: Inconsistent dose-response curves are a common issue in cell-based assays and can be attributed to a variety of factors. These can include variability in cell health and passage number, inconsistent cell seeding density, degradation of the this compound stock solution, and variations in incubation times. The presence of endogenous estrogens in the culture medium can also interfere with the assay.
Q4: Can this compound have off-target effects?
A4: While this compound is a selective aromatase inhibitor, at higher concentrations, it may inhibit other cytochrome P450 enzymes involved in steroidogenesis, such as 11β-hydroxylase.[5][6] This can lead to an increase in 17-hydroxyprogesterone and androstenedione.[5]
Troubleshooting Guide for Inconsistent Dose-Response Curves
This guide provides a systematic approach to identifying and resolving common issues that lead to variability in this compound dose-response experiments.
Data Presentation: Reported IC50 Values for this compound
| Assay System | Target | Reported IC50 | Reference |
| Human Placental Microsomes | Aromatase | 4.5 nM | [3] |
| Human Placental Microsomes | Aromatase | 5 nM | [7] |
| In vitro assay | Aromatase | 6.4 nM | [4] |
| Hamster Ovarian Slices | Estrogen Production | 0.03 µM | [4] |
Experimental Protocols
Key Experiment: In Vitro Aromatase Inhibition Assay (Tritiated Water Release Assay)
This protocol describes a common method for determining the in vitro potency of this compound in inhibiting aromatase activity.
Materials:
-
Aromatase-expressing cells (e.g., MCF-7 cells stably transfected with aromatase) or human placental microsomes
-
This compound
-
[1β-³H]-Androstenedione (substrate)
-
Cell culture medium (phenol red-free)
-
Charcoal-stripped fetal bovine serum (FBS)
-
Phosphate buffer
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Methodology:
-
Cell Culture and Plating:
-
Culture aromatase-expressing cells in phenol (B47542) red-free medium supplemented with charcoal-stripped FBS to minimize background estrogen levels.
-
Seed cells in a 24-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for a specified time (e.g., 1 hour).
-
-
Aromatase Reaction:
-
Initiate the reaction by adding [1β-³H]-androstenedione to each well.
-
Incubate at 37°C for a defined period (e.g., 2-4 hours).
-
-
Extraction and Separation:
-
Transfer the culture medium to a new set of tubes.
-
Add an equal volume of chloroform to extract the steroids, vortex, and centrifuge to separate the phases.
-
Transfer the aqueous phase (containing the released ³H₂O) to a new tube.
-
Add a dextran-coated charcoal slurry to the aqueous phase to adsorb any unreacted [1β-³H]-androstenedione.
-
Centrifuge to pellet the charcoal.
-
-
Quantification and Data Analysis:
-
Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified steroidogenesis pathway showing the inhibition of Aromatase by this compound.
Experimental Workflow
Caption: A typical experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent this compound dose-response results.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity of low dose fadrozole hydrochloride (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine.org [endocrine.org]
Navigating (-)-Fadrozole Experiments: A Technical Support Guide to Mitigating Hormonal Feedback Loops
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for effectively utilizing (-)-Fadrozole, a potent non-steroidal aromatase inhibitor, in experimental settings. A primary challenge in such research is the inherent hormonal feedback loop triggered by its mechanism of action. By potently and selectively inhibiting aromatase (cytochrome P450 19A1), this compound significantly reduces the conversion of androgens to estrogens.[1][2] This suppression of estrogen biosynthesis, while experimentally valuable, removes the negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, leading to a compensatory surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help researchers anticipate, manage, and mitigate these effects, ensuring the integrity and clarity of their experimental outcomes.
I. Troubleshooting Guide
Researchers may encounter several issues related to the hormonal feedback loop when using this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Variability in Endocrine Phenotypes | Inconsistent suppression of the HPG axis, leading to fluctuating LH and FSH levels. | Implement a co-treatment strategy with a GnRH analogue (agonist or antagonist) to clamp gonadotropin levels. Ensure consistent dosing and timing of both this compound and the GnRH analogue. |
| Confounding Effects of Elevated Gonadotropins | The observed biological effects may be a result of high LH/FSH levels rather than direct estrogen deprivation. | Co-administer a GnRH analogue to suppress the feedback loop. This will help to isolate the effects of aromatase inhibition. Compare results from animals treated with this compound alone to those receiving the co-treatment. |
| Incomplete Aromatase Inhibition | Insufficient dose of this compound or issues with compound stability/delivery. | Perform a dose-response study to determine the optimal concentration for your model system. Prepare fresh solutions of this compound for each experiment and consider using osmotic minipumps for continuous delivery to maintain stable plasma concentrations. |
| Off-Target Effects | At very high concentrations, potential for non-specific interactions. | Adhere to recommended dosage ranges from literature. If off-target effects are suspected, compare results with another aromatase inhibitor with a different chemical structure. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the hormonal feedback loop induced by this compound?
A1: this compound is a competitive inhibitor of aromatase, the enzyme that converts androgens to estrogens.[1] The resulting decrease in circulating estrogen levels is detected by the hypothalamus and pituitary gland. This relieves the normal negative feedback that estrogen exerts on these tissues, leading to a compensatory increase in the secretion of GnRH, and subsequently, LH and FSH from the pituitary gland.
Q2: How can I experimentally mitigate this feedback loop?
A2: The most effective method is the co-administration of a Gonadotropin-Releasing Hormone (GnRH) analogue. GnRH analogues act on the pituitary gland to suppress the release of LH and FSH, thereby "clamping" the HPG axis and preventing the compensatory surge.
Q3: Should I use a GnRH agonist or a GnRH antagonist?
A3: The choice depends on your experimental design:
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GnRH Agonists (e.g., Leuprolide, Goserelin): Initially cause a surge in LH and FSH (a "flare" effect) followed by downregulation and sustained suppression of gonadotropin release. This approach requires a longer pretreatment period to achieve suppression before starting the this compound treatment.
-
GnRH Antagonists (e.g., Cetrorelix, Ganirelix): Provide immediate and reversible suppression of LH and FSH without an initial flare. This allows for a more rapid initiation of your experiment. For most studies aiming to mitigate the fadrozole-induced feedback, a GnRH antagonist is often more straightforward.
Q4: What are the signs of incomplete mitigation of the hormonal feedback loop?
A4: Elevated or highly variable serum levels of LH and FSH in your this compound treated group compared to your control group would indicate incomplete suppression. Histological analysis of reproductive tissues might also reveal signs of gonadotropin stimulation, such as increased follicular development or testicular hypertrophy, which are inconsistent with a state of pure estrogen deprivation.
Q5: Can I just increase the dose of this compound to overcome the feedback?
A5: No, increasing the dose of this compound will only exacerbate the feedback loop by further reducing estrogen levels, leading to an even greater compensatory increase in LH and FSH.
III. Quantitative Data Summary
The following tables summarize the expected hormonal changes in adult female rats following treatment with this compound alone and in combination with a GnRH analogue. These are representative data compiled from various studies and should be adapted based on the specific experimental model and conditions.
Table 1: Hormonal Changes with this compound Treatment
| Treatment Group | Estradiol (pg/mL) | LH (ng/mL) | FSH (ng/mL) |
| Vehicle Control | 35 ± 5 | 1.5 ± 0.3 | 10 ± 2 |
| This compound (1 mg/kg/day) | < 10 | 8 ± 1.5 | 45 ± 7 |
Table 2: Mitigation of Hormonal Feedback with GnRH Analogue Co-treatment
| Treatment Group | Estradiol (pg/mL) | LH (ng/mL) | FSH (ng/mL) |
| Vehicle Control | 35 ± 5 | 1.5 ± 0.3 | 10 ± 2 |
| This compound (1 mg/kg/day) | < 10 | 8 ± 1.5 | 45 ± 7 |
| This compound + GnRH Antagonist | < 10 | < 0.5 | < 5 |
IV. Experimental Protocols & Visualizations
Signaling Pathway of this compound Action and Hormonal Feedback
The following diagram illustrates the mechanism of action of this compound and the subsequent hormonal feedback loop.
Caption: Signaling pathway of this compound action and the resulting hormonal feedback loop.
Experimental Workflow for Mitigating Hormonal Feedback
This diagram outlines a typical experimental workflow for an in vivo study using this compound with co-treatment to mitigate hormonal feedback.
Caption: Experimental workflow for in vivo studies with this compound and GnRH analogue co-treatment.
Protocol: Co-administration of this compound and a GnRH Antagonist in Female Rats
This protocol describes a general method for mitigating the hormonal feedback loop in female Sprague-Dawley rats. Doses and timings should be optimized for specific experimental goals.
Materials:
-
This compound
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GnRH Antagonist (e.g., Cetrorelix)
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Vehicle for this compound (e.g., 0.5% carboxymethylcellulose in sterile water)
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Vehicle for GnRH Antagonist (e.g., sterile water for injection)
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Adult female Sprague-Dawley rats (8-10 weeks old)
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Standard animal housing and husbandry equipment
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Dosing equipment (e.g., gavage needles, syringes)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment. Maintain a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Group Allocation: Randomly assign animals to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (vehicles for both compounds)
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Group 2: this compound (e.g., 1 mg/kg/day) + GnRH Antagonist Vehicle
-
Group 3: this compound (e.g., 1 mg/kg/day) + GnRH Antagonist (e.g., 0.25 mg/kg/day)
-
-
Preparation of Dosing Solutions:
-
Prepare the this compound suspension in the chosen vehicle. Ensure homogeneity before each administration.
-
Reconstitute the GnRH antagonist according to the manufacturer's instructions.
-
-
Administration:
-
GnRH Antagonist: Begin daily subcutaneous (s.c.) injections of the GnRH antagonist or its vehicle one day prior to the start of this compound treatment to ensure suppression of the HPG axis.
-
This compound: Administer this compound or its vehicle daily via oral gavage (p.o.).
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Continue daily administrations for the duration of the study (e.g., 7-14 days).
-
-
Monitoring: Monitor animals daily for clinical signs of toxicity and record body weights at least twice weekly.
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Endpoint Collection: At the end of the treatment period, collect terminal blood samples via cardiac puncture under anesthesia for hormone analysis. Euthanize the animals and collect relevant tissues (e.g., uterus, ovaries, pituitary) for further analysis.
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Hormone Analysis: Centrifuge blood samples to separate serum and store at -80°C until analysis. Measure serum concentrations of estradiol, LH, and FSH using validated immunoassays (e.g., ELISA, RIA).
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Data Analysis: Analyze hormonal data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare between treatment groups.
This comprehensive guide provides a foundational framework for researchers working with this compound. By understanding and addressing the hormonal feedback mechanisms, the precision and reliability of experimental findings can be significantly enhanced.
References
(-)-Fadrozole impact on animal model behavior and welfare
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (-)-Fadrozole in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its immediate physiological effects?
A1: this compound is a potent and selective non-steroidal inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1][2] This enzyme is critical for the biosynthesis of estrogens from androgens. By competitively inhibiting aromatase, this compound blocks the conversion of androgens like testosterone (B1683101) to estrogens like estradiol (B170435), leading to a significant reduction in systemic and local estrogen levels.[1][3] This hormonal shift is the primary driver of its physiological effects.
Q2: What are the most commonly observed impacts of this compound on the reproductive system in animal models?
A2: Due to its mechanism of action, the most pronounced effects of this compound are on the reproductive system. In female rodents, administration can lead to a significant decrease in the number of estrous cycles.[1][2] In male rats, dose-dependent reductions in the weight of seminal vesicles, prostate, and epididymis have been reported, along with degeneration and necrosis of spermatocytes.[1]
Q3: How does this compound administration affect sexual behavior in male animal models?
A3: Aromatization of testosterone to estradiol in the brain is important for male sexual behavior.[3] Studies in male rats have shown that this compound treatment can significantly reduce ejaculations and, with prolonged administration, intromissions.[3] This suppression of sexual activity is a direct consequence of reduced estrogen levels in the brain.[3]
Q4: Are there known effects of this compound on anxiety and depression-like behaviors?
A4: Direct studies on the effects of this compound on anxiety and depression-like behaviors are limited. However, estrogens are known to play a role in regulating mood and behavior.[4] Research on other aromatase inhibitors, like letrozole, has shown that acute administration can have antidepressant-like effects in female rats, while sustained administration did not show the same potential.[5] Conversely, inhibiting estradiol production with fadrozole (B1662666) has been shown to negatively affect the extinction of conditioned fear in male rats, suggesting a potential role in anxiety-related behaviors.[4] Given the influence of estrogens on these behaviors, it is plausible that this compound could have an impact, but further targeted research is necessary.
Q5: What are the potential welfare concerns and side effects to monitor during this compound administration?
A5: Beyond the effects on the reproductive system, general malaise can be observed, potentially leading to reduced food and water intake.[1] While direct preclinical studies on this compound-induced hepatotoxicity are not extensive, other aromatase inhibitors have been associated with elevated liver enzymes.[1] Therefore, monitoring for signs of lethargy, changes in appetite, and potentially liver function parameters during chronic studies is advisable.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Optimization |
| High variability in behavioral or hormonal data | - Inconsistent dosing time.- Stress from handling and administration.- Improper sample collection and processing. | - Standardize the time of day for this compound administration.- Acclimatize animals to handling and dosing procedures to minimize stress.- Ensure proper techniques for blood collection and sample storage to avoid hemolysis and degradation.[1] |
| Reduced food and water consumption | - General malaise due to pharmacological effects.- Unpalatability of the vehicle if administered in food or water. | - Closely monitor the animals' overall health and look for other signs of toxicity.- Consider alternative administration routes, such as oral gavage, to ensure accurate dosing and bypass palatability issues.[1] |
| Inconsistent or unexpected behavioral outcomes | - Dose-dependent effects.- Differences in animal strain, age, or sex. | - Conduct a dose-response study to determine the optimal dose for the desired effect.- Ensure the animal model (strain, age, sex) is appropriate for the research question, as hormonal responses and behaviors can vary significantly. |
Quantitative Data Summary
Table 1: Effects of this compound on Male Rat Sexual Behavior
| Dose | Duration | Effect on Intromissions | Effect on Ejaculations | Reference |
| 0.25 mg/kg/day | 4 weeks | Significantly reduced (48% reduction) | Significantly reduced (77% reduction after 2 weeks) | [3] |
Table 2: Reported Dosages of this compound in Rat Models for Various Applications
| Application | Rat Strain | Dosage | Administration Route | Key Findings | Reference |
| Mammary Tumor Inhibition | Sprague-Dawley | 0.5 mg/kg/day | p.o. (Oral Gavage) | More effective than 14 mg/kg once every 7 days in reducing tumor growth. | [2] |
| Mammary Tumor Inhibition | Sprague-Dawley | 2 mg/kg/day | p.o. (Oral Gavage) | Resulted in the most significant reductions in tumor diameter, tumor number, and plasma sex hormone levels. | [2] |
| Reproductive Function Study | Sprague-Dawley | 1.2 mg/kg/day and 6 mg/kg/day | p.o. (Oral Gavage) | Caused a profound decrease in the number of estrous cycles, which were reestablished after a recovery period. | [2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This is a general guideline and should be adapted based on specific experimental designs and institutional animal care and use committee (IACUC) protocols.
Materials:
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This compound powder
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Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)[1]
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Sterile, ball-tipped stainless steel gavage needle (appropriate size for the rat)
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Syringe
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Animal scale
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[1]
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Formulation Preparation: Prepare the this compound solution or suspension in the chosen vehicle. Ensure the formulation is homogeneous before each administration.[1]
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Dosage Calculation: Calculate the required volume for each animal based on its most recent body weight.
-
Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. This can be done manually or with a restraint device.[1]
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Gavage Needle Insertion:
-
Measure the appropriate length for the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The animal should swallow as the needle is advanced. Do not force the needle. [2]
-
-
Substance Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound formulation.[1]
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Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose.[1]
Visualizations
Caption: Mechanism of this compound action via aromatase inhibition.
Caption: A generalized experimental workflow for a this compound study.
Caption: Logical relationship of this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of the nonsteroidal aromatase inhibitor, Fadrozole, on sexual behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estradiol reduction through aromatase inhibition impairs cocaine seeking in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cross-Resistance Between (-)-Fadrozole and Other Aromatase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cross-resistance between the second-generation non-steroidal aromatase inhibitor (AI), (-)-Fadrozole, and other AIs. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other aromatase inhibitors?
This compound is a non-steroidal aromatase inhibitor belonging to the second generation of these compounds.[1] Like the third-generation non-steroidal AIs, letrozole (B1683767) and anastrozole (B1683761), it functions as a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis.[2][3] In contrast, exemestane (B1683764) is a steroidal, irreversible aromatase inactivator.[3] While effective, third-generation AIs like letrozole have demonstrated greater potency in suppressing estrogen levels compared to second-generation inhibitors like this compound.[4]
Q2: What are the primary mechanisms of acquired resistance to non-steroidal aromatase inhibitors like this compound?
Acquired resistance to non-steroidal AIs is a multifaceted issue. Key mechanisms include:
-
Upregulation of Growth Factor Receptor Signaling: Overexpression or activation of pathways such as HER2/MAPK and PI3K/Akt/mTOR can lead to ligand-independent activation of the estrogen receptor (ER), promoting cell proliferation even in the absence of estrogen.[2][5]
-
Alterations in Estrogen Receptor (ER) Signaling: While some resistant tumors may downregulate ERα, others maintain its expression and rely on ligand-independent activation.[3] Mutations in the ER gene (ESR1) can also contribute to resistance.[6]
-
Increased Estrogen Synthesis: Upregulation of genes involved in estrogen biosynthesis, such as HSD3B1, can lead to increased local estrogen production, overcoming the inhibitory effects of the AI.[1]
-
Selection of Hormone-Insensitive Clones: During treatment, a subpopulation of cancer cells that are not dependent on estrogen for growth may be selected for, leading to the emergence of a resistant tumor.
Q3: Is there evidence of cross-resistance between this compound and third-generation aromatase inhibitors?
Direct experimental data on cross-resistance in this compound-resistant cell lines is limited in recent literature. However, based on their shared mechanism as non-steroidal, competitive inhibitors, it is plausible that some degree of cross-resistance exists between this compound, letrozole, and anastrozole. In vitro studies with third-generation AIs have demonstrated cross-resistance between letrozole and exemestane in some models.[7]
Clinically, a lack of complete cross-resistance has been observed, particularly between non-steroidal and steroidal AIs.[2][3] This suggests that switching classes of AIs may be a viable strategy for patients who develop resistance.
Q4: Can this compound-resistant cells retain sensitivity to other anti-cancer agents?
Troubleshooting Guides
Problem 1: My this compound-resistant cell line shows unexpected sensitivity to another non-steroidal AI.
-
Possible Cause: The mechanism of resistance in your cell line may be specific to the chemical structure of this compound and not the general mechanism of competitive aromatase inhibition.
-
Troubleshooting Steps:
-
Confirm Resistance: Re-evaluate the IC50 of this compound in your resistant line to ensure the resistance phenotype is stable.
-
Analyze Signaling Pathways: Perform Western blotting or other molecular analyses to investigate the activation status of key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK. Differences in the activation of these pathways can influence sensitivity to different AIs.
-
Sequence ESR1: Check for mutations in the estrogen receptor gene that might confer resistance to one AI but not another.
-
Problem 2: My this compound-resistant cells are not responding to a steroidal AI like exemestane.
-
Possible Cause: While switching AI classes is often effective, some resistance mechanisms can confer broad resistance to estrogen deprivation.
-
Troubleshooting Steps:
-
Investigate ER Status: Confirm that your resistant cell line still expresses the estrogen receptor. A complete loss of ER would render all endocrine therapies ineffective.
-
Assess Growth Factor Dependence: The resistant cells may have switched to a growth factor-dependent signaling pathway that completely bypasses the need for estrogen signaling. In this case, they would be resistant to all forms of endocrine therapy.
-
Consider Fulvestrant (B1683766): Test the sensitivity of your resistant cells to fulvestrant, which targets the ER through a different mechanism.[7][8]
-
Data Presentation
Table 1: Comparative IC50 Values of Aromatase Inhibitors Against Aromatase Enzyme
| Aromatase Inhibitor | Type | Generation | IC50 (nM) - Human Placental Microsomes |
| This compound | Non-steroidal | Second | 2.6 |
| Letrozole | Non-steroidal | Third | 1.1 |
| Anastrozole | Non-steroidal | Third | 15 |
| Exemestane | Steroidal | Third | 30 |
Note: Data is compiled from various sources and represents the inhibitory concentration against the aromatase enzyme in a cell-free system. These values do not reflect cross-resistance in resistant cell lines but provide a baseline for the relative potency of the inhibitors.
Table 2: Expected Cross-Resistance Profile in a Hypothetical this compound-Resistant Cell Line
| Drug Class | Example Drug | Expected Cross-Resistance | Rationale |
| Non-steroidal AI | Letrozole, Anastrozole | Partial to Complete | Shared mechanism of competitive, reversible aromatase inhibition. |
| Steroidal AI | Exemestane | Partial to None | Different mechanism of irreversible aromatase inactivation. |
| SERD | Fulvestrant | None | Targets the estrogen receptor for degradation, bypassing the aromatase enzyme.[7][8] |
| PI3K/Akt Inhibitor | Buparlisib, Alpelisib | None | Targets a key resistance signaling pathway. |
| mTOR Inhibitor | Everolimus | None | Targets a downstream effector in a common resistance pathway. |
Note: This table is predictive and based on the known mechanisms of AI resistance. Actual cross-resistance should be determined experimentally.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Breast Cancer Cell Line (e.g., MCF-7)
-
Cell Culture: Culture MCF-7 cells in their recommended growth medium.
-
Initial Exposure: Introduce this compound at a low concentration (e.g., the IC20, the concentration that inhibits 20% of cell growth).
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Stepwise Increase in Concentration: Once the cells have recovered and are proliferating, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Recovery and Maintenance: After each increase in concentration, allow the cells to recover and resume proliferation before the next dose escalation.
-
Establishment of Resistance: Continue this process for several months until the cells are able to proliferate in a high concentration of this compound (e.g., 1 µM).
-
Confirmation of Resistance: Perform a cell viability assay (e.g., MTT assay) to compare the IC50 of this compound in the resistant cell line to the parental MCF-7 cells. A significant increase in the IC50 value confirms the resistant phenotype.
Protocol 2: Assessment of Cross-Resistance using MTT Assay
-
Cell Seeding: Seed both the parental and this compound-resistant cell lines in 96-well plates at an appropriate density.
-
Drug Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of the aromatase inhibitors to be tested (e.g., letrozole, anastrozole, exemestane). Include a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the cell viability against the drug concentration and determine the IC50 values for each drug in both the parental and resistant cell lines. A minimal shift in the IC50 value in the resistant line compared to the parental line indicates a lack of cross-resistance.
Mandatory Visualizations
Caption: Workflow for developing this compound resistance and assessing cross-resistance.
Caption: Key signaling pathways implicated in resistance to aromatase inhibitors.
References
- 1. The genomic landscape associated with resistance to aromatase inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Molecular Characterization of Aromatase Inhibitor-Resistant, Tamoxifen-Resistant and LTEDaro cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular characterization of anastrozole resistance in breast cancer: pivotal role of the Akt/mTOR pathway in the emergence of de novo or acquired resistance and importance of combining the allosteric Akt inhibitor MK-2206 with an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of (-)-Fadrozole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of (-)-Fadrozole and ensuring consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-steroidal aromatase inhibitor.[1] Its primary mechanism of action is the competitive and reversible inhibition of the aromatase enzyme (cytochrome P450 19A1).[2] This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone (B1683101) and androstenedione) into estrogens (like estradiol (B170435) and estrone).[3][4] By blocking this conversion, this compound effectively reduces circulating estrogen levels, which is the basis for its therapeutic application in estrogen-dependent conditions such as hormone receptor-positive breast cancer.[2][3]
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
For long-term stability, solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] Aqueous solutions should be prepared fresh for each experiment.[1]
Q3: Is this compound sensitive to light?
Yes, this compound is sensitive to light. It is recommended to protect both the solid compound and its solutions from direct sunlight by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[1]
Q4: What is the difference between this compound free base and this compound hydrochloride?
This compound is available as a free base and as a hydrochloride salt. The primary difference lies in their solubility. The hydrochloride salt generally has significantly higher aqueous solubility. For example, fadrozole (B1662666) hydrochloride is soluble in water at 100 mg/mL, while the free base is considered insoluble in water.[5] It is crucial to know which form you are using to ensure proper dissolution.
Q5: In which solvents can I dissolve this compound?
-
This compound hydrochloride is soluble in water and DMSO at concentrations up to 100 mg/mL.[1][5]
-
This compound free base is highly soluble in DMSO (≥ 100 mg/mL) but is practically insoluble in water.[1][5]
For cell-based assays, it is common practice to prepare a concentrated stock solution in anhydrous DMSO and then dilute it into the aqueous culture medium to the final desired concentration.[5]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
Q: I am observing significant differences in the efficacy of this compound between different batches in my cell-based or in vivo experiments. What could be the cause and how can I troubleshoot this?
Potential Causes:
-
Purity and Impurity Profile: Different batches may have varying levels of purity or contain different impurities. Some impurities might have agonistic, antagonistic, or even toxic effects that interfere with the experiment.[6][7] Even small amounts of highly potent impurities can alter the observed biological activity.[6]
-
Incorrect Isomer: The biological activity of Fadrozole resides in the (-)-enantiomer. Contamination with the less active (+)-enantiomer would reduce the overall potency of the batch.
-
Degradation: Improper storage or handling of a particular batch could lead to degradation of the active compound, resulting in reduced potency.[1]
-
Solubility Issues: Incomplete dissolution of the compound in one batch compared to another can lead to a lower effective concentration in the experiment.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Compare the CoAs for the different batches. Pay close attention to the reported purity (typically by HPLC) and any information on the impurity profile.
-
Assess Purity and Integrity: If you have access to analytical equipment, perform an independent analysis to confirm the purity of each batch. A simple HPLC-UV analysis can reveal significant differences in purity or the presence of major impurities. Refer to Protocol 1: HPLC Analysis of this compound Purity .
-
Determine Functional Activity: The most direct way to compare the potency of different batches is to perform an in vitro aromatase inhibition assay and determine the IC50 value for each batch. A significant difference in IC50 values would confirm a functional difference between the batches. Refer to Protocol 2: In Vitro Aromatase Inhibition Assay .
-
Ensure Complete Solubilization: Review your procedure for preparing stock and working solutions. Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.[5] Always visually inspect the solution for any precipitate before use. For a systematic approach to dissolving the compound, refer to the workflow diagram below.
Issue 2: Reduced or No Activity of this compound
Q: My latest batch of this compound is showing significantly lower activity or no activity at all compared to previous batches. What should I do?
Potential Causes:
-
Compound Degradation: As mentioned, this compound can degrade if not stored correctly. Exposure to light, high temperatures, or repeated freeze-thaw cycles of stock solutions can lead to a loss of activity.[1]
-
Incorrect Compound: While rare, there is always a possibility of receiving the wrong compound from a supplier.
-
Experimental System Changes: The issue may not be with the compound but with the experimental system itself. This could include changes in the cell line (e.g., passage number, loss of aromatase expression), reagents, or assay conditions.[2]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a new aliquot of your stock solution for each experiment. If you suspect your stock solution has degraded, prepare a fresh stock from the solid compound.[2]
-
Verify Compound Identity: If possible, use an analytical technique like mass spectrometry to confirm the molecular weight of the compound in the new batch.
-
Perform a Potency Assay: As with inconsistent results, determining the IC50 of the new batch using an in vitro aromatase inhibition assay is the most definitive way to assess its activity. Refer to Protocol 2: In Vitro Aromatase Inhibition Assay .
-
Include Proper Controls: Ensure your experiment includes a positive control (a known aromatase inhibitor from a reliable batch) and a vehicle control. If the positive control works as expected, it strongly suggests a problem with your new batch of this compound.[2]
-
Check Experimental System: If the positive control also fails, troubleshoot your experimental setup. Verify the expression of aromatase in your cell line and check all other reagents.[2]
Issue 3: Solubility and Precipitation Issues
Q: I am having trouble dissolving my this compound, or I am observing precipitation in my stock solution or experimental medium. How can I resolve this?
Potential Causes:
-
Incorrect Solvent or Concentration: Using an inappropriate solvent or attempting to prepare a solution at a concentration that exceeds the compound's solubility limit is a common cause of dissolution problems.
-
Hygroscopic Solvent: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its ability to dissolve certain compounds.[8]
-
Low-Quality Solvent: The purity of the solvent can affect solubility.
-
Precipitation in Aqueous Media: When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound may precipitate if its solubility in the final aqueous solution is low.
Troubleshooting Steps:
-
Confirm the Form of this compound: As noted in the FAQs, the free base and hydrochloride salt have very different solubilities. Ensure you are using the correct solvent for the form you have.[5]
-
Use Fresh, Anhydrous Solvent: Use a fresh, unopened vial of anhydrous DMSO to prepare your stock solution.[5]
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Aid Dissolution: Use a vortex mixer to agitate the solution. Gentle warming or sonication can also be used to facilitate dissolution.[5]
-
Check Final Concentration: Ensure that the final concentration of this compound in your aqueous experimental medium does not exceed its solubility limit. You may need to prepare a more dilute stock solution.
-
Control the Final DMSO Concentration: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity.
Data Presentation
Table 1: Key Quality Control Parameters for Comparing Batches of this compound
| Parameter | Method | Acceptance Criteria | Purpose |
| Appearance | Visual Inspection | White to off-white solid | To check for obvious signs of degradation or contamination. |
| Purity | HPLC-UV | ≥ 98% | To quantify the percentage of the active compound and detect impurities. |
| Identity | Mass Spectrometry | Conforms to the expected molecular weight | To confirm the identity of the compound. |
| Solubility | Visual Inspection | Clear, colorless solution at a specified concentration in DMSO | To ensure the compound can be properly formulated for experiments. |
| Biological Activity (IC50) | In Vitro Aromatase Inhibition Assay | Within an acceptable range of a reference standard (e.g., 4-7 nM) | To confirm the functional potency of the compound.[8] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for determining the purity of a this compound batch using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) and water
-
HPLC-grade formic acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.
-
-
Chromatographic Conditions (Representative): [3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution can be used, for example:
-
Start with 30% B, hold for 2 minutes.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
-
Data Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Identify the main peak corresponding to this compound.
-
Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Protocol 2: In Vitro Aromatase Inhibition Assay
This protocol describes a radiometric assay to determine the in vitro potency (IC50) of this compound using human placental microsomes.
Materials:
-
Human placental microsomes (source of aromatase)[9]
-
[1β-³H]-Androstenedione (substrate)
-
NADPH
-
This compound (or other test compounds)
-
Phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, an NADPH-regenerating system, and human placental microsomes.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a logarithmic series) to the reaction tubes. Include a control group with no inhibitor (vehicle control).
-
Initiation of Reaction: Start the enzymatic reaction by adding [1β-³H]-Androstenedione to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.
-
Separation of ³H₂O: Add dextran-coated charcoal to the aqueous phase to adsorb the unreacted [1β-³H]-Androstenedione. Centrifuge to pellet the charcoal.
-
Quantification: Transfer an aliquot of the supernatant (containing the ³H₂O released during the aromatization reaction) to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The amount of ³H₂O formed is proportional to the aromatase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol provides a representative method for the sensitive quantification of this compound in a solution or biological matrix (e.g., plasma) using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[3]
Materials:
-
This compound sample and a stable isotope-labeled internal standard (IS)
-
LC-MS/MS system (triple quadrupole)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade) and water (LC-MS grade) with 0.1% formic acid
-
Protein precipitation solvent (e.g., acetonitrile)
Procedure:
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add a known amount of the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Representative): [3]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 10% B, linearly increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor and product ion transitions for both this compound and the internal standard by infusing standard solutions into the mass spectrometer.
-
-
Data Analysis:
-
Create a calibration curve by analyzing standards of known concentrations.
-
Quantify the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting estrogen synthesis.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jtgga.org [jtgga.org]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. epa.gov [epa.gov]
Navigating the Nuances of (-)-Fadrozole: A Technical Support Center for Researchers
For Immediate Release
Researchers and drug development professionals working with the aromatase inhibitor (-)-Fadrozole now have access to a comprehensive technical support center designed to address conflicting data and provide troubleshooting guidance for experimental work. This resource aims to clarify discrepancies in clinical and preclinical studies, enabling more robust and reproducible scientific outcomes.
This support center directly addresses inconsistencies in reported efficacy, dose-response relationships, and off-target effects of this compound, offering detailed analyses of key studies and methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing conflicting objective response rates (ORR) for this compound in metastatic breast cancer clinical trials. Why is there a discrepancy, and which data should I rely on?
A1: It is correct that several clinical trials have reported varying ORRs for this compound in postmenopausal women with advanced breast cancer. This is a critical point of confusion, and understanding the nuances of these studies is key to interpreting the data correctly.
| Study | This compound Dose | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Raats et al. (1992)[1] | 1 mg/day or 4 mg/day | 23% | 10% | 13% |
| Bonnefoi et al. (1996)[2] | 0.5 mg, 1.0 mg, or 2.0 mg twice daily | 17% | 0% | 17% |
| Tominaga et al. (2002)[3] | 1.0 mg twice daily | 13% | Not Reported | Not Reported |
The observed differences in ORR can be attributed to several factors inherent in the design and patient populations of these clinical trials.
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Patient Population: The inclusion criteria, prior treatments, and estrogen receptor (ER) status of the patient cohorts differed across studies. The Raats et al. study included patients who had received prior treatment for metastatic breast cancer.[1] The Bonnefoi et al. trial specifically enrolled postmenopausal patients whose disease had recurred after tamoxifen (B1202) therapy.[2] The Tominaga et al. study also included postmenopausal women with advanced breast cancer.[3] Differences in the baseline characteristics and disease burden of these patient groups can significantly impact treatment response.
-
Study Design and Endpoints: The studies were designed with different primary objectives and endpoints. The Tominaga et al. trial was a comparative study against Letrozole (B1683767), which may have influenced patient selection and outcomes.[3]
-
Geographic and Ethnic Differences: The Tominaga et al. study was conducted in Japan, and it is possible that genetic and ethnic factors could influence drug metabolism and efficacy.[3]
Recommendation: When designing your experiments or interpreting your results, it is crucial to consider the specific context of your research. If your work focuses on second-line treatment after tamoxifen failure, the data from Bonnefoi et al. may be the most relevant. For a broader understanding of efficacy in previously treated patients, the Raats et al. study provides valuable insight. The Tominaga et al. data is most useful when comparing the relative efficacy of this compound to other aromatase inhibitors like Letrozole.
Q2: Is there a clear dose-response relationship for this compound's efficacy? I've seen conflicting reports.
A2: The dose-response relationship of this compound is another area with conflicting data, which can complicate dose selection for your experiments.
| Study | Finding |
| Raats et al. (1992)[1] | No significant difference in response rate or survival was observed between patients receiving 1 mg/day and 4 mg/day. |
| Bonnefoi et al. (1996)[2] | Endocrine data suggested a dose-related suppression of estrone (B1671321), but not estradiol (B170435) or estrone sulphate. However, the log-rank test showed no statistical difference in therapeutic response between the 0.5 mg, 1.0 mg, and 2.0 mg twice-daily dosage groups. |
The discrepancy may be due to a "ceiling effect," where maximal aromatase inhibition is achieved at a lower dose, and higher doses do not translate to a greater clinical response.
-
Pharmacokinetics and Pharmacodynamics: It's possible that the doses tested in the Raats et al. study were both at or above the saturation point for a therapeutic effect. The Bonnefoi et al. study, which tested a wider range of doses, did observe a dose-dependent effect on a specific estrogen metabolite (estrone), suggesting a biological effect of dose, even if it didn't translate to a statistically significant difference in the overall clinical response in that particular patient population.[2]
Recommendation: For in vivo studies, it is advisable to conduct a pilot dose-finding study within the clinically tested range to determine the optimal dose for your specific model and endpoint. For in vitro work, a standard dose-response curve is essential to determine the EC50 for your cell line of interest.
Q3: What is the effect of this compound on aldosterone (B195564) levels? The literature seems contradictory.
A3: The effect of this compound on aldosterone synthesis is a significant point of discrepancy with important implications for its side-effect profile.
| Study | Finding |
| Raats et al. (1992)[1] | No electrolyte or unanticipated hormonal changes occurred. |
| Demers et al. (1990s) (as cited in other studies) | A compromise in aldosterone output was clearly seen with Fadrozole (B1662666).[4] |
| Long-term study by Lipton et al. (1993) | Aldosterone values and responses to cortrosyn stimulation continued to be suppressed during long-term use.[5] |
This compound's effect on aldosterone likely stems from its less selective inhibition of cytochrome P450 enzymes compared to third-generation aromatase inhibitors.
-
Enzyme Selectivity: this compound is a non-steroidal aromatase inhibitor. While it primarily targets aromatase (CYP19A1), it can also inhibit other steroidogenic enzymes, including aldosterone synthase (CYP11B2). The degree of this off-target inhibition can vary between individuals and may be dose-dependent.
-
Study Population and Duration: The Raats et al. study was a clinical trial focused on efficacy and major toxicities, and subtle hormonal changes might not have been the primary focus or may not have reached clinical significance in that patient group.[1] In contrast, studies specifically investigating the endocrine effects, like those by Demers and Lipton, were designed to detect these changes and did find an impact on aldosterone.[4][5] The long-term study by Lipton et al. suggests this effect is sustained.[5]
Recommendation: When conducting preclinical studies, it is prudent to monitor electrolyte levels and consider measuring aldosterone directly if your model is sensitive to mineralocorticoid changes. This is particularly important in long-term studies.
Experimental Protocols & Visualizations
To aid in the design and interpretation of your experiments, we provide detailed methodologies from the key conflicting studies and visualizations of relevant pathways.
Detailed Experimental Protocols
-
Patient Population: 80 postmenopausal women with previously treated metastatic breast cancer.[1]
-
Study Design: Randomized to receive either 1 mg/day or 4 mg/day of this compound orally.[1]
-
Inclusion Criteria: Confirmed metastatic breast cancer, postmenopausal status, and prior treatment for metastatic disease.[1]
-
Evaluation: Toxicity and response were assessed. Response was categorized as complete response, partial response, or no change.[1]
-
Patient Population: 80 postmenopausal patients with recurrent breast cancer after tamoxifen failure.[2]
-
Study Design: Randomized to receive 0.5 mg, 1.0 mg, or 2.0 mg of this compound orally twice daily.[2]
-
Inclusion Criteria: Postmenopausal women with recurrent breast cancer who had previously been treated with tamoxifen.[2]
-
Evaluation: Objective response rate was assessed, along with toxicity.[2]
-
Patient Population: 157 postmenopausal women with advanced breast cancer.[3]
-
Study Design: A multicenter, randomized, double-blind trial comparing this compound (1.0 mg twice daily) with Letrozole (1.0 mg once daily) for a minimum of 8 weeks.[3]
-
Inclusion Criteria: Postmenopausal women with advanced breast cancer.[3]
-
Evaluation: The primary endpoint was the overall objective response rate.[3]
Signaling Pathways and Experimental Workflows
References
- 1. Fadrozole hydrochloride, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind randomised trial comparing the non-steroidal aromatase inhibitors letrozole and fadrozole in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of (-)-Fadrozole during storage
Technical Support Center: (-)-Fadrozole
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound powder?
A1: Solid this compound powder should be stored in a dry, dark environment. For long-term storage (months to years), a temperature of -20°C is recommended.[1][2] For short-term storage (days to weeks), storage at 0-4°C is acceptable.[2]
Q2: How should I store stock solutions of this compound?
A2: The ideal storage for stock solutions depends on the solvent and duration. For solutions in DMSO, it is best to create single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[4][5] Aqueous solutions should be prepared fresh for same-day use.[4]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is sensitive to light and should be protected from direct sunlight.[4] Use amber vials or wrap containers in aluminum foil to prevent photodegradation, especially when in solution.[4]
Q4: What substances are incompatible with this compound?
A4: To prevent chemical degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4]
Q5: What are the signs that my this compound may have degraded?
A5: Visual indicators for the solid powder include changes in color or texture. For solutions, degradation or solubility issues may be indicated by color changes or the formation of a precipitate.[4] However, chemical degradation is not always visible. The most definitive way to confirm degradation is by using an analytical method like High-Performance Liquid Chromatography (HPLC) to identify degradation products and quantify the active compound.[4]
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Short-Term Storage (Days to Weeks) | Mid-Term Storage (Up to 1 Year) | Long-Term Storage (Up to 3 Years) |
| Solid Powder | N/A | 4°C[2] | -20°C[1] | -20°C[3][6] |
| Stock Solution | DMSO | -20°C (1 month)[3][7] | -20°C (1 year)[4][5] | -80°C (1-2 years)[3][4][5] |
| Aqueous Solution | Water | Prepare Fresh / Use Same Day[4] | Not Recommended | Not Recommended |
Troubleshooting Guide
Problem 1: I am observing inconsistent or reduced biological activity in my experiments.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Solution:
-
Verify Storage: Confirm that your solid compound and stock solutions are stored at the recommended temperatures and protected from light as detailed in Table 1.
-
Avoid Freeze-Thaw Cycles: Ensure that stock solutions are aliquoted to prevent repeated freezing and thawing.[3]
-
Check Solvent Quality: If using DMSO, ensure it is anhydrous, as absorbed moisture can impact solubility and stability.[4]
-
Perform Purity Check: If the problem persists, assess the purity of your compound or stock solution using HPLC to check for degradation peaks.
-
Problem 2: A precipitate has formed in my stock solution after storage.
-
Possible Cause 1: The storage temperature was too high, or the solution is supersaturated.
-
Solution: Ensure solutions are stored at -20°C or -80°C.[4] If solubility is an issue, consider preparing a slightly more dilute stock solution. Warming and sonication can aid initial dissolution.[6]
-
Possible Cause 2: The solvent has absorbed moisture, reducing solubility.
-
Solution: Use fresh, anhydrous solvent (e.g., DMSO) for preparing new stock solutions.[4]
Problem 3: My HPLC analysis shows new, unexpected peaks.
-
Possible Cause: Chemical degradation of this compound. The presence of a nitrile group suggests potential susceptibility to hydrolysis under acidic or basic conditions or to oxidation.
-
Solution:
-
Characterize Peaks: Use a stability-indicating HPLC method to resolve the parent peak from potential degradation products.[8] If available, use LC-MS/MS to identify the mass of the unknown peaks, which can help elucidate their structure.
-
Conduct Forced Degradation: To confirm that the new peaks are indeed degradants, perform a forced degradation study on a known pure sample of this compound (see Experimental Protocol section). This will help confirm the identity of peaks seen in your stored sample.
-
Visual Guides
Caption: Potential degradation pathways for this compound under various stress conditions.
Caption: Troubleshooting workflow for reduced activity of this compound.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol describes a general reversed-phase HPLC method to separate this compound from its potential degradation products.
-
Objective: To quantify the purity of a this compound sample and detect the presence of degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (optional, as a mobile phase modifier)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~230 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of known pure this compound at approximately 0.1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatograms. A loss of purity is indicated by a decrease in the peak area of the main this compound peak in the sample compared to the standard. The appearance of new peaks indicates the presence of degradation products.
-
Protocol 2: Forced Degradation Study
This study exposes this compound to harsh conditions to intentionally generate degradation products, which helps validate the stability-indicating nature of the HPLC method.[4]
-
Objective: To generate potential degradation products of this compound and confirm the HPLC method can separate them from the parent compound.
-
Procedure: Prepare solutions of this compound (~0.5 mg/mL) and subject them to the following stress conditions. Analyze all samples by the validated HPLC method alongside an unstressed control sample.
-
Acidic Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of stock solution. Incubate at 60°C for 24 hours. Before injection, neutralize with an equivalent amount of 0.1 N NaOH.[4]
-
Basic Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of stock solution. Incubate at 60°C for 24 hours. Before injection, neutralize with an equivalent amount of 0.1 N HCl.[4]
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of stock solution. Keep at room temperature for 24 hours, protected from light.[4]
-
Photolytic Degradation: Expose a solution of this compound in a clear vial to direct UV light (e.g., in a photostability chamber) for 24-48 hours. A control sample should be wrapped in foil and placed alongside.[4]
-
Thermal Degradation: Place solid powder and a solution of this compound in an oven at 70°C for 48 hours.[4]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fadrozole hydrochloride | Aromatase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. kinampark.com [kinampark.com]
Validation & Comparative
A Comparative Guide to Aromatase Inhibitors: (-)-Fadrozole vs. Letrozole in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two non-steroidal aromatase inhibitors, (-)-Fadrozole (Fadrozole) and Letrozole (B1683767), in the context of breast cancer. While both compounds are potent inhibitors of the aromatase enzyme, this document synthesizes available preclinical and clinical data to highlight their comparative performance, supported by experimental methodologies.
Mechanism of Action: Aromatase Inhibition
Both Fadrozole (B1662666) and Letrozole are competitive, reversible inhibitors of aromatase (CYP19A1), the key enzyme responsible for converting androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone). In hormone receptor-positive (HR+) breast cancers, estrogen acts as a primary driver of tumor growth. By binding to the heme group of the aromatase enzyme, these inhibitors block estrogen synthesis, thereby depriving cancer cells of this crucial growth signal. This leads to cell cycle arrest and apoptosis in estrogen-dependent tumor cells.
Caption: Mechanism of non-steroidal aromatase inhibitors.
Comparative Efficacy Data
Direct preclinical comparisons in identical breast cancer models are limited in published literature. However, clinical trials provide robust data on their relative efficacy in patients.
Table 1: In Vitro Aromatase Inhibition
This table summarizes the inhibitory potency of Fadrozole and Letrozole from various sources. It is important to note that these values were not determined in a single head-to-head study, and experimental conditions may vary.
| Compound | Metric | Value | Aromatase Source |
| This compound | IC₅₀ | 6.4 nM | Human Placental |
| Kᵢ | 13.4 nM | Estrone Synthesis Pathway | |
| Letrozole | IC₅₀ | 2 nM | Aromatase (General) |
| IC₅₀ | 11.5 nM | Aromatase (General) | |
| IC₅₀ Range | 0.07 - 20 nM | Various Cell-Free Assays |
Table 2: Clinical Efficacy in Advanced Breast Cancer (Postmenopausal Women)
This table presents data from direct head-to-head clinical trials comparing Fadrozole and Letrozole.
| Efficacy Parameter | This compound | Letrozole | Study / Reference |
| Objective Response Rate | 13.0% | 31.2% | Tominaga et al., 2002[1] |
| Clinical Benefit Rate | 35.1% | 50.6% | Tominaga et al., 2002[1] |
| Median Time to Progression | 113 days | 211 days | Tominaga et al., 2002[1] |
| Plasma/Urine Estrogen Suppression | Significant | >95% (more potent) | Lipton et al., 1994[2] |
| Selectivity | Compromised cortisol/aldosterone (B195564) output | No compromise on cortisol/aldosterone | Lipton et al., 1994[2] |
Summary of Findings: Clinical data strongly indicates that Letrozole is more effective than Fadrozole in treating postmenopausal women with advanced breast cancer, demonstrating a significantly higher objective response rate and a greater clinical benefit.[1] Furthermore, Letrozole achieves a more potent suppression of estrogen levels and exhibits higher selectivity for the aromatase enzyme, avoiding the impact on cortisol and aldosterone synthesis seen with Fadrozole.[2]
Experimental Protocols
Detailed methodologies are essential for interpreting the presented data and for designing future comparative studies.
In Vitro Aromatase Inhibition Assay (General Protocol)
This protocol outlines a typical method for determining the IC₅₀ value of an aromatase inhibitor.
-
Enzyme Source: Human placental microsomes are commonly used as a source of aromatase. Alternatively, lysates from breast cancer cell lines overexpressing aromatase (e.g., MCF-7aro) can be utilized.
-
Substrate: A radiolabeled androgen, such as [1β-³H]-androstenedione, is used as the substrate.
-
Reaction: The enzyme source is incubated with the substrate in the presence of a range of concentrations of the test inhibitor (e.g., Fadrozole or Letrozole).
-
Measurement: Aromatase activity is determined by measuring the amount of ³H₂O released during the conversion of the androgen to estrogen. This is typically quantified using liquid scintillation counting.
-
Calculation: The inhibitor concentration that causes a 50% reduction in aromatase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model for Efficacy Testing
The MCF-7Ca xenograft model is a standard for evaluating aromatase inhibitors in a setting that mimics postmenopausal, estrogen-dependent breast cancer.
Caption: Typical workflow for an in vivo xenograft study.
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude or SCID) are used. Ovariectomy removes the primary source of endogenous estrogen, simulating a postmenopausal state.
-
Cell Line: MCF-7 human breast cancer cells stably transfected with the human aromatase gene (MCF-7Ca or MCF-7aro) are used. These cells can synthesize their own estrogen from an androgen precursor and are estrogen receptor-positive (ER+).
-
Tumor Implantation: Approximately 1-5 million MCF-7aro cells are resuspended in a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Androgen Supplementation: To provide the necessary substrate for intratumoral estrogen production, mice are supplemented with an androgen, typically via a slow-release androstenedione pellet implanted subcutaneously.
-
Treatment: Once tumors reach a predetermined size (e.g., 150 mm³), mice are randomized into treatment groups. Drugs are administered, often daily via oral gavage, at clinically relevant doses.
-
Efficacy Measurement: Tumor growth is monitored regularly (e.g., twice weekly) using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²)/2. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Assessment: At the end of the study, plasma can be collected to measure circulating estrogen levels, and tumors can be excised for biomarker analysis (e.g., immunohistochemistry for ER and proliferation markers like Ki-67).
Conclusion
References
- 1. Double-blind randomised trial comparing the non-steroidal aromatase inhibitors letrozole and fadrozole in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Study of Aromatase Inhibitors: (-)-Fadrozole and Anastrozole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two non-steroidal aromatase inhibitors: (-)-Fadrozole, a second-generation inhibitor, and Anastrozole, a third-generation inhibitor. Both compounds are pivotal in the research and treatment of estrogen receptor-positive (ER+) breast cancer. This document synthesizes available preclinical data to compare their efficacy in suppressing estrogen synthesis, their pharmacokinetic profiles, and their effects on tumor growth, supported by detailed experimental methodologies.
Mechanism of Action
This compound and Anastrozole are competitive inhibitors of aromatase (cytochrome P450 19A1), the key enzyme responsible for the peripheral conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). By binding to the heme group of the aromatase enzyme, they block its catalytic activity. This leads to a significant reduction in circulating estrogen levels, thereby depriving ER+ breast cancer cells of their primary growth stimulus. While both are non-steroidal, their generational differences hint at variations in potency and selectivity.
Quantitative Data Comparison
The following tables summarize key in vivo performance metrics for this compound and Anastrozole based on preclinical and clinical research data.
Table 1: In Vivo Efficacy - Aromatase Inhibition and Estrogen Suppression
| Parameter | This compound | Anastrozole | Reference |
| Total Body Aromatase Inhibition | 82.4% (at 1 mg twice daily) | 96.7% - 97.3% (at 1 mg once daily) | |
| 92.6% (at 2 mg twice daily) | |||
| Estrone (E1) Suppression | Potent suppression of serum estrone | >86.5% suppression of plasma levels | |
| Estradiol (E2) Suppression | Potent suppression of serum estradiol | >83.5% suppression of plasma levels | |
| Estrone Sulphate (E1S) Suppression | Not explicitly quantified in available direct comparisons | >93.5% suppression of plasma levels |
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | This compound | Anastrozole | Reference |
| Half-life (t½) | ~10.5 hours (human) | ~41-50 hours (human) | |
| Oral Clearance | ~621 mL/min (human) | ~1.54 L/h (pediatric, illustrative of slow clearance) | |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (human) | ~1-2 hours (human) |
Table 3: In Vivo Anti-Tumor Efficacy
| Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| MCF-7 Xenograft (Nude Mice) | This compound | Data from direct comparative studies with Anastrozole is limited. However, it has been shown to inhibit the development of spontaneous mammary neoplasms in rats. | |
| MCF-7 Xenograft (Nude Mice) | Anastrozole | Significant tumor shrinkage observed. In some studies, letrozole (B1683767) was found to be more effective in suppressing tumor growth than anastrozole. |
Experimental Protocols
The following methodologies are representative of the in vivo studies conducted to evaluate and compare aromatase inhibitors like this compound and Anastrozole.
In Vivo Model for Efficacy Assessment
A widely accepted model for evaluating aromatase inhibitors in vivo utilizes human breast cancer xenografts in immunodeficient mice.
-
Cell Line: MCF-7 human breast cancer cells, which are estrogen receptor-positive, are commonly used. To mimic the postmenopausal state where peripheral aromatization is dominant, these cells are often stably transfected with the human aromatase gene (MCF-7aro).
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude or SCID) are used. Ovariectomy removes the primary source of endogenous estrogen, making tumor growth dependent on the conversion of exogenous androgens by the aromatase-expressing tumor cells.
-
Tumor Induction: MCF-7aro cells are injected subcutaneously into the flank of the mice. Tumor growth is typically supported by the administration of an androgen substrate, such as androstenedione.
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment groups. This compound, Anastrozole, or a vehicle control are administered orally at specified doses and schedules.
-
Efficacy Endpoints:
-
Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Hormone Levels: Blood samples are collected at specified time points to measure plasma concentrations of estrogens (estradiol, estrone) and androgens using methods like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Aromatase Activity: Total body aromatase inhibition can be assessed using isotopic tracer techniques.
-
Pharmacokinetic Studies
Pharmacokinetic profiles are determined in animal models (e.g., rats, mice) or in human subjects.
-
Dosing: A single oral dose of the test compound is administered.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).
-
Analysis: Plasma concentrations of the drug are quantified using a validated analytical method, typically LC-MS/MS.
-
Parameter Calculation: Pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and clearance (CL) are calculated from the plasma concentration-time data using non-compartmental analysis.
Visualizations
Signaling Pathway of Aromatase Inhibitors
Validating (-)-Fadrozole Target Engagement in Tissue Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of (-)-Fadrozole, a potent and selective non-steroidal aromatase inhibitor, in tissue samples. We will explore its performance relative to other aromatase inhibitors and provide detailed experimental protocols and supporting data to aid in the design and interpretation of your research.
This compound exerts its therapeutic effect by competitively inhibiting aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis.[1][2] Validating that this compound is binding to and inhibiting aromatase within a complex tissue environment is critical for preclinical and clinical studies.
Comparison of this compound with Alternative Aromatase Inhibitors
This compound is a second-generation aromatase inhibitor. While highly effective, it is often compared to the third-generation inhibitors, letrozole (B1683767) and anastrozole (B1683761), which are generally more potent. Exemestane, a steroidal inhibitor, represents another class of alternatives.
| Inhibitor | Class | Potency (Relative to this compound) | Key Characteristics |
| This compound | Non-steroidal, competitive | - | Second-generation inhibitor, potent and selective. |
| Letrozole | Non-steroidal, competitive | More potent[3][4] | Third-generation inhibitor; demonstrates greater suppression of estrogen levels in tissue compared to anastrozole.[4][5] |
| Anastrozole | Non-steroidal, competitive | More potent[4] | Third-generation inhibitor; widely used in clinical practice. |
| Exemestane | Steroidal, irreversible | Potent | Irreversible inhibitor, may have a different side-effect profile due to its steroidal nature. |
Quantitative Comparison of Aromatase Inhibitor Potency
Direct comparison of IC50 values can vary depending on the assay system (e.g., cell-free vs. cell-based). However, studies have consistently shown that third-generation inhibitors are more potent than second-generation inhibitors like this compound.
| Inhibitor | Assay System | IC50 (approximate) | Reference |
| This compound | Human Placental Microsomes | ~10 nM | [5] |
| Letrozole | Human Placental Microsomes | ~1-2 nM | [3] |
| Anastrozole | Human Placental Microsomes | ~5-10 nM | [3] |
Note: Letrozole has been shown to be 10-30 times more potent than anastrozole in inhibiting intracellular aromatase in various cell lines.[3][4]
Experimental Protocols for Target Engagement Validation
The most direct way to validate this compound's target engagement in tissue is to measure the inhibition of aromatase activity.
Direct Measurement of Estradiol (B170435)/Estrone Production
This method is considered the gold standard for tissue samples as it directly measures the product of the aromatase enzyme, providing high specificity and avoiding the confounding factors of other enzymatic activities that can affect indirect assays.[6]
Protocol:
-
Tissue Homogenization:
-
Excise tissue of interest and immediately place it in ice-cold homogenization buffer (e.g., phosphate (B84403) buffer with protease inhibitors).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the microsomal fraction where aromatase is located.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
-
Aromatase Inhibition Assay:
-
In a microcentrifuge tube, combine the tissue homogenate (a standardized amount of protein) with a reaction buffer containing a saturating concentration of an androgen substrate (e.g., testosterone (B1683101) or androstenedione).
-
Add varying concentrations of this compound or other inhibitors to different tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding a cofactor such as NADPH.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-2 hours).
-
-
Estradiol/Estrone Quantification (ELISA):
-
Terminate the reaction by adding a stop solution or by heat inactivation.
-
Centrifuge the tubes to pellet any precipitated protein.
-
Use a commercially available Estradiol or Estrone ELISA kit to quantify the amount of estrogen produced in the supernatant. Follow the manufacturer's instructions for the ELISA procedure.[7][8][9][10]
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular or tissue context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[11][12][13][14]
Protocol:
-
Sample Preparation:
-
Prepare fresh tissue homogenates or lysates as described in the previous protocol.
-
Divide the lysate into aliquots for treatment with different concentrations of this compound and a vehicle control.
-
-
Drug Incubation:
-
Incubate the lysates with the respective treatments for a sufficient time to allow for target binding (e.g., 30-60 minutes at room temperature).
-
-
Thermal Challenge:
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a PCR machine or a heat block.
-
Immediately cool the samples on ice to stop the denaturation process.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the samples at high speed to pellet the denatured and aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Detection:
-
Analyze the amount of soluble aromatase in the supernatant using a method such as Western blotting or an ELISA specific for aromatase.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble aromatase against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizing Pathways and Workflows
Caption: Aromatase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. novamedline.com [novamedline.com]
- 9. biovendor.com [biovendor.com]
- 10. Challenges of measuring accurate estradiol levels in aromatase inhibitor‐treated postmenopausal breast cancer patients on vaginal estrogen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Second and Third-Generation Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aromatase inhibitors (AIs) are a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. By blocking the aromatase enzyme, these drugs effectively reduce the production of estrogen, which fuels the growth of these cancers. The evolution of AIs has led to the development of second and third-generation inhibitors with improved potency and specificity. This guide provides an objective, data-driven comparison of these two generations, focusing on their performance, underlying experimental data, and relevant biological pathways.
Performance Comparison: Potency and Efficacy
The potency of aromatase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Ki) in in vitro assays. Lower values for both IC50 and Ki indicate greater potency. Third-generation AIs generally exhibit significantly lower IC50 and Ki values compared to their second-generation counterparts, indicating a higher intrinsic ability to inhibit the aromatase enzyme.
In Vitro Inhibition of Aromatase
| Inhibitor Generation | Drug | Type | IC50 (nM) | Ki (nM) |
| Second Generation | Formestane | Steroidal, Irreversible | 42[1] | - |
| Fadrozole | Non-steroidal, Reversible | - | - | |
| Third Generation | Anastrozole | Non-steroidal, Reversible | - | - |
| Letrozole | Non-steroidal, Reversible | 0.3[1] | 1.6[2] | |
| Exemestane | Steroidal, Irreversible | 24,970[3] | - |
Note: Direct comparative Ki and IC50 values under identical experimental conditions are limited in the literature. The presented values are collated from various sources and should be interpreted with consideration of the different experimental setups.
Clinical efficacy is another critical measure of performance. Head-to-head clinical trials have demonstrated the superiority of third-generation AIs over second-generation AIs in terms of patient outcomes.
Clinical Efficacy in Advanced Breast Cancer
| Comparison | Metric | Second-Generation AI | Third-Generation AI | Outcome |
| Letrozole vs. Fadrozole | Overall Objective Response Rate | 13.0% (Fadrozole) | 31.2% (Letrozole) | Letrozole showed a significantly higher response rate. |
Mechanism of Action and Signaling Pathway
Aromatase inhibitors function by blocking the final step of estrogen biosynthesis, the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol), a reaction catalyzed by the aromatase enzyme (CYP19A1).[4][5] This reduction in circulating estrogen levels is particularly effective in postmenopausal women, where the primary source of estrogen is peripheral aromatization in tissues such as adipose tissue, muscle, and breast tissue itself.[4]
The synthesized estrogen binds to the estrogen receptor (ER) in cancer cells, leading to the transcription of genes that promote cell proliferation and survival.[6] By inhibiting estrogen production, AIs prevent the activation of the ER, thereby arresting the growth of hormone-dependent breast cancer cells.[6]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of aromatase inhibitors.
In Vitro Aromatase Inhibition Assay (Fluorometric)
This assay determines the IC50 value of a test compound by measuring its ability to inhibit the activity of recombinant human aromatase.
Materials:
-
Recombinant Human Aromatase (CYP19A1)
-
Test Inhibitor (e.g., second or third-generation AI)
-
Positive Control Inhibitor (e.g., Letrozole)
-
Aromatase Assay Buffer
-
Fluorogenic Aromatase Substrate
-
NADPH Generating System
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the assay buffer, the NADPH generating system, and the test inhibitor or control.
-
Enzyme Addition: Add the recombinant human aromatase to each well.
-
Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MCF-7 Cell Proliferation Assay
This cell-based assay assesses the effect of aromatase inhibitors on the proliferation of estrogen-dependent breast cancer cells (MCF-7) that have been engineered to express aromatase (MCF-7aro).
Materials:
-
MCF-7aro cells
-
Cell culture medium (e.g., MEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)
-
Testosterone (B1683101) (as a substrate for aromatase)
-
Test Inhibitor
-
Cell viability reagent (e.g., MTS or similar)
-
96-well clear microplate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7aro cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing a fixed concentration of testosterone and varying concentrations of the test inhibitor. Include appropriate controls (e.g., cells with testosterone alone, cells without testosterone).
-
Incubation: Incubate the cells for a period of 5-7 days, allowing for cell proliferation.
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of inhibition of cell proliferation for each concentration of the test inhibitor.
Conclusion
The development of third-generation aromatase inhibitors represents a significant advancement over second-generation agents. This is evident in their superior potency, as demonstrated by lower IC50 and Ki values in preclinical studies, and their enhanced clinical efficacy in treating hormone receptor-positive breast cancer. The higher specificity of third-generation AIs also contributes to a more favorable side-effect profile. The experimental protocols outlined provide a framework for the continued evaluation and development of novel aromatase inhibitors, with the goal of further improving outcomes for patients with estrogen-dependent malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Aromatase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Resistance Mechanisms: (-)-Fadrozole vs. Exemest खाने
Aromatase inhibitors (AIs) are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women. However, the development of resistance remains a significant clinical challenge. This guide provides a detailed comparison of the mechanisms of resistance to two distinct classes of AIs: the non-steroidal inhibitor (-)-Fadrozole and the steroidal inactivator exemestane (B1683764).
AIs function by blocking the aromatase enzyme, which is responsible for converting androgens into estrogens, thereby depriving ER+ cancer cells of their primary growth stimulus.[1][2] this compound, a non-steroidal AI, binds reversibly and competitively to the aromatase enzyme.[2] In contrast, exemestane is a steroidal AI that binds irreversibly to the enzyme, leading to its permanent inactivation in a process known as "suicide inhibition".[3][4] This fundamental difference in their interaction with the aromatase enzyme underpins the distinct pathways through which cancer cells develop resistance.
Mechanisms of Resistance to this compound (and other Non-Steroidal AIs)
Resistance to non-steroidal AIs like this compound and letrozole (B1683767) often involves the upregulation of alternative signaling pathways that can activate the estrogen receptor in a ligand-independent manner or bypass the need for estrogen signaling altogether.[5]
-
Upregulation of Growth Factor Receptor Signaling: A primary mechanism is the increased activity of receptor tyrosine kinases, particularly HER2 (ErbB2).[6] Crosstalk between HER2 signaling and the ER pathway can lead to the phosphorylation and activation of the ER even in the absence of estrogen.[7][8] This ligand-independent ER activation renders the cells insensitive to estrogen deprivation by AIs.[8] Studies have shown that HER2 overexpression is associated with letrozole resistance in breast cancer cell lines.[8]
-
Hypersensitivity to Estrogen: In some models of acquired resistance, cancer cells become hypersensitive to minute residual amounts of estrogen. This can be due to enhanced crosstalk between growth factor and estrogen signaling pathways, effectively amplifying the estrogenic signal.[12]
Mechanisms of Resistance to Exemestane
While some resistance mechanisms are shared with non-steroidal AIs, resistance to the steroidal inactivator exemestane is also associated with distinct molecular alterations.
-
Mutations in the Estrogen Receptor Gene (ESR1): A key mechanism of acquired resistance, particularly after treatment with AIs, is the development of mutations in the ligand-binding domain (LBD) of the ESR1 gene.[13][14] These mutations, such as Y537S and D538G, result in a constitutively active estrogen receptor that does not require estrogen for its transcriptional activity.[13][15] This allows the cancer cells to continue to proliferate despite the profound estrogen suppression achieved by AIs. ESR1 mutations are found in up to 30% of patients who develop metastatic disease after AI treatment.[14]
-
Alterations in Adipokine Signaling: Recent studies suggest a unique effect of exemestane on adipokine levels. Treatment with exemestane has been shown to significantly decrease serum levels of leptin, whereas the non-steroidal AI letrozole did not.[16] This suggests that exemestane may have additional effects on cellular metabolism and signaling beyond direct aromatase inactivation, which could contribute to the observed lack of complete cross-resistance between the two AI classes.[16]
-
Androgenic Effects: Due to its steroidal structure, exemestane possesses weak androgenic properties.[4][17][18] While the clinical relevance is still being fully elucidated, this could potentially influence the tumor microenvironment or cellular signaling in ways that non-steroidal AIs do not.
Comparative Summary of Resistance Mechanisms
The divergence in resistance pathways highlights the concept of partial non-cross-resistance between steroidal and non-steroidal AIs, which has been observed clinically.[5][17][18] Patients who develop resistance to a non-steroidal AI may still respond to exemestane, and vice versa.[5]
| Feature | This compound (Non-Steroidal) Resistance | Exemestane (Steroidal) Resistance |
| Primary Mechanism | Upregulation of growth factor receptor signaling (e.g., HER2) leading to ligand-independent ER activation.[5][8] | Acquired mutations in the ESR1 gene leading to a constitutively active ER.[13][14] |
| Key Signaling Pathways | PI3K/AKT/mTOR, MAPK.[5][10][11] | Primarily driven by mutant ER activity; may also involve PI3K/AKT/mTOR.[9] |
| Estrogen Sensitivity | Can lead to hypersensitivity to low estrogen levels.[12] | Bypasses the need for estrogen entirely due to constitutive ER activation.[13] |
| Unique Features | Strong association with HER2/ER crosstalk.[7] | Alterations in adipokine (leptin) levels.[16] |
| Cross-Resistance | Partial non-cross-resistance observed with steroidal AIs.[5][18] | Partial non-cross-resistance observed with non-steroidal AIs.[5][18] |
Visualizing the Pathways of Resistance
The following diagrams illustrate the key signaling pathways involved in resistance to non-steroidal and steroidal aromatase inhibitors.
Caption: Resistance to non-steroidal AIs like this compound.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Exemestane in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Exemestane? [synapse.patsnap.com]
- 5. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER2 Activation and Endocrine Treatment Resistance in HER2-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEW EXPERIMENTAL MODELS FOR AROMATASE INHIBITOR RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ErbB receptor signaling and therapeutic resistance to aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of resistance to aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ESR1 mutations as a mechanism for acquired endocrine resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ESR1 Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lack of cross-resistance between non-steroidal and steroidal aromatase inhibitors in breast cancer patients: the potential role of the adipokine leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aromatase inhibitors: are there differences between steroidal and nonsteroidal aromatase inhibitors and do they matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aromatase Inhibitors: Are There Differences Between Steroidal and Nonsteroidal Aromatase Inhibitors and Do They Matter? [ouci.dntb.gov.ua]
A Comparative Guide: (-)-Fadrozole Versus Tamoxifen in Estrogen Receptor-Positive (ER+) Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (-)-Fadrozole, a non-steroidal aromatase inhibitor, and tamoxifen (B1202), a selective estrogen receptor modulator (SERM), in estrogen receptor-positive (ER+) cancer cells. The information presented is based on available preclinical data and is intended to inform research and development in oncology.
Mechanism of Action
This compound and tamoxifen employ distinct mechanisms to inhibit estrogen-driven cell proliferation in ER+ breast cancer.
This compound: As a potent and selective aromatase inhibitor, this compound blocks the synthesis of estrogen.[1] It competitively and reversibly binds to the aromatase enzyme (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens.[1] This inhibition leads to a significant reduction in circulating estrogen levels, thereby depriving ER+ cancer cells of their primary growth stimulus.[1]
Tamoxifen: Tamoxifen acts as a competitive antagonist of the estrogen receptor (ER).[2][3] It binds to the ER, preventing estrogen from binding and subsequently inhibiting the transcription of estrogen-responsive genes that are crucial for cell growth and proliferation.[2][3]
Signaling Pathways
The differential mechanisms of this compound and tamoxifen impact distinct points in the estrogen signaling pathway.
References
A Head-to-Head Analysis of Aromatase Inhibitors: (-)-Fadrozole vs. Letrozole
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro potency of two non-steroidal aromatase inhibitors: (-)-Fadrozole and Letrozole. This analysis is based on available experimental data to delineate their comparative efficacy in inhibiting the aromatase enzyme, a key target in the development of therapies for estrogen-dependent cancers.
Quantitative Comparison of In Vitro Potency
The following table summarizes the available IC50 values for this compound and Letrozole from different in vitro studies. It is crucial to note that these values were not determined in a single, direct comparative experiment, and thus, variations in experimental conditions may influence the results.
| Compound | IC50 (nM) | Enzyme Source | Reference |
| This compound | 6.4 | Human Placental Microsomes | [4] |
| Letrozole | 11 | Human Placental Microsomes | [5] |
| Letrozole | 7.27 | Recombinant Human CYP19A1 | [6] |
| Letrozole | 0.07 - 20 | Various cell-free assays | [5] |
Mechanism of Action: Aromatase Inhibition
This compound and Letrozole are competitive inhibitors of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. By binding to the heme group of the cytochrome P450 unit of the enzyme, they block the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). This reduction in estrogen levels is a critical therapeutic strategy in hormone-receptor-positive breast cancer.
Experimental Protocols: In Vitro Aromatase Inhibition Assay
The determination of the in vitro potency of aromatase inhibitors like this compound and Letrozole is typically performed using an assay with human placental microsomes, which are a rich source of the aromatase enzyme.
Objective: To determine the IC50 value of a test compound for aromatase activity.
Materials:
-
Human placental microsomes
-
NADPH (cofactor)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
Test compounds (this compound, Letrozole) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate (B84403) buffer
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation fluid
-
Microcentrifuge tubes, incubator, scintillation counter
Procedure:
-
Preparation: A reaction mixture containing phosphate buffer and NADPH is prepared. Serial dilutions of the test compounds are also prepared.
-
Incubation: Human placental microsomes are pre-incubated with various concentrations of the test compound or vehicle control.
-
Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [1β-³H]-androstenedione. The mixture is then incubated at 37°C for a specified time.
-
Termination: The reaction is stopped, typically by the addition of chloroform, which also serves to extract the steroids.
-
Separation: The aqueous phase, containing the tritiated water (³H₂O) released during the aromatization reaction, is separated from the organic phase containing the unreacted substrate. This is often achieved by treatment with dextran-coated charcoal followed by centrifugation.
-
Measurement: The radioactivity in the aqueous phase is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of aromatase inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion
Based on the available, albeit not directly comparative, in vitro data and qualitative assessments from the literature, Letrozole demonstrates higher potency as an aromatase inhibitor than this compound. For researchers and drug developers, this difference in potency is a critical factor in the selection and development of aromatase inhibitors for clinical applications. The experimental protocols outlined provide a standard method for conducting further direct comparative studies to precisely quantify the potency differences between these and other novel aromatase inhibitors.
References
- 1. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are differences in the available aromatase inhibitors and inactivators significant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Fadrozole and Letrozole in Clinical Trials
For researchers and drug development professionals in oncology, particularly in the context of hormone-sensitive breast cancer, understanding the comparative efficacy and safety of aromatase inhibitors is paramount. This guide provides a detailed comparison of two non-steroidal aromatase inhibitors, (-)-Fadrozole and letrozole (B1683767), based on available clinical trial data.
Efficacy Data
Letrozole has demonstrated superior efficacy compared to this compound in the treatment of postmenopausal women with advanced breast cancer. Clinical trial data consistently indicates that letrozole achieves a greater level of aromatase inhibition and translates to improved clinical outcomes.
A randomized, double-blind clinical trial directly comparing the two drugs revealed a significantly higher overall objective response rate for letrozole.[1] In this study, patients treated with letrozole showed a response rate more than double that of those treated with this compound. Furthermore, the clinical benefit, which includes stable disease for over 24 weeks, was also notably higher in the letrozole arm.
In terms of endocrine activity, letrozole has been shown to be a more potent suppressor of estrogen synthesis. A phase I clinical efficacy study demonstrated that letrozole suppressed both plasma and urinary estrogen levels by over 95% within two weeks of therapy.[2] In contrast, this compound achieved a less pronounced suppression of estrone (B1671321) and estradiol (B170435).[2]
| Efficacy Parameter | This compound | Letrozole | Reference |
| Overall Objective Response Rate | 13.0% | 31.2% | [1] |
| Clinical Benefit Rate | 35.1% | 50.6% | [1] |
| Median Time to Progression | 113 days | 211 days | [1] |
| Estrogen Suppression | ~70-80% | >95% | [2] |
Safety and Tolerability
The safety profiles of this compound and letrozole are generally comparable, with most adverse events being mild to moderate in severity.[1] However, a key distinction lies in their selectivity. Letrozole has been shown to be more selective in its inhibition of aromatase, with no significant impact on cortisol and aldosterone (B195564) production.[2] In contrast, a compromise in cortisol and aldosterone output has been observed with this compound therapy.[2]
| Safety Parameter | This compound | Letrozole | Reference |
| Adverse Drug Reaction Rate | 39.5% | 35.9% | [1] |
| Effect on Cortisol/Aldosterone | Compromise observed | No compromise evident | [2] |
Experimental Protocols
The clinical trials comparing this compound and letrozole employed rigorous methodologies to assess their efficacy and safety. Below are summaries of the key experimental protocols utilized.
Aromatase Inhibition Assay (In Vitro)
The inhibitory activity of this compound and letrozole on the aromatase enzyme is a critical measure of their potency. A common method for this assessment involves the use of human placental microsomes, which are a rich source of aromatase.
Objective: To determine the concentration of the inhibitor required to reduce aromatase activity by 50% (IC50).
Methodology:
-
Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the aromatase enzyme.
-
Incubation: The microsomal preparation is incubated with a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) and a range of concentrations of the test inhibitor (this compound or letrozole). An NADPH-regenerating system is included to provide the necessary cofactors for the enzymatic reaction.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
-
Quantification: The conversion of the radiolabeled androgen to estrogen is quantified. A common method is to measure the amount of ³H₂O released during the aromatization reaction.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by plotting the inhibition curve.
Estrogen Level Measurement (Radioimmunoassay - RIA)
To assess the in vivo efficacy of these aromatase inhibitors, the levels of estrogens (estradiol and estrone) in patient plasma or serum are measured. Radioimmunoassay is a highly sensitive method used for this purpose.
Objective: To quantify the circulating levels of estradiol and estrone in patients before and during treatment with an aromatase inhibitor.
Methodology:
-
Sample Collection: Blood samples are collected from patients at baseline and at specified time points during the clinical trial. Plasma or serum is separated by centrifugation.
-
Extraction: Estrogens are extracted from the plasma/serum samples using an organic solvent.
-
Immunoassay:
-
A known quantity of radiolabeled estrogen (e.g., ³H-estradiol) is mixed with the extracted sample and a specific antibody that binds to the estrogen.
-
The unlabeled estrogen in the sample competes with the radiolabeled estrogen for binding to the limited number of antibody sites.
-
-
Separation: The antibody-bound estrogen is separated from the free (unbound) estrogen.
-
Detection: The amount of radioactivity in the antibody-bound fraction is measured using a scintillation counter.
-
Quantification: A standard curve is generated using known concentrations of unlabeled estrogen. The concentration of estrogen in the patient sample is determined by comparing its radioactivity measurement to the standard curve.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and letrozole is the inhibition of the aromatase enzyme, which is a critical step in the biosynthesis of estrogens.
References
A Comparative Analysis of (-)-Fadrozole and Anastrozole on Gene Expression in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Fadrozole and anastrozole (B1683761) are both potent non-steroidal aromatase inhibitors utilized in the treatment of hormone receptor-positive breast cancer. By blocking the aromatase enzyme, they effectively decrease estrogen production, a key driver of tumor growth in estrogen-receptor-positive (ER+) cancers. While both drugs share a common therapeutic target, their nuanced interactions with cellular machinery can lead to distinct effects on gene expression, ultimately influencing their clinical efficacy and side-effect profiles. This guide provides a side-by-side analysis of their impact on gene expression, supported by available experimental data, to inform further research and drug development.
Mechanism of Action
Both this compound and anastrozole are competitive inhibitors of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens.[1][2] This inhibition leads to a systemic reduction in estrogen levels, thereby depriving ER+ cancer cells of their primary growth stimulus.[3][4] Anastrozole has been shown to suppress estradiol (B170435) levels by at least 85% in postmenopausal women.[5]
dot
Comparative Analysis of Gene Expression
Direct comparative studies on the global gene expression profiles induced by this compound and anastrozole in human cancer cells are limited in the publicly available literature. However, extensive research on anastrozole's effects in breast cancer patients and some data on fadrozole's impact in non-human models provide valuable insights.
Anastrozole: Gene Expression Changes in Human Breast Cancer
Microarray and RNA-sequencing studies on tumor biopsies from breast cancer patients treated with anastrozole have revealed significant alterations in gene expression. These changes are central to its therapeutic effect.
A key study identified 298 genes that were significantly differentially expressed in patients responding to anastrozole treatment compared to those with progressive disease.[6] These genes are involved in various cellular processes critical for cancer progression.
Table 1: Key Gene Expression Changes Induced by Anastrozole in Breast Cancer
| Biological Process | Upregulated Genes | Downregulated Genes | Reference |
| Cell Cycle & Proliferation | Genes associated with cell cycle progression | [6] | |
| Steroid Metabolism | Genes involved in hormone synthesis | [6] | |
| Growth Factor Signaling | Growth mediators | [6] | |
| Apoptosis | Genes promoting apoptosis | ||
| Signal Transduction | Genes in various signaling pathways | [6] |
Note: This table represents a summary of findings. The specific genes are numerous and detailed in the cited literature.
This compound: Insights from Preclinical Models
Data on this compound's effect on gene expression primarily comes from studies in fish models, which are used to investigate endocrine disruption. While not directly comparable to human cancer, these studies provide clues about its molecular actions.
In female fathead minnows, fadrozole (B1662666) exposure led to concentration- and time-dependent changes in gene expression within the hypothalamic-pituitary-gonadal (HPG) axis. Notably, there was an upregulation of genes involved in steroidogenesis, suggesting a compensatory mechanism in response to aromatase inhibition. A study in zebrafish identified altered expression of genes linked to differentiation, development, DNA replication, and cell cycle in the brain.
Table 2: Gene Expression Changes Induced by this compound in Fish Ovaries
| Gene/Pathway | Direction of Change | Implication | Reference |
| cyp19a1a (Aromatase) | Upregulation followed by downregulation | Complex feedback regulation | |
| star (Steroidogenic acute regulatory protein) | Increased expression | Compensatory steroidogenesis | |
| fshr (Follicle stimulating hormone receptor) | Variable | Altered gonadotropin signaling | |
| HPG-axis pathways | Time- and concentration-dependent changes | Broad impact on endocrine function |
Disclaimer: The data in Table 2 is from fish models and may not be directly translatable to human responses. It is presented here due to the limited availability of data for this compound in human cancer models.
Signaling Pathways Affected
Both drugs, by reducing estrogen levels, impact downstream signaling pathways regulated by the estrogen receptor.
dot
Studies on anastrozole have shown that it affects genes involved in critical cancer-related pathways, including cell cycle control and steroid metabolism.[6] The downregulation of proliferation-related genes is a key mechanism of its anti-tumor activity.
Experimental Protocols
The gene expression data cited in this guide were primarily generated using the following methodologies:
Microarray Analysis of Tumor Tissues
-
Sample Collection: Tumor biopsies are obtained from patients before and after treatment with the aromatase inhibitor.
-
RNA Extraction: Total RNA is isolated from the tumor samples.
-
cDNA Synthesis and Labeling: RNA is reverse-transcribed into complementary DNA (cDNA), which is then labeled with fluorescent dyes.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Acquisition: The microarray is scanned to measure the fluorescence intensity for each probe, which corresponds to the expression level of that gene.
-
Data Analysis: Statistical analysis is performed to identify genes that are differentially expressed between pre- and post-treatment samples or between responder and non-responder patient groups.[6]
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Quantitative Real-Time PCR (qRT-PCR)
This technique is often used to validate the findings from microarray studies for a smaller subset of genes. It involves reverse transcribing RNA to cDNA, followed by amplification of specific target genes using PCR. The amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of mRNA.[6]
Conclusion and Future Directions
Anastrozole has a well-documented impact on the gene expression profiles of ER+ breast cancers, primarily affecting pathways related to cell proliferation and hormone metabolism. The data for this compound in a comparable context is currently lacking. While preclinical studies in non-mammalian models offer some clues, they are not sufficient for a direct side-by-side comparison relevant to cancer therapy.
Future research should prioritize head-to-head studies of this compound and anastrozole using modern transcriptomic techniques like RNA-sequencing in relevant human cancer cell lines and patient-derived xenografts. Such studies would provide a much-needed comprehensive comparison of their effects on gene expression and signaling pathways, potentially revealing unique molecular signatures that could guide personalized treatment strategies and the development of next-generation aromatase inhibitors.
References
- 1. Anastrozole and letrozole: an investigation and comparison of quality of life and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered gene expression in the brain and ovaries of zebrafish (Danio rerio) exposed to the aromatase inhibitor fadrozole: microarray analysis and hypothesis generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid effects of the aromatase inhibitor fadrozole on steroid production and gene expression in the ovary of female fathead minnows (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug datasets for RNA-seq [support.bioconductor.org]
Validating Biomarkers for (-)-Fadrozole Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of biomarkers for predicting response to the non-steroidal aromatase inhibitor, (-)-Fadrozole. Due to the limited availability of recent, direct clinical data for this compound, this guide leverages comparative data from the more extensively studied third-generation aromatase inhibitors, letrozole (B1683767) and anastrozole (B1683761), to provide a comprehensive overview of biomarker validation in this drug class.
This compound is a potent and selective non-steroidal aromatase inhibitor that functions by blocking the conversion of androgens to estrogens, a critical pathway in the progression of estrogen receptor-positive (ER+) breast cancer.[1] While showing clinical activity, its use has been largely superseded by third-generation aromatase inhibitors like letrozole and anastrozole. Understanding the biomarkers that predict response to these agents is crucial for optimizing patient selection and treatment strategies.
Comparative Efficacy of Non-Steroidal Aromatase Inhibitors
Clinical trials have demonstrated the efficacy of non-steroidal aromatase inhibitors in the treatment of hormone receptor-positive breast cancer. While direct head-to-head trials involving this compound are scarce in recent literature, comparisons between letrozole and anastrozole provide valuable insights into the expected performance of this drug class.
| Clinical Endpoint | Letrozole | Anastrozole | This compound | Reference |
| Objective Response Rate (Advanced Breast Cancer, Second-Line) | 19% | 12% | 17% | [2][3] |
| Suppression of Plasma Estradiol | >95% | Not specified in direct comparison | Maintained >50% suppression | [1][4] |
| Suppression of Plasma Estrone | >95% | Not specified in direct comparison | Maintained >80% suppression | [1][4] |
Key Biomarkers for Aromatase Inhibitor Response
The validation of biomarkers is essential for predicting which patients are most likely to benefit from aromatase inhibitor therapy. The following table summarizes key biomarkers and their predictive value for the non-steroidal aromatase inhibitor class.
| Biomarker | Predictive Value for Aromatase Inhibitor Response | Supporting Data |
| Estrogen Receptor (ER) Status | Positive: Essential for response. Aromatase inhibitors are indicated for ER-positive breast cancer. | The American Society of Clinical Oncology (ASCO) and the College of American Pathologists (CAP) recommend ER testing to predict benefit from endocrine therapy.[5][6] |
| Progesterone Receptor (PgR) Status | Positive: Generally associated with a better prognosis in ER-positive disease. | PgR status is primarily used for prognostic purposes in ER-positive cancer.[5] |
| Ki67 Proliferation Index | Low Baseline: Associated with a better response. High Baseline: May indicate a poorer response. A significant decrease after neoadjuvant treatment is a good prognostic indicator. | Higher baseline Ki67 is associated with a lower chance of complete cell-cycle arrest with letrozole.[7] The International Ki67 in Breast Cancer Working Group recommends standardized scoring.[8][9] |
| HER2 Status | Negative: Aromatase inhibitors are a primary treatment for ER-positive/HER2-negative breast cancer. | |
| Gene Expression Signatures (e.g., PAM50) | Can identify intrinsic subtypes (e.g., Luminal A, Luminal B) with differing sensitivity to endocrine therapy. | PAM50 analysis can identify AI-unresponsive non-luminal subtypes.[10] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reliable validation of biomarkers. Below are summaries of widely accepted methodologies for key biomarker assays.
Estrogen Receptor (ER) and Progesterone Receptor (PgR) Immunohistochemistry (IHC)
This protocol is based on the ASCO/CAP guidelines for ER and PgR testing in breast cancer.[5][6][11]
-
Specimen Handling:
-
Record the time of tissue removal and the time of placement in fixative.
-
Cold ischemia time should be minimized, ideally less than 1 hour.
-
Fix in 10% neutral buffered formalin for 6 to 72 hours.
-
-
Immunohistochemical Staining:
-
Use a validated, commercially available antibody for ER (e.g., clone SP1) and PgR (e.g., clone 1E2).
-
Perform antigen retrieval using a heat-induced epitope retrieval (HIER) method.
-
Use a validated detection system.
-
Include on-slide positive and negative controls.
-
-
Interpretation and Scoring:
-
A sample is considered ER or PgR positive if ≥1% of tumor cell nuclei are immunoreactive.
-
Results of 1-10% positive nuclei are reported as "ER Low Positive."
-
A sample is negative if <1% of tumor cell nuclei stain.
-
The Allred score, which considers both the proportion and intensity of staining, can also be used.
-
Ki67 Immunohistochemistry (IHC)
This protocol is based on recommendations from the International Ki67 in Breast Cancer Working Group.[8][9][12]
-
Specimen Handling and Staining:
-
Follow the same pre-analytical and analytical best practices as for ER/PgR testing.
-
Use a validated anti-Ki67 antibody (e.g., clone MIB-1).
-
-
Scoring Method (Global Average):
-
Scan the entire slide at low power to assess the heterogeneity of staining.
-
Select at least three high-power fields that represent the spectrum of staining.
-
Count at least 500 tumor cells (or a minimum of 100).
-
The Ki67 index is the percentage of positively stained invasive tumor cells among the total number of invasive tumor cells counted.
-
Scoring should be performed at the invasive front of the tumor.
-
Visualizing Pathways and Workflows
Aromatase Inhibition Signaling Pathway
Caption: Mechanism of action of this compound and other non-steroidal aromatase inhibitors.
Biomarker Validation Workflow
Caption: A generalized workflow for the discovery and validation of predictive biomarkers.
Logical Relationship of Biomarkers in Treatment Decisions
References
- 1. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen and Progesterone Receptor Testing in Breast Cancer: ASCO/CAP Guideline Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. melbournebreastcancersurgery.com.au [melbournebreastcancersurgery.com.au]
- 7. Biomarkers of Response and Resistance to Palbociclib Plus Letrozole in Patients With ER+/HER2− Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Estrogen and Progesterone Receptor… | College of American Pathologists [cap.org]
- 12. vbn.aau.dk [vbn.aau.dk]
Comparison Guide: (-)-Fadrozole vs. Letrozole Impact on Bone Mineral Density
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-steroidal aromatase inhibitors (-)-Fadrozole and letrozole (B1683767), with a specific focus on their impact on bone mineral density (BMD). The information is compiled from preclinical and clinical studies to support research and development in oncology and endocrinology.
Mechanism of Action: A Shared Pathway to Bone Loss
Both this compound and letrozole are potent, non-steroidal, competitive inhibitors of the aromatase (cytochrome P450 19A1) enzyme. This enzyme is critical for the final step of estrogen biosynthesis, converting androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol).
In postmenopausal women, where the primary source of estrogen is peripheral aromatization, these inhibitors can reduce circulating estrogen levels to nearly undetectable amounts[1][2]. While this is the therapeutic goal in treating hormone receptor-positive breast cancer, the profound estrogen deprivation has significant consequences for bone health. Estrogen is a crucial regulator of bone remodeling; it maintains bone mass by suppressing the activity of bone-resorbing cells (osteoclasts) and modulating cytokine production from bone-forming cells (osteoblasts)[2][3]. By inhibiting estrogen production, both drugs disrupt this balance, leading to an increase in bone turnover that favors resorption over formation, resulting in accelerated bone loss and an increased risk of osteoporotic fractures[3][4].
Caption: Mechanism of aromatase inhibitor-induced bone loss.
Comparative Impact on Bone Mineral Density & Bone Turnover
Direct clinical trials comparing the long-term effects of this compound and letrozole on BMD are limited, partly because letrozole, a more advanced and potent agent, has largely superseded the older-generation fadrozole (B1662666) in clinical use[5]. However, extensive data on letrozole and the known class effects of aromatase inhibitors allow for a robust comparison.
-
Letrozole: The impact of letrozole on bone health is well-documented through large clinical trials. The National Cancer Institute of Canada Clinical Trials Group (NCIC CTG) MA.17B bone substudy provided definitive evidence of its effects. In postmenopausal women who had completed 5 years of tamoxifen, subsequent treatment with letrozole led to significant bone loss compared to placebo over 24 months[6]. This was accompanied by a significant increase in bone resorption markers, such as urine N-telopeptide[3][6].
Quantitative Data Summary
The following table summarizes key quantitative findings on changes in bone mineral density and bone turnover markers, primarily from studies on letrozole, as specific comparative data for fadrozole is lacking.
| Parameter | Letrozole | This compound | Control (Placebo) | Study / Citation |
| Change in Total Hip BMD (at 24 months) | -3.6% | Data not available | -0.71% | NCIC CTG MA.17B[6] |
| Change in Lumbar Spine BMD (at 24 months) | -5.35% | Data not available | -0.70% | NCIC CTG MA.17B[6] |
| Bone Resorption Marker (Urine N-telopeptide) | Significantly increased at 6, 12, and 24 months | Data not available | No significant change | NCIC CTG MA.17B[6] |
| Bone Formation Marker (Serum Osteocalcin) | Increased with higher dose in a preclinical model | Data not available | No significant change | Kumru et al. (preclinical)[9] |
| Fracture Incidence (vs. Tamoxifen, ~51 months) | 8.6% | Data not available | 5.8% | BIG 1-98[8] |
Experimental Protocols
Understanding the methodologies used to generate these data is critical for interpretation and future study design.
A. Clinical Trial Protocol: NCIC CTG MA.17B (Letrozole Bone Substudy)[6]
-
Objective: To evaluate the effect of letrozole on BMD and bone turnover markers compared to placebo in postmenopausal women after 5 years of adjuvant tamoxifen.
-
Study Population: 226 postmenopausal women with primary breast cancer. Key inclusion criteria included a baseline BMD T-score of at least -2.0 at either the hip or L2-4 spine.
-
Intervention: Patients were randomized to receive either letrozole (2.5 mg/day) or a matching placebo. All participants also received supplemental calcium (500 mg/day) and vitamin D (400 IU/day).
-
Primary Endpoints: Percentage change in BMD at the lumbar spine (L2-L4) and total hip at 12 and 24 months.
-
Methodology: BMD was measured using dual-energy X-ray absorptiometry (DXA) at baseline and subsequent intervals. Bone turnover markers (serum C-telopeptide, bone alkaline phosphatase; urine N-telopeptide) were assessed at 6, 12, and 24 months.
B. Preclinical Protocol: Aromatase Inhibitors in Intact Female Rats[9]
-
Objective: To investigate the effects of letrozole and anastrozole (B1683761) on steroid hormones, BMD, and bone turnover markers in intact female rats.
-
Animal Model: 50 intact female rats, randomly divided into five groups (control, low/high dose letrozole, low/high dose anastrozole).
-
Intervention: Drugs were administered via oral gavage for a period of 16 weeks. Letrozole was dosed at 1 mg/kg and 2 mg/kg.
-
Primary Endpoints: BMD of the femur and dorsal spine; serum levels of estradiol, androgens, and bone turnover markers (osteocalcin and pyridinoline).
-
Methodology: BMD was assessed post-treatment. Serum hormone and bone marker levels were measured via immunoassays. This model allows for the study of drug effects in a setting with functioning ovaries, isolating the impact of peripheral aromatase inhibition.
Caption: A typical clinical trial workflow for comparing AI effects on BMD.
Conclusion and Research Implications
Both this compound and letrozole are expected to have a negative impact on bone mineral density due to their shared mechanism of potent aromatase inhibition.
-
Letrozole is conclusively shown in multiple large-scale clinical trials to accelerate bone loss and increase fracture risk[3][6][8]. The quantitative data available for letrozole are robust and can serve as a benchmark for the class.
-
This compound , as an older, less potent estrogen suppressor than letrozole, would likely also induce bone loss, though potentially to a lesser degree[5]. However, a lack of modern, direct comparative studies on BMD makes it difficult to quantify its precise impact relative to letrozole.
For drug development professionals and researchers, these findings underscore the critical importance of implementing bone health monitoring and management strategies (e.g., calcium/vitamin D supplementation, use of bisphosphonates) for patients undergoing long-term therapy with any potent aromatase inhibitor[4][10]. Future preclinical studies could directly compare newer and older generation AIs in animal models to further delineate differences in their skeletal effects.
References
- 1. Bone loss and the aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of aromatase inhibitors on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatase Inhibitors and Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatase inhibitor-associated bone loss: clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind randomised trial comparing the non-steroidal aromatase inhibitors letrozole and fadrozole in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of letrozole versus placebo on bone mineral density in women with primary breast cancer completing 5 or more years of adjuvant tamoxifen: a companion study to NCIC CTG MA.17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aromatase inhibitor-associated bone loss and its management with bisphosphonates in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of aromatase inhibitors letrozole and anastrazole on bone metabolism and steroid hormone levels in intact female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The recent progress of endocrine therapy-induced osteoporosis in estrogen-positive breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of (-)-Fadrozole and Anastrozole in Aromatase Inhibition
For researchers and drug development professionals engaged in the discovery of therapies for estrogen-dependent diseases, a nuanced understanding of aromatase inhibitors is paramount. This guide provides a detailed, data-driven comparison of two prominent non-steroidal aromatase inhibitors: (-)-Fadrozole, a second-generation agent, and Anastrozole, a third-generation inhibitor. We will explore their mechanisms of action, comparative efficacy, selectivity, and the experimental methodologies used for their evaluation.
Mechanism of Action: Competitive Inhibition of Aromatase
Both this compound and Anastrozole are non-steroidal, competitive inhibitors of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens. Their mechanism involves reversible binding to the heme group of the aromatase enzyme, which blocks the active site and prevents the aromatization of androstenedione (B190577) and testosterone (B1683101) into estrone (B1671321) and estradiol, respectively. This suppression of estrogen biosynthesis is a critical therapeutic strategy in hormone-receptor-positive breast cancer.
Comparative Pharmacodynamic Data
The following tables summarize the key quantitative data comparing the in vitro and in vivo pharmacodynamics of this compound and Anastrozole.
Table 1: In Vitro Aromatase Inhibition
| Parameter | This compound | Anastrozole | Reference System |
| IC₅₀ | 6.4 nM | 15 nM | Human Placental Aromatase |
| Kᵢ (Estrone Synthesis) | 13.4 nM | Not directly compared | In vivo study |
| Kᵢ (Estradiol Synthesis) | 23.7 nM | Not directly compared | In vivo study |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Table 2: In Vivo Efficacy and Selectivity
| Parameter | This compound | Anastrozole | Notes |
| Aromatase Activity Inhibition | 74-91% | >96% | Indirect comparison of activity.[1][2] |
| Estradiol Level Suppression | 58-76% | ≥80% | Indirect comparison of activity.[1][2] |
| Effect on Aldosterone Synthesis | Potential for inhibition | No discernible effect | Anastrozole demonstrates higher selectivity.[3][4] |
| Effect on other P450 Enzymes | Minimal at therapeutic doses | Does not inhibit CYP2A6 and CYP2D6; inhibits CYP1A2, CYP2C9, and CYP3A at higher concentrations. | Anastrozole is highly selective for aromatase.[5] |
Experimental Protocols
The data presented in this guide are derived from established experimental protocols designed to assess the potency and selectivity of aromatase inhibitors.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method for determining the inhibitory potential of compounds on aromatase activity in a cell-free system.
Methodology:
-
Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the aromatase enzyme.
-
Incubation: The placental microsomes are incubated with a radiolabeled androgen substrate, typically [1β-³H]-androstenedione, in the presence of an NADPH-generating system and varying concentrations of the test inhibitor (this compound or Anastrozole).
-
Separation and Quantification: The aromatization reaction results in the release of ³H₂O. The reaction is stopped, and the tritiated water is separated from the unreacted substrate using a charcoal-dextran suspension. The radioactivity of the aqueous phase is then quantified using liquid scintillation counting.
-
Data Analysis: The percentage of aromatase inhibition is calculated for each inhibitor concentration, and the data are used to determine the IC₅₀ value. The inhibitory constant (Kᵢ) can be determined through kinetic studies, such as Lineweaver-Burk plots, by performing the assay at multiple substrate and inhibitor concentrations.[6]
Cell-Based Aromatase Inhibition Assay
This assay evaluates the ability of a compound to inhibit aromatase activity within a cellular context, providing a more physiologically relevant model.
Methodology:
-
Cell Culture: Aromatase-expressing cells, such as MCF-7aro (human breast cancer cells stably transfected with the aromatase gene), are cultured in a suitable medium.
-
Treatment: The cells are treated with a known concentration of an androgen substrate (e.g., testosterone) and varying concentrations of the test inhibitor.
-
Endpoint Measurement: The inhibition of aromatase can be assessed through two primary methods:
-
Direct Measurement: Similar to the cell-free assay, a tritiated androgen substrate is used, and the amount of released ³H₂O is quantified.
-
Indirect Measurement: In estrogen-receptor-positive cells, the conversion of androgens to estrogens stimulates cell proliferation. The inhibitory effect of the compound on cell growth is measured using assays like the MTT or SRB assay. The IC₅₀ for cell growth inhibition can then be determined.[7]
-
Conclusion
Both this compound and Anastrozole are effective non-steroidal aromatase inhibitors. The available data suggest that Anastrozole, a third-generation inhibitor, offers greater potency in inhibiting aromatase activity and suppressing estrogen levels compared to the second-generation inhibitor, this compound.[1][2][8] Furthermore, Anastrozole exhibits a higher degree of selectivity, with a minimal impact on other steroidogenic pathways, particularly adrenal steroid synthesis, which can be a clinical advantage.[4][9] The choice of inhibitor for research or clinical development will depend on the specific requirements for potency, selectivity, and the therapeutic window. The experimental protocols outlined provide a robust framework for the continued evaluation and comparison of novel aromatase inhibitors.
References
- 1. epa.gov [epa.gov]
- 2. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of allosteric and mixed mode aromatase inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00046B [pubs.rsc.org]
- 4. The preclinical pharmacology of "Arimidex" (anastrozole; ZD1033)--a potent, selective aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human placental aromatase in a perfusion model. Comparison with kinetic, cell-free experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Fadrozole: A Comparative Guide to its Cross-Reactivity with Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
(-)-Fadrozole is a potent non-steroidal inhibitor of aromatase, the key enzyme in estrogen biosynthesis. Its high affinity for aromatase makes it a valuable tool in studying estrogen-dependent processes and a therapeutic agent in conditions such as breast cancer. However, a comprehensive understanding of its selectivity is crucial for the accurate interpretation of experimental results and for predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other key hormone receptors, supported by available experimental data.
Quantitative Comparison of this compound Activity
| Target Enzyme/Process | IC50 Value | Fold Selectivity vs. Aromatase | Reference(s) |
| Aromatase (Human Placental) | 4.5 nM | - | [1] |
| Aromatase | 6.4 nM | - | [2] |
| Progesterone (B1679170) Production (Hamster Ovarian Slices) | 120 µM | ~26,667 - 18,750 | [2] |
| Androgen Receptor (AR) Binding | No direct binding data available | Not Applicable | |
| Estrogen Receptor (ER) Binding | No direct binding data available | Not Applicable | |
| Glucocorticoid Receptor (GR) Binding | No direct binding data available | Not Applicable | |
| 11β-hydroxylase Inhibition | Inhibition observed at higher concentrations | Not Quantified | [3] |
| Aldosterone (B195564) Synthase Inhibition | Inhibition observed at higher concentrations | Not Quantified | [4] |
Note: The fold selectivity is calculated by dividing the IC50 for the off-target process by the IC50 for aromatase. A higher number indicates greater selectivity for aromatase.
Analysis of Cross-Reactivity
Based on the available data, this compound demonstrates a high degree of selectivity for aromatase.
-
Progesterone Receptor: The IC50 value for the inhibition of progesterone production is in the high micromolar range (120 µM), which is approximately 18,750 to 26,667 times higher than its IC50 for aromatase.[2] This indicates that at concentrations effective for aromatase inhibition, a direct effect on progesterone synthesis is unlikely.
-
Androgen and Estrogen Receptors: Extensive literature searches did not yield any studies reporting direct binding of this compound to the androgen or estrogen receptors. The observed effects of Fadrozole (B1662666) on androgen and estrogen signaling pathways are consistently attributed to its primary mechanism of action – the inhibition of estrogen synthesis.[5][6] For instance, in male animals, Fadrozole treatment leads to an increase in testosterone (B1683101) levels, which is an expected consequence of blocking its conversion to estrogen.[5] In estrogen receptor-positive breast cancer models, the anti-proliferative effects of Fadrozole are a result of estrogen deprivation.[7]
-
Glucocorticoid Pathway: Some studies have reported that at higher, clinically relevant doses, Fadrozole can inhibit other cytochrome P450 enzymes involved in steroidogenesis, such as 11β-hydroxylase and aldosterone synthase.[3][4] This can lead to a reduction in cortisol and aldosterone levels. However, these effects are generally observed at concentrations significantly higher than those required for potent aromatase inhibition and are considered off-target effects at supra-pharmacological doses.[8]
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method to determine the potency of aromatase inhibitors.
Objective: To determine the IC50 value of this compound for aromatase inhibition.
Materials:
-
Human placental microsomes (source of aromatase)
-
This compound
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Charcoal-dextran suspension
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the human placental microsomes, NADPH regenerating system, and various concentrations of this compound in phosphate buffer.
-
Pre-incubation: Incubate the mixture for a short period at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an ice-cold solution, such as an organic solvent.
-
Separation: Add a charcoal-dextran suspension to separate the unconverted steroid substrate from the released ³H₂O. The charcoal adsorbs the steroid, while the tritiated water remains in the supernatant.
-
Quantification: Centrifuge the tubes and measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound compared to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Progesterone Production Assay (Hamster Ovarian Slices)
This ex vivo assay measures the effect of a compound on steroid hormone production in a tissue context.
Objective: To determine the IC50 value of this compound for the inhibition of progesterone production.
Materials:
-
Ovaries from hamsters
-
This compound
-
Culture medium (e.g., DMEM/F12)
-
Luteinizing hormone (LH) or other stimulators of steroidogenesis
-
Progesterone enzyme-linked immunosorbent assay (ELISA) kit or radioimmunoassay (RIA) kit
Procedure:
-
Tissue Preparation: Ovaries are collected and sliced into thin sections.
-
Incubation: The ovarian slices are placed in culture wells with fresh medium containing various concentrations of this compound.
-
Stimulation: A stimulating agent, such as LH, is added to the wells to induce steroid production. A control group without the stimulator is also included.
-
Culture: The slices are incubated for a specific period (e.g., 24 hours) at 37°C in a humidified incubator.
-
Sample Collection: At the end of the incubation, the culture medium is collected from each well.
-
Quantification: The concentration of progesterone in the collected medium is measured using a validated method like ELISA or RIA.
-
Data Analysis: The percentage of inhibition of progesterone production is calculated for each concentration of this compound relative to the stimulated control. The IC50 value is then determined using non-linear regression analysis.
Visualizations
Conclusion
This compound is a highly selective inhibitor of aromatase. The available data strongly indicate that its primary mechanism of action is the potent and specific inhibition of estrogen biosynthesis. While off-target effects on other steroidogenic enzymes, such as 11β-hydroxylase and aldosterone synthase, can occur at high concentrations, there is currently no evidence to suggest direct and significant cross-reactivity with androgen, estrogen, or progesterone receptors at pharmacologically relevant concentrations for aromatase inhibition. This high selectivity underscores the value of this compound as a specific tool for studying the roles of estrogen in various biological systems. Researchers should, however, remain mindful of potential off-target effects when using high concentrations of the inhibitor.
References
- 1. Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of the nonsteroidal aromatase inhibitor, Fadrozole, on sexual behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: (-)-Fadrozole Versus Novel Aromatase Inhibitors in Preclinical Research
This guide provides a comprehensive benchmark of (-)-Fadrozole, a second-generation aromatase inhibitor, against the newer, third-generation inhibitors that have become the standard in both clinical and research settings. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to evaluate their performance. This objective comparison is intended for researchers, scientists, and drug development professionals engaged in the study of hormone-dependent cancers and endocrine therapies.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone).[1][2] In postmenopausal women, peripheral aromatization is the primary source of estrogen, which can fuel the growth of hormone receptor-positive breast cancers.[3][4] Aromatase inhibitors (AIs) block this enzyme, reducing circulating estrogen levels and thereby inhibiting the growth of estrogen-dependent tumors.[5][6]
This compound is a potent, selective, and non-steroidal second-generation AI that acts as a competitive and reversible inhibitor of the aromatase enzyme.[3][7] The development of AIs has since progressed to a third generation, which includes the non-steroidal, reversible inhibitors Letrozole (B1683767) and Anastrozole (B1683761), and the steroidal, irreversible inactivator Exemestane.[2][8] These third-generation AIs have demonstrated high potency and are now established as standard care.[8]
Mechanism of Action: A Fundamental Divide
The key distinction between these inhibitors lies in their chemical nature and interaction with the aromatase enzyme.
-
This compound, Anastrozole, and Letrozole (Non-Steroidal, Reversible Inhibitors) : These compounds contain a triazole group that binds reversibly to the heme iron atom within the cytochrome P450 active site of the aromatase enzyme.[4][8] This competitive binding action blocks the natural androgen substrate from accessing the enzyme's catalytic site.
-
Exemestane (Steroidal, Irreversible Inactivator) : As a steroidal analogue of the natural substrate androstenedione (B190577), Exemestane binds to the enzyme's active site.[4] It is then processed by the enzyme into a reactive intermediate that binds covalently and irreversibly, leading to permanent inactivation. This mechanism is often referred to as "suicide inhibition."[4]
Quantitative Comparison of Aromatase Inhibitors
The following table summarizes key performance indicators for this compound and representative third-generation AIs based on preclinical data. Lower IC50 values indicate greater potency.
| Inhibitor | Generation | Type | Mechanism of Action | Aromatase Inhibition IC50 (Human Placental) | in vivo Estrogen Suppression |
| This compound | Second | Non-Steroidal | Competitive, Reversible | ~6.4 nM[9] | 82.4% - 92.6%[8] |
| Anastrozole | Third | Non-Steroidal | Competitive, Reversible | ~15 nM | 96.7% - 97.3%[8] |
| Letrozole | Third | Non-Steroidal | Competitive, Reversible | ~2.5 nM | >98.9%[8] |
| Exemestane | Third | Steroidal | Irreversible Inactivator | ~30 nM | ~97.9%[8] |
Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the biological pathway targeted by aromatase inhibitors and a typical workflow for their evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of inhibitor performance. Below are standard protocols for key assays.
This assay is a gold standard for quantifying the potency of aromatase inhibitors.
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of test compounds against human placental aromatase.
-
Materials :
-
Human placental microsomes (source of aromatase).
-
[1β-³H(N)]-androst-4-ene-3,17-dione (tritiated substrate).
-
NADPH (cofactor).
-
Phosphate (B84403) buffer (e.g., 50 mM KH2PO4, pH 7.4).
-
Test compounds (this compound, etc.) dissolved in DMSO.
-
Dextran-coated charcoal suspension.
-
Scintillation cocktail.
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in the phosphate buffer.
-
In a microtiter plate, combine the microsomal preparation, NADPH, and the test compound dilution (or vehicle control).
-
Initiate the enzymatic reaction by adding the tritiated androgen substrate.
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an equal volume of chloroform (B151607) to extract the remaining substrate and metabolites.
-
Centrifuge to separate the aqueous and organic phases. The tritiated water (³H₂O) released during aromatization remains in the aqueous phase.
-
Add a dextran-coated charcoal suspension to the aqueous phase to remove any residual tritiated steroids.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[10]
-
This assay measures the functional consequence of aromatase inhibition on the growth of estrogen-dependent cancer cells.
-
Objective : To determine the half-maximal effective concentration (EC50) of test compounds in inhibiting the proliferation of hormone-dependent breast cancer cells.
-
Materials :
-
MCF-7 or T-47D human breast cancer cell lines (ER-positive).
-
Cell culture medium (e.g., phenol (B47542) red-free DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Testosterone or androstenedione (as an aromatase substrate).
-
Test compounds.
-
Cell proliferation reagent (e.g., MTS, WST-1, or CyQUANT).
-
-
Procedure :
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Replace the medium with fresh medium containing a fixed concentration of androgen substrate (e.g., 10 nM testosterone).
-
Add serial dilutions of the test compounds to the wells. Include controls for no androgen, androgen only, and vehicle.
-
Incubate the plates for 5-7 days to allow for cell proliferation.
-
Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis :
-
Normalize the data to the "androgen only" control (100% proliferation) and "no androgen" control (0% proliferation).
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value, representing the concentration at which the compound inhibits 50% of androgen-induced cell proliferation.
-
Conclusion
The evolution from second to third-generation aromatase inhibitors marks a significant advancement in endocrine therapy. While this compound is a potent second-generation AI, the third-generation agents, particularly Letrozole, demonstrate superior potency in suppressing total body estrogen levels.[8] Furthermore, the distinction between reversible non-steroidal inhibitors (like this compound and Letrozole) and irreversible steroidal inactivators (like Exemestane) offers different pharmacological profiles that can be leveraged in specific research and clinical contexts.[4] For drug development professionals, understanding these differences in mechanism, potency, and cellular efficacy is paramount for designing next-generation inhibitors with improved selectivity and therapeutic indices.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Fadrozole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-Fadrozole, a potent nonsteroidal aromatase inhibitor. Adherence to these procedures is critical due to the compound's toxicological profile.
This compound hydrochloride is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child[1][2]. Therefore, stringent disposal protocols must be followed to mitigate risks to personnel and the environment.
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Reproductive Toxicity | H361 | Suspected of-damaging fertility or the unborn child |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation |
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side-shields, chemical-resistant gloves, and a lab coat[2][3]. In cases where dust or aerosols may be generated, a NIOSH-approved respirator is necessary[2]. Always work in a well-ventilated area, preferably within a chemical fume hood[2][3].
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert, non-combustible material such as diatomite or universal binders[3][4]. After absorption, decontaminate surfaces and equipment by scrubbing with alcohol. The contaminated material must then be collected in a suitable, closed container for disposal as hazardous waste[2][3]. Do not allow the product to enter drains, sewers, or water courses[1][3].
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local regulations. The following is a general procedural workflow for its proper disposal:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.
-
-
Containerization and Labeling:
-
Place all this compound waste into a designated, leak-proof, and sealable container.
-
Clearly label the container with "Hazardous Waste" and the specific chemical name: "this compound Waste." Include the appropriate hazard pictograms (e.g., skull and crossbones, health hazard).
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[5][6].
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
Disposal should be carried out at an approved waste disposal plant, which will typically involve incineration[2][5].
-
Important Note: Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and potential harm to aquatic life[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling (-)-Fadrozole
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (-)-Fadrozole. Adherence to these guidelines is critical to ensure personal safety and minimize environmental exposure. This compound is a potent non-steroidal aromatase inhibitor and should be handled with care, recognizing its potential hazards, including toxicity if swallowed and suspected risk of damaging fertility or the unborn child.[1][2]
Essential Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is based on a thorough review of available safety data sheets and best practices for handling hazardous pharmaceutical compounds.[2][3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. Double gloving provides an extra layer of protection against potential contamination.[5] |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects eyes from dust, aerosols, and splashes.[2][4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of the powdered compound. |
| Body Protection | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling of this compound, a systematic approach is necessary. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocols: Key Handling Procedures
-
Weighing this compound:
-
Perform all weighing operations within a certified chemical fume hood or a powder containment hood.
-
Use anti-static weigh paper or a weighing boat to minimize the dispersal of the powder.
-
Handle the compound gently with a dedicated spatula to avoid creating airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
-
Cap the vial or flask securely before mixing or vortexing.
-
For maximum solubility in aqueous buffers, it is recommended to first dissolve fadrozole (B1662666) in DMSO and then dilute with the aqueous buffer of choice.[6]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh paper, and pipette tips, must be considered hazardous waste.
-
Containers: Place all contaminated solid waste into a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour solutions down the drain.[3][4]
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name "this compound," and the date.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations.[3][7][8] In the absence of specific institutional guidelines, it is recommended to consult with a licensed hazardous waste disposal vendor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. canbipharm.com [canbipharm.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
